molecular formula C32H48N4O7 B10821482 MPI8

MPI8

Cat. No.: B10821482
M. Wt: 600.7 g/mol
InChI Key: YFUZVOLEKQFVCQ-FFXRMZKPSA-N
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Description

MPI8 is a useful research compound. Its molecular formula is C32H48N4O7 and its molecular weight is 600.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H48N4O7

Molecular Weight

600.7 g/mol

IUPAC Name

benzyl N-[(2S,3R)-1-[[(2S)-3-cyclohexyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C32H48N4O7/c1-21(43-32(2,3)4)27(36-31(41)42-20-23-13-9-6-10-14-23)30(40)35-26(17-22-11-7-5-8-12-22)29(39)34-25(19-37)18-24-15-16-33-28(24)38/h6,9-10,13-14,19,21-22,24-27H,5,7-8,11-12,15-18,20H2,1-4H3,(H,33,38)(H,34,39)(H,35,40)(H,36,41)/t21-,24+,25+,26+,27+/m1/s1

InChI Key

YFUZVOLEKQFVCQ-FFXRMZKPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](C[C@@H]2CCNC2=O)C=O)NC(=O)OCC3=CC=CC=C3)OC(C)(C)C

Canonical SMILES

CC(C(C(=O)NC(CC1CCCCC1)C(=O)NC(CC2CCNC2=O)C=O)NC(=O)OCC3=CC=CC=C3)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

MPI8: A Novel Antithrombotic Agent Targeting Polyphosphate with Minimal Bleeding Risk

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Thrombosis, the formation of pathological blood clots, is the underlying cause of major cardiovascular events such as myocardial infarction, stroke, and pulmonary embolism.[1] Current antithrombotic therapies, while effective, are often associated with a significant risk of bleeding because they target essential components of the hemostasis pathway.[2][3] This guide details the function, mechanism, and preclinical evaluation of MPI8, a novel macromolecular polyanion inhibitor designed to overcome this limitation. This compound selectively targets inorganic polyphosphate (polyP), a potent procoagulant and proinflammatory molecule that accelerates thrombosis but is not essential for normal hemostasis.[3][4] Preclinical studies in various mouse models demonstrate that this compound effectively prevents both arterial and venous thrombosis without increasing bleeding risk, even at high doses. This positions this compound as a promising therapeutic candidate for the safer prevention and treatment of thrombotic disorders.

The Role of Polyphosphate (polyP) in Thrombosis

To understand the function of this compound, it is crucial to first understand its target, polyphosphate. PolyP is a linear polymer of inorganic phosphate released from activated platelets and bacteria. It acts as a significant modulator of the coagulation cascade at multiple points:

  • Contact Pathway Activation: Long-chain polyP is a potent activator of the contact pathway, initiating clotting by activating Factor XII.

  • Amplification of Coagulation: PolyP accelerates the activation of Factor V and enhances the back-activation of Factor XI by thrombin.

  • Fibrin Structure Modification: By incorporating itself into fibrin clots, polyP alters their structure, making them more resistant to fibrinolysis.

Crucially, the contact pathway is largely dispensable for normal physiological hemostasis, making its components, including polyP, attractive targets for antithrombotic drugs with a potentially wider therapeutic window and lower bleeding risk.

Mechanism of Action of this compound

This compound is a rationally designed macromolecular inhibitor that selectively binds to and neutralizes polyP. Its mechanism is distinguished by a "smart" charge-tunable design.

  • Selective Electrostatic Binding: At physiological pH, this compound possesses a minimal positive charge, which is sufficient to initiate binding with the highly negatively charged polyP.

  • Charge State Alteration: Upon binding, the local environment change induces an increase in the positive charge of this compound's binding groups. This enhances the binding affinity and selectivity for polyP, effectively sequestering it from the coagulation cascade.

  • Inhibition of Procoagulant Activity: By binding to polyP, this compound prevents it from activating the contact pathway and participating in downstream coagulation steps. This slows down pathological thrombus formation without disrupting the primary pathways of hemostasis required to stop bleeding.

This targeted approach allows this compound to leave essential clotting factors and other negatively charged molecules in the body unaffected, thereby minimizing off-target effects and toxicity.

Signaling Pathway Inhibition

The following diagram illustrates the coagulation cascade and the inhibitory role of this compound.

coagulation_cascade cluster_intrinsic Contact (Intrinsic) Pathway cluster_extrinsic Tissue Factor (Extrinsic) Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI activates IX Factor IX XI->IX activates XIIa Factor XIIa XIIa->XI XIa Factor XIa XIa->IX IXa Factor IXa X Factor X IXa->X activates TF Tissue Factor TF_VIIa TF:VIIa Complex TF->TF_VIIa VII Factor VII VII->TF_VIIa TF_VIIa->X activates Xa Factor Xa X->Xa II Prothrombin (II) IIa Thrombin (IIa) II->IIa I Fibrinogen (I) Ia Fibrin (Ia) I->Ia Xa->II activates IIa->XI back-activates IIa->I activates polyP Polyphosphate (polyP) polyP->XII activates polyP->IIa enhances This compound This compound This compound->polyP inhibits

Caption: this compound inhibits the coagulation cascade by targeting polyphosphate (polyP).

Preclinical Efficacy and Safety Data

The antithrombotic efficacy and safety profile of this compound have been evaluated in several well-established murine thrombosis models.

Quantitative Data Summary

The tables below summarize the key quantitative findings from these preclinical studies.

Table 1: In Vitro Binding Affinity and Thrombin Generation Inhibition

Parameter Target Value Reference
Binding Affinity (Kd) Long-chain polyP 112 nM
Platelet-size polyP 37 nM

| Thrombin Generation (IC50) | polyP-triggered | 10 mcg/mL | |

Table 2: In Vivo Efficacy in Mouse Thrombosis Models

Model Parameter Treatment Result p-value Reference
Cremaster Arteriole Fibrin Accumulation This compound (100 mg/kg) Significantly Reduced N/A
Platelet Accumulation This compound (100 mg/kg) Significantly Reduced N/A
Carotid Artery Time to Occlusion This compound (100 mg/kg) vs Control Significantly Delayed < 0.005
Time to Occlusion This compound (100 mg/kg) vs UHRA-10 More Effective Delay < 0.0005

| Inferior Vena Cava | Thrombus Weight | this compound vs Vehicle Control | Significantly Reduced | 0.0003 | |

Table 3: In Vivo Safety in Mouse Bleeding Models

Model Parameter Treatment Result Reference
Tail Bleeding Bleeding Time This compound (up to 300 mg/kg) No Increase
Hemoglobin Loss This compound (100 mg/kg) No Effect
Saphenous Vein Platelet Accumulation This compound No Decrease

| | Fibrin Formation | this compound | No Decrease | |

Detailed Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Cremaster Arteriole Thrombosis Model

This model assesses thrombus formation in real-time in the microvasculature.

  • Animal Preparation: Mice are anesthetized, and the cremaster muscle is exteriorized and prepared for intravital microscopy.

  • Fluorescent Labeling: Fluorescently-labeled antibodies targeting platelets (e.g., anti-GPIbβ) and fibrin (e.g., anti-fibrinogen) are administered intravenously.

  • Drug Administration: A control (saline) or this compound (e.g., 100 mg/kg) is injected intravenously.

  • Vessel Injury: A laser is used to induce a precise injury to the wall of a cremaster arteriole.

  • Data Acquisition: Thrombus formation is recorded using high-definition fluorescence microscopy. The accumulation of platelets and fibrin at the injury site is quantified over time by measuring the median fluorescence intensity.

Ferric Chloride (FeCl₃) Carotid Artery Thrombosis Model

This model is used to evaluate arterial thrombosis.

  • Animal Preparation: Mice are anesthetized, and the common carotid artery is surgically exposed.

  • Flow Monitoring: A Doppler flow probe is placed around the artery to monitor blood flow continuously.

  • Drug Administration: Saline (control) or this compound is administered intravenously.

  • Thrombus Induction: A piece of filter paper saturated with FeCl₃ (e.g., 10%) is applied to the adventitial surface of the artery for a set time (e.g., 3 minutes) to induce endothelial injury.

  • Data Acquisition: Blood flow is monitored until the artery becomes fully occluded (cessation of flow) or for a predetermined observation period. The time to occlusion is the primary endpoint.

Inferior Vena Cava (IVC) Stenosis Model

This model is used to study venous thrombosis.

  • Animal Preparation: Mice are anesthetized, and the abdominal cavity is opened to expose the inferior vena cava.

  • Drug Administration: Mice are treated with this compound or a vehicle control.

  • Thrombus Induction: The IVC is ligated or constricted with a suture just below the renal veins to induce blood stasis, a key factor in venous thrombus formation.

  • Thrombus Maturation: The surgical site is closed, and the thrombus is allowed to form over a period of time (e.g., 24-48 hours).

  • Data Acquisition: The animal is euthanized, the IVC segment containing the thrombus is excised, and the thrombus is carefully removed and weighed.

Tail Bleeding Time Model

This is a standard model to assess the bleeding risk of antithrombotic agents.

  • Animal Preparation: Mice are anesthetized or restrained.

  • Drug Administration: A control (saline), a known anticoagulant (e.g., heparin), or this compound is administered intravenously.

  • Injury: After a short circulation time (e.g., 10 minutes), the distal tip of the tail (e.g., 3 mm) is transected.

  • Data Acquisition: The tail is immediately placed in warm saline, and the time until bleeding stops for a continuous period (e.g., >30 seconds) is recorded. Total blood loss can also be quantified by measuring the amount of hemoglobin in the saline.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the Cremaster Arteriole Thrombosis Model.

experimental_workflow start Start prep Anesthetize Mouse & Expose Cremaster Muscle start->prep inject_ab Inject Fluorescent Anti-Platelet & Anti-Fibrin Antibodies prep->inject_ab inject_drug Administer this compound or Vehicle Control (IV) inject_ab->inject_drug injure Induce Laser Injury to Arteriole Wall inject_drug->injure record Record Fluorescence Microscopy Video injure->record analyze Quantify Median Fluorescence Intensity of Platelets & Fibrin record->analyze end End analyze->end

Caption: Workflow for the mouse cremaster arteriole thrombosis model.

Conclusion and Future Directions

This compound represents a significant advancement in the design of antithrombotic therapeutics. By selectively targeting polyP, a key modulator of thrombosis that is not essential for hemostasis, this compound effectively uncouples antithrombotic efficacy from bleeding risk. Preclinical data robustly demonstrate its ability to prevent both arterial and venous thrombosis in mice without prolonging bleeding time or causing other signs of toxicity, even at high doses.

The development of this compound showcases a novel platform for creating "smart" therapeutics that can differentiate between pathological and physiological processes. Future research will focus on evaluating the pharmacokinetic and pharmacodynamic properties of this compound and advancing it toward human clinical trials to confirm its safety and efficacy. If successful, this compound could offer a new, safer standard of care for the millions of patients worldwide at risk of thrombotic diseases.

References

MPI8 as a SARS-CoV-2 main protease inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on MPI8 as a SARS-CoV-2 Main Protease Inhibitor

Introduction

The COVID-19 pandemic spurred intensive research into antiviral therapies targeting the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). A crucial enzyme for viral replication is the main protease (Mpro or 3CLpro), which processes viral polyproteins into functional units.[1][2][3] This makes Mpro a prime target for antiviral drug development.[2][3] Among the inhibitors developed, this compound has emerged as a particularly potent compound. This compound is a peptidomimetic aldehyde that acts as a reversible covalent inhibitor, forming a hemiacetal adduct with the catalytic cysteine (Cys145) in the Mpro active site. This guide provides a comprehensive technical overview of this compound, including its dual-target mechanism, quantitative inhibitory data, and detailed experimental protocols.

Dual-Target Mechanism of Action

This compound exhibits a potent antiviral effect through a dual-inhibition mechanism, targeting both the viral SARS-CoV-2 Mpro and the host's Cathepsin L. Cathepsin L is a human cysteine protease that plays a significant role in the entry of SARS-CoV-2 into host cells. By inhibiting both of these key proteases, this compound synergizes its antiviral efficacy. The higher antiviral potency of this compound in human ACE2+ A549 cells compared to Vero E6 cells suggests the importance of this dual-target mechanism, as it interferes with a critical human pathway for viral replication in addition to directly inhibiting the viral protease.

MPI8_Mechanism cluster_HostCell Host Cell SARS_CoV_2 SARS-CoV-2 Virus Endosome Endosome SARS_CoV_2->Endosome Enters Viral_Entry Viral Entry & Uncoating Endosome->Viral_Entry Cathepsin_L Host Cathepsin L Cathepsin_L->Viral_Entry Facilitates Viral_RNA Viral RNA Viral_Entry->Viral_RNA Polyprotein Viral Polyproteins Viral_RNA->Polyprotein Translation Mpro SARS-CoV-2 Mpro Polyprotein->Mpro Cleaved by Replication Viral Replication Mpro->Replication Enables This compound This compound Inhibitor This compound->Cathepsin_L Inhibits This compound->Mpro Inhibits

Dual-inhibition mechanism of this compound.

Data Presentation

The inhibitory potency of this compound has been quantified against its primary targets and in cellular and antiviral assays. The following tables summarize these key quantitative metrics.

Table 1: In Vitro and Cellular Inhibition of this compound
Target/AssayCell LineIC50 / EC50 (nM)Notes
SARS-CoV-2 Mpro (enzymatic) -105Enzymatic inhibition potency.
SARS-CoV-2 Mpro (cellular) Human Host Cells31Potency within a human cellular environment.
Anti-SARS-CoV-2 Activity Vero E630Antiviral efficacy in monkey kidney epithelial cells.
Cathepsin L -0.079 - 2.3High potency against a key host protease for viral entry.
Cathepsin B -4.1 - 380Varies among aldehyde inhibitors.
Cathepsin K -0.35 - 180Varies among aldehyde inhibitors.
Table 2: Selectivity of this compound
ComparisonSelectivity IndexSignificance
Cathepsin L vs. Cathepsin B 192High selectivity for Cathepsin L over Cathepsin B.
Cathepsin L vs. Cathepsin K 150High selectivity for Cathepsin L over Cathepsin K.

Note: this compound, along with other MPI compounds, showed no significant inhibition of human proteases TMPRSS2 and furin at concentrations up to 1 μM.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to evaluate this compound.

SARS-CoV-2 Mpro Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of Mpro. A common method is the Fluorescence Resonance Energy Transfer (FRET) assay.

  • Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.

  • Protocol:

    • Recombinant SARS-CoV-2 Mpro is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control (DMSO) in an assay buffer for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

    • The FRET peptide substrate is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths.

    • The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.

    • Inhibition percentages are determined by comparing the reaction rates in the presence of the inhibitor to the control.

    • IC50 values are calculated by fitting the dose-response data to a suitable inhibition model.

Cellular Mpro Inhibition Assay

This assay measures the ability of an inhibitor to block Mpro activity within a host cell.

  • Principle: Human host cells (e.g., HEK293T) are engineered to express Mpro. The protease's activity can lead to cellular toxicity, which is alleviated by an effective inhibitor.

  • Protocol:

    • HEK293T cells are transiently transfected to express Mpro.

    • The transfected cells are then cultured in the presence of various concentrations of the inhibitor (e.g., this compound).

    • Cell viability or a reporter signal (e.g., Mpro-eGFP expression) is measured after a set incubation period.

    • The data is normalized to controls (no inhibitor and no Mpro expression).

    • Cellular IC50 values are determined by fitting the concentration-response data to a three-parameter dose-dependent inhibition model.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of an inhibitor required to prevent viral replication and subsequent cell death.

  • Principle: The assay quantifies the reduction in viral plaques (areas of cell death) in a cell monolayer infected with SARS-CoV-2 in the presence of the inhibitor.

  • Protocol:

    • Vero E6 cells are seeded in multi-well plates to form a confluent monolayer.

    • Cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • After infection, the cells are cultured in a medium containing serial dilutions of the test compound (this compound).

    • The plates are incubated for a period sufficient for plaque formation (e.g., 3 days).

    • The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques in treated wells is counted and compared to untreated control wells.

    • The EC50 value, the concentration at which viral replication is inhibited by 50%, is calculated from the dose-response curve.

Host Protease Inhibition Assays (Cathepsins)

These enzymatic assays measure the inhibitory activity of this compound against host proteases.

  • Principle: Similar to the Mpro enzymatic assay, this method uses a fluorogenic substrate specific to the target cathepsin.

  • Protocol (Example for Cathepsin L):

    • In a well of an assay plate, add the assay buffer, the inhibitor solution (or DMSO), and a diluted solution of human Cathepsin L.

    • Mix thoroughly and incubate at 37°C for 30 minutes.

    • Initiate the reaction by adding a specific fluorogenic substrate for Cathepsin L.

    • Measure the fluorescence intensity at the appropriate wavelengths (e.g., 440 nm emission with 360 nm excitation).

    • Experiments are performed in triplicate with at least ten different inhibitor concentrations to generate a dose-response curve and calculate the IC50 value.

Intracellular Lysosomal Activity Assay

This assay assesses the impact of inhibitors on the function of lysosomes, where cathepsins are active.

  • Principle: A self-quenched fluorogenic substrate is used, which becomes fluorescent upon cleavage by lysosomal enzymes. A reduction in fluorescence indicates inhibition of lysosomal activity.

  • Protocol:

    • HEK293T cells are grown in a multi-well plate overnight.

    • The culture medium is replaced with fresh medium containing different concentrations of the test compound (MPI5, this compound, etc.), a negative control (0.1% DMSO), or a positive control (bafilomycin A1, a known lysosomal activity inhibitor).

    • The cells are incubated at 37°C.

    • The fluorogenic substrate is added to the cells.

    • The intensity of cellular fluorescence is measured, indicating the extent of substrate degradation and thus lysosomal activity.

Experimental_Workflow cluster_Screening Inhibitor Specificity & Potency Workflow Compound Test Compound (e.g., this compound) Mpro_Enzyme SARS-CoV-2 Mpro Enzymatic Assay Compound->Mpro_Enzyme Host_Proteases Host Protease Assays (Cathepsins, TMPRSS2, Furin) Compound->Host_Proteases IC50_Enzyme Determine Enzymatic IC50 Mpro_Enzyme->IC50_Enzyme Selectivity Determine Selectivity Profile Host_Proteases->Selectivity Cell_Mpro Cellular Mpro Inhibition Assay IC50_Cell Determine Cellular IC50 Cell_Mpro->IC50_Cell Antiviral Antiviral Assay (Vero E6, A549) EC50 Determine Antiviral EC50 Antiviral->EC50 Lysosome Lysosomal Activity Assay Dual_Target Confirm Dual-Target Mechanism Lysosome->Dual_Target IC50_Enzyme->Cell_Mpro Selectivity->Cell_Mpro IC50_Cell->Antiviral EC50->Lysosome Lead_Candidate Lead Candidate Evaluation Dual_Target->Lead_Candidate

Workflow for evaluating protease inhibitors.

Conclusion

This compound stands out as a highly potent inhibitor of SARS-CoV-2 replication. Its strength lies in its dual-target mechanism, effectively inhibiting both the essential viral main protease and the host's Cathepsin L, which is critical for viral entry. This dual action, combined with its high selectivity for Cathepsin L over other cathepsins, reduces the potential for off-target effects and toxicity. The remarkable correlation between its cellular Mpro inhibition (IC50 of 31 nM) and its antiviral activity (EC50 of 30 nM) underscores its efficacy. These compelling characteristics position this compound as a strong candidate for further preclinical and clinical investigation as a therapeutic agent for COVID-19.

References

The Dual-Faceted Therapeutic Potential of MPI8: A Technical White Paper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MPI8 is a novel small molecule compound that has demonstrated significant therapeutic potential in two distinct and critical areas of human health: as a potent dual inhibitor of key proteases involved in SARS-CoV-2 infection and as a safe and effective antithrombotic agent. This document provides an in-depth technical guide on the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.

Section 1: this compound as a Dual Inhibitor for Anti-SARS-CoV-2 Therapy

The COVID-19 pandemic spurred intensive research into antiviral therapies, with a significant focus on inhibiting viral replication. This compound emerged as a promising candidate due to its unique dual-targeting mechanism.

Discovery and Rationale

This compound was identified as a potent peptidyl aldehyde inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for processing viral polyproteins and, consequently, for viral replication.[1][2][3] Further investigation revealed that this compound also potently inhibits human cathepsin L, a host protease crucial for the entry of SARS-CoV-2 into host cells.[1][2] This dual-inhibitory action offers a synergistic approach to combating the virus, targeting both its replication and its ability to infect new cells.

Quantitative Efficacy Data

This compound has demonstrated high potency in both enzymatic and cell-based assays. The following tables summarize the key quantitative data on its efficacy against SARS-CoV-2 targets.

Table 1: In Vitro Enzymatic Inhibition of this compound

Target EnzymeIC50 (nM)Reference
SARS-CoV-2 Mpro105
Human Cathepsin L0.079 - 2.3
Human Cathepsin B4.1 - 380
Human Cathepsin K0.35 - 180

Table 2: In Vitro Antiviral Activity of this compound

Cell LineParameterValue (µM)Reference
Vero E6EC500.030
A549-ACE2EC1000.2
Mechanism of Action: A Two-Pronged Attack

This compound's antiviral efficacy stems from its ability to disrupt the SARS-CoV-2 lifecycle at two critical junctures:

  • Inhibition of Viral Entry: Cathepsin L is a host lysosomal protease that facilitates the cleavage of the SARS-CoV-2 spike (S) protein, a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm. By inhibiting cathepsin L, this compound effectively blocks this entry pathway.

  • Inhibition of Viral Replication: Once inside the host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab. The SARS-CoV-2 main protease (Mpro) is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps) that are essential for the formation of the replication-transcription complex (RTC). This compound, as a potent Mpro inhibitor, prevents this processing, thereby halting viral replication.

The following diagram illustrates this dual mechanism of action:

SARS_CoV_2_Inhibition cluster_host_cell Host Cell Viral Entry Viral Entry Endosome Endosome Viral Entry->Endosome Endocytosis Viral RNA Release Viral RNA Release Endosome->Viral RNA Release Fusion Replication/Translation Replication/Translation Viral RNA Release->Replication/Translation Viral Polyproteins Viral Polyproteins Replication/Translation->Viral Polyproteins Functional Viral Proteins Functional Viral Proteins Viral Polyproteins->Functional Viral Proteins Cleavage New Virions New Virions Functional Viral Proteins->New Virions Assembly Cathepsin L Cathepsin L Cathepsin L->Endosome Activates Fusion Mpro Mpro Mpro->Viral Polyproteins Cleaves MPI8_antiviral This compound MPI8_antiviral->Cathepsin L Inhibits MPI8_antiviral->Mpro Inhibits SARS-CoV-2 SARS-CoV-2 SARS-CoV-2->Viral Entry

Figure 1: Dual inhibition of SARS-CoV-2 by this compound.
Experimental Protocols

This assay measures the enzymatic activity of Mpro through Fluorescence Resonance Energy Transfer (FRET).

  • Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in a detectable fluorescent signal.

  • Reagents:

    • Recombinant, purified SARS-CoV-2 Mpro.

    • FRET substrate (e.g., Dabcyl-KTSAVLQ/SGFRKME-Edans).

    • Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • This compound dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well black plate, add the Mpro enzyme to the assay buffer.

    • Add the this compound dilutions or DMSO (vehicle control) to the wells and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm over time using a fluorescence plate reader.

    • Calculate the rate of substrate cleavage and determine the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

This assay quantifies the activity of cathepsin L using a fluorogenic substrate.

  • Principle: A non-fluorescent substrate is cleaved by active cathepsin L to release a fluorescent product.

  • Reagents:

    • Recombinant human cathepsin L.

    • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

    • Assay Buffer: 50 mM MES, pH 6.0, 5 mM DTT, 2.5 mM EDTA.

    • This compound dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well black plate, add cathepsin L to the assay buffer.

    • Add the this compound dilutions or DMSO (vehicle control) to the wells and incubate for 30 minutes at 37°C.

    • Start the reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm over time.

    • Determine the IC50 value of this compound as described for the Mpro assay.

This cell-based assay assesses the ability of a compound to protect host cells from virus-induced death.

  • Principle: SARS-CoV-2 infection leads to cell death (cytopathic effect) in susceptible cell lines like Vero E6. An effective antiviral agent will inhibit viral replication and thus prevent CPE, allowing the cells to remain viable.

  • Materials:

    • Vero E6 cells.

    • SARS-CoV-2 virus stock.

    • Cell culture medium (e.g., DMEM with 2% FBS).

    • Cell viability reagent (e.g., CellTiter-Glo).

  • Procedure:

    • Seed Vero E6 cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the this compound dilutions.

    • Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected and untreated infected controls.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • Assess cell viability by adding a cell viability reagent and measuring the resulting luminescence or absorbance.

    • Calculate the EC50 value of this compound by plotting the percentage of cell viability against the logarithm of the compound concentration.

This assay measures the overall activity of lysosomes within living cells.

  • Principle: A self-quenched substrate is taken up by cells through endocytosis and delivered to lysosomes. The acidic and enzyme-rich environment of the lysosome leads to the degradation of the substrate, releasing a fluorescent signal.

  • Materials:

    • Cultured cells (e.g., HEK293T).

    • Lysosomal activity assay kit with a self-quenched substrate.

  • Procedure:

    • Treat cultured cells with different concentrations of this compound for a specified period.

    • Add the self-quenched substrate to the cell culture medium and incubate.

    • Wash the cells to remove the excess substrate.

    • Measure the intracellular fluorescence using a fluorescence microscope or a flow cytometer. A decrease in fluorescence in this compound-treated cells compared to controls indicates inhibition of lysosomal activity.

Section 2: this compound as a Novel Antithrombotic Agent

Thrombosis, the formation of blood clots in blood vessels, is a major cause of morbidity and mortality worldwide. Current antithrombotic therapies are often associated with an increased risk of bleeding. This compound presents a groundbreaking approach to thrombosis prevention by targeting a non-essential component of the coagulation cascade.

Discovery and Rationale

This compound was designed as a "smart" molecule to target polyphosphate (polyP), a negatively charged polymer released from activated platelets that potently accelerates blood clotting. Unlike traditional anticoagulants that target essential clotting factors, inhibiting polyP is hypothesized to reduce pathological thrombosis without impairing normal hemostasis, thereby minimizing bleeding risk. This compound possesses positively charged binding groups that are drawn to the negative charge of polyP, leading to its selective inhibition.

Preclinical Efficacy and Safety Data

In vivo studies in mouse models have demonstrated the potent antithrombotic efficacy and favorable safety profile of this compound.

Table 3: Antithrombotic Efficacy of this compound in Mouse Models

Thrombosis ModelParameterThis compound Treatment EffectReference
Cremaster Arteriole ThrombosisFibrin & Platelet AccumulationReduced
Carotid Artery Thrombosis (FeCl3)Time to OcclusionDelayed
Inferior Vena Cava (IVC) ThrombosisThrombus WeightSignificantly lighter clots compared to untreated mice

Table 4: Safety Profile of this compound in Mice

Safety AssayParameterResultReference
Mouse Tail Bleeding ModelBleeding TimeNo significant prolongation compared to negative control
Mouse Tail Bleeding ModelHemoglobin LossMinimal effects on hemoglobin loss relative to saline control
Acute & Chronic ToxicityBehavioral & Weight ChangesNo significant changes observed
Acute & Chronic ToxicityToxicity Biomarkers (LDH, ALT, AST)No significant changes observed
Mechanism of Action: Targeting Polyphosphate in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge on a common pathway. Polyphosphate has been shown to accelerate several key steps in the intrinsic and common pathways.

This compound's mechanism of action is to selectively bind to and neutralize polyP, thereby dampening the prothrombotic state without completely shutting down the essential clotting machinery.

The following diagram illustrates the role of polyphosphate in the coagulation cascade and the inhibitory action of this compound.

Coagulation_Cascade cluster_pathways Coagulation Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX FIXa FIXa FIX->FIXa FX FX FIXa->FX Tissue Factor Tissue Factor FVIIa FVIIa Tissue Factor->FVIIa FVIIa->FX FXa FXa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->FXI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin PolyP Polyphosphate (polyP) PolyP->FXII Accelerates PolyP->FXI Accelerates MPI8_antithrombotic This compound MPI8_antithrombotic->PolyP Inhibits

Figure 2: Inhibition of polyphosphate-mediated coagulation by this compound.
Experimental Protocols

This model is widely used to study arterial thrombosis in vivo.

  • Principle: Topical application of ferric chloride to the carotid artery induces oxidative injury to the vessel wall, leading to the formation of an occlusive thrombus.

  • Procedure:

    • Anesthetize a mouse (e.g., with ketamine/xylazine).

    • Surgically expose the common carotid artery.

    • Place a small piece of filter paper saturated with a specific concentration of FeCl3 (e.g., 5-10%) on the adventitial surface of the artery for a defined period (e.g., 3 minutes).

    • Remove the filter paper and monitor blood flow in the artery using a Doppler flow probe.

    • The time to complete vessel occlusion is recorded. A longer time to occlusion in this compound-treated mice compared to controls indicates antithrombotic activity.

This model is used to study venous thrombosis.

  • Principle: Complete ligation of the inferior vena cava induces stasis, leading to the formation of a thrombus.

  • Procedure:

    • Anesthetize a mouse.

    • Perform a laparotomy to expose the inferior vena cava.

    • Ligate the IVC just below the renal veins with a suture.

    • Close the abdominal incision.

    • After a set period (e.g., 48 hours), euthanize the mouse, harvest the IVC, and weigh the thrombus. A lower thrombus weight in this compound-treated mice indicates antithrombotic efficacy.

This model assesses the bleeding risk associated with an antithrombotic agent.

  • Principle: A standardized injury is made to the mouse tail, and the duration and amount of bleeding are measured.

  • Procedure:

    • Anesthetize a mouse.

    • Administer this compound or a control substance (e.g., saline, heparin) intravenously or intraperitoneally.

    • Transect a small distal portion of the tail (e.g., 3 mm).

    • Immediately immerse the tail in pre-warmed saline (37°C).

    • Record the time until bleeding ceases for a continuous period (e.g., 30 seconds). This is the bleeding time.

    • The amount of blood loss can be quantified by measuring the hemoglobin content of the saline. No significant increase in bleeding time or blood loss in this compound-treated mice compared to saline controls indicates a low bleeding risk.

Section 3: Synthesis of this compound

This compound is a peptidyl aldehyde. While the specific, proprietary synthesis protocol is not publicly available, a general strategy for the solid-phase synthesis of such compounds can be outlined.

General Solid-Phase Synthesis of Peptidyl Aldehydes
  • Principle: The peptide is assembled on an insoluble resin support, which facilitates the purification of intermediates by simple filtration and washing. The aldehyde functionality is typically protected throughout the synthesis and deprotected in the final step.

  • General Steps:

    • Resin Preparation: An appropriate resin with a linker suitable for the eventual release of the C-terminal aldehyde is used. The first amino acid is attached to this resin.

    • Peptide Elongation: The peptide chain is built by sequential cycles of deprotection of the N-terminal protecting group (e.g., Fmoc) and coupling of the next protected amino acid.

    • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The protected C-terminal aldehyde is then unmasked to yield the final peptidyl aldehyde.

The following diagram provides a logical workflow for this synthesis:

Peptide_Synthesis Start Start Resin_Linker Select Resin with Aldehyde-Protecting Linker Start->Resin_Linker First_AA Couple First Protected Amino Acid Resin_Linker->First_AA Deprotection N-terminal Deprotection First_AA->Deprotection Coupling Couple Next Protected Amino Acid Deprotection->Coupling Wash Wash Resin Coupling->Wash Repeat Last Amino Acid? Wash->Repeat Repeat->Deprotection No Cleavage Cleave Peptide from Resin Repeat->Cleavage Yes Deprotection_Final Side-chain and Aldehyde Deprotection Cleavage->Deprotection_Final Purification Purify Final Peptide Aldehyde Deprotection_Final->Purification End End Purification->End

Figure 3: General workflow for solid-phase synthesis of peptidyl aldehydes.

Conclusion

The this compound compound represents a significant advancement in small molecule therapeutics, with compelling preclinical data supporting its development for two distinct and high-impact indications. As an anti-SARS-CoV-2 agent, its dual-targeting of both viral entry and replication offers a robust strategy to combat the virus. As an antithrombotic, its novel mechanism of targeting polyphosphate provides a promising path towards safer anticoagulation, potentially decoupling efficacy from bleeding risk. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in human diseases.

References

An In-Depth Technical Guide to the Function of MPI8, a Novel Polyphosphate Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MPI8 is a novel, biocompatible macromolecular polyanion inhibitor designed to selectively target and neutralize inorganic polyphosphate (polyP), a key modulator of thrombosis and inflammation. By electrostatically binding to the negatively charged polyP, this compound effectively inhibits its procoagulant activities. This targeted mechanism offers a significant advantage over traditional antithrombotic agents by preventing thrombosis with a reduced risk of bleeding. Preclinical studies in murine models have demonstrated the efficacy of this compound in reducing clot formation in both arterial and venous thrombosis models without prolonging bleeding times, even at high doses. This technical guide provides a comprehensive overview of this compound's function, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Function and Mechanism of Action

This compound is a dendrimer-like cationic compound engineered to act as a "charge switchable" molecule.[1][2] At physiological pH, this compound maintains a minimal positive charge, which mitigates unwanted interactions with other negatively charged molecules in the blood, such as proteins and cells.[2][3] However, upon approaching the highly anionic polyphosphate, this compound's positive charge increases, facilitating a strong electrostatic binding to form a stable complex.[1] This interaction effectively sequesters polyP, preventing it from participating in the coagulation cascade.

Polyphosphate is a potent procoagulant and proinflammatory molecule that acts at multiple points in the coagulation cascade. It is a strong activator of the contact pathway of coagulation, which is crucial for thrombosis but not essential for normal hemostasis. By specifically targeting polyP, this compound slows down these clotting reactions without interfering with the essential pathways of coagulation, thereby reducing the risk of bleeding associated with conventional anticoagulants.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the binding affinity and inhibitory activity of this compound.

Table 1: Binding Affinity of this compound to Polyphosphate

ParameterPolyphosphate TypeValueReference
Dissociation Constant (Kd)Long-chain polyP112 nM
Dissociation Constant (Kd)Platelet-sized polyP37 nM

Table 2: In Vitro Inhibitory Activity of this compound

AssayTriggerParameterValueReference
Thrombin GenerationLong-chain polyPIC5010 mcg/mL
Thrombin GenerationExogenous polyP (p700)Effective Concentration50 μg/mL

Table 3: In Vivo Efficacy of this compound in Murine Models

Thrombosis ModelDosageEffectReference
Laser-injured cremaster arterioles100 mg/kgSignificantly reduced accumulation of fibrin and platelets
FeCl3-induced carotid artery injury100 mg/kgMore effective in preventing occlusion compared to a previous generation inhibitor

Table 4: In Vivo Safety Profile of this compound in Murine Models

Safety AssayDosageEffectReference
Tail bleeding time100 mg/kgNo effect on bleeding time
Hemoglobin loss100 mg/kgNo effect on hemoglobin loss
General ToxicityHigh dosesNo signs of toxicity

Signaling Pathways and Experimental Workflows

Polyphosphate's Role in the Coagulation Cascade and this compound's Point of Intervention

Polyphosphate released from activated platelets plays a significant role in amplifying the coagulation cascade. It primarily acts as a potent activator of the contact pathway by activating Factor XII (FXII). This initiates a cascade of enzymatic reactions leading to the formation of thrombin and subsequently a stable fibrin clot. This compound intervenes at the initial step by binding to polyP, thus preventing the activation of FXII and the downstream coagulation events.

G cluster_0 Coagulation Cascade cluster_1 This compound Intervention Activated_Platelets Activated Platelets polyP Polyphosphate (polyP) Activated_Platelets->polyP releases FXII Factor XII polyP->FXII activates polyP_inactive Inactive polyP-MPI8 Complex FXIIa Activated Factor XII (FXIIa) FXII->FXIIa Downstream_Coagulation Downstream Coagulation Cascade (Factors XI, IX, X, Prothrombin) FXIIa->Downstream_Coagulation activates Thrombin Thrombin Downstream_Coagulation->Thrombin generates Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot This compound This compound This compound->polyP

Caption: this compound binds to polyphosphate, preventing it from activating Factor XII.

Experimental Workflow for Evaluating this compound Efficacy

The development and evaluation of this compound involved a multi-step process, from initial design and in vitro screening to in vivo validation in animal models of thrombosis.

G cluster_0 This compound Development Workflow A 1. Design & Synthesis (Charge-switchable macromolecule) B 2. In Vitro Screening (Biochemical & Biophysical Assays) A->B C 3. In Vitro Functional Assays (Plasma-based clotting & thrombin generation) B->C D 4. In Vivo Thrombosis Models (Murine arterial & venous thrombosis) C->D E 5. In Vivo Safety Assessment (Bleeding models & toxicity studies) D->E

Caption: Logical workflow for the development and validation of this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the function of this compound.

In Vitro Plasma Clotting Assay

This assay assesses the ability of this compound to inhibit polyphosphate-induced coagulation in plasma.

  • Objective: To determine the concentration of this compound required to normalize the clotting time of plasma in the presence of polyP.

  • Materials:

    • Citrated human plasma

    • Long-chain polyphosphate (LC polyP)

    • This compound at various concentrations

    • Calcium chloride (CaCl₂) solution

    • Coagulometer

  • Protocol:

    • Pre-warm citrated human plasma and CaCl₂ solution to 37°C.

    • In a coagulometer cuvette, mix plasma with a solution of LC polyP to induce coagulation.

    • Add varying concentrations of this compound to the plasma-polyP mixture and incubate.

    • Initiate clotting by adding a pre-warmed CaCl₂ solution.

    • Measure the time to clot formation using the coagulometer.

    • A control with plasma and CaCl₂ only (no polyP) is used to establish the baseline clotting time. An increase in clotting time in the presence of this compound indicates inhibition of polyP's procoagulant activity.

Thrombin Generation Assay (Thrombogram)

This assay measures the dynamics of thrombin generation in plasma and the inhibitory effect of this compound.

  • Objective: To quantify the inhibition of polyP-triggered thrombin generation by this compound.

  • Materials:

    • Platelet-poor plasma (PPP) or platelet-rich plasma (PRP)

    • Long-chain polyphosphate

    • This compound at various concentrations

    • Fluorogenic thrombin substrate

    • Calcium chloride solution with tissue factor (for initiation)

    • Fluorometer plate reader

  • Protocol:

    • In a 96-well plate, add plasma (PPP or PRP).

    • Add a solution of long-chain polyP to the plasma.

    • Add varying concentrations of this compound to the wells.

    • Initiate thrombin generation by adding a solution containing CaCl₂ and a low concentration of tissue factor, along with a fluorogenic thrombin substrate.

    • Measure the fluorescence generated over time in a fluorometer.

    • The fluorescence signal is proportional to the amount of thrombin generated. Key parameters to analyze include lag time, time to peak thrombin, peak thrombin concentration, and endogenous thrombin potential (ETP). A decrease in peak thrombin and an increase in lag time in the presence of this compound indicate inhibition.

Murine Model of Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis

This is a widely used in vivo model to study arterial thrombosis.

  • Objective: To evaluate the antithrombotic efficacy of this compound in an arterial thrombosis model.

  • Materials:

    • Mice (e.g., C57BL/6)

    • Anesthetics (e.g., ketamine/xylazine)

    • Ferric chloride (FeCl₃) solution (e.g., 5-10%)

    • Filter paper

    • Doppler flow probe

    • This compound solution for injection

  • Protocol:

    • Anesthetize the mouse and surgically expose the carotid artery.

    • Place a Doppler flow probe on the artery to measure blood flow.

    • Administer this compound or a vehicle control intravenously.

    • Apply a small piece of filter paper saturated with FeCl₃ solution to the surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury and thrombus formation.

    • Monitor blood flow continuously with the Doppler probe.

    • The primary endpoint is the time to vessel occlusion (cessation of blood flow). A longer time to occlusion in the this compound-treated group compared to the control group indicates antithrombotic activity.

Murine Tail Bleeding Assay

This assay is used to assess the effect of antithrombotic agents on hemostasis and bleeding risk.

  • Objective: To determine if this compound increases bleeding time.

  • Materials:

    • Mice

    • This compound solution for injection

    • Saline (vehicle control)

    • Heparin (positive control)

    • Scalpel or blade

    • Filter paper

    • Tube for blood collection (for hemoglobin measurement)

  • Protocol:

    • Administer this compound, saline, or heparin intravenously to different groups of mice.

    • After a set time, transect a small portion of the distal tail (e.g., 3 mm) with a sharp blade.

    • Immediately immerse the tail in pre-warmed saline (37°C) and start a timer.

    • Measure the time until bleeding stops and does not resume for at least 30 seconds.

    • Alternatively, blood can be collected on filter paper at regular intervals or in a tube to quantify blood loss by measuring hemoglobin content.

    • A significant increase in bleeding time or blood loss in the this compound group compared to the saline control would indicate an increased bleeding risk. Studies have shown that this compound does not significantly increase bleeding time.

Conclusion

This compound represents a promising new class of antithrombotic agents with a novel mechanism of action. By selectively targeting polyphosphate, it effectively inhibits a key driver of thrombosis without compromising essential hemostatic pathways. The preclinical data strongly support its potential as a safer alternative to current anticoagulants. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the prevention and treatment of thrombotic disorders.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

Dual-Faceted MPI8: A Technical Overview of Two Novel Therapeutic Candidates

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of two distinct therapeutic agents designated as MPI8. One is a potent dual inhibitor of SARS-CoV-2 main protease (Mpro) and host cathepsin L, presenting a promising antiviral candidate. The other is a novel macromolecular polyanion inhibitor with significant antithrombotic properties and a favorable safety profile. This document, intended for researchers, scientists, and drug development professionals, delineates the chemical structure, properties, and mechanisms of action for both entities, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound: A Peptidyl Aldehyde Inhibitor for SARS-CoV-2

This compound is a peptidyl aldehyde that has demonstrated significant potency against SARS-CoV-2.[1] Its antiviral activity stems from a dual-targeting mechanism, inhibiting both the viral main protease (Mpro), which is essential for viral replication, and the host's cathepsin L, a key protease in viral entry into host cells.[1]

Chemical Structure

The chemical structure of the antiviral this compound is that of a peptidyl aldehyde. A prodrug form, this compound sulfonate, has also been developed.[2]

Biological Activity and Properties

This compound has shown potent inhibition of both the SARS-CoV-2 Mpro and cathepsin L.[1] Notably, it displays high selectivity for cathepsin L over cathepsins B and K.[1] This dual-target mechanism contributes to its potent antiviral efficacy. Pharmacokinetic studies in rats have shown that this compound has a relatively rapid clearance rate, with a half-life of 1.22 hours when administered orally.

TargetIC50Antiviral EC50 (Vero E6 cells)Selectivity Index (Cathepsin L vs. B)Selectivity Index (Cathepsin L vs. K)Reference
SARS-CoV-2 Mpro105 ± 22 nM30 nMN/AN/A
Cathepsin L1.2 ± 1.0 nMN/A192150
Cathepsin B230 ± 20 nMN/AN/AN/A
Cathepsin K180 ± 50 nMN/AN/AN/A
Mechanism of Action: Dual Inhibition of Viral Replication

This compound exerts its antiviral effects by interfering with two critical stages of the SARS-CoV-2 lifecycle. Firstly, it inhibits the main protease (Mpro), a key viral enzyme responsible for cleaving polyproteins into functional viral proteins, thereby halting viral replication. Secondly, by inhibiting the host's cathepsin L, this compound blocks the endosomal entry pathway of the virus into the host cell.

MPI8_Antiviral_Mechanism cluster_host_cell Host Cell cluster_virus SARS-CoV-2 Virion SARS-CoV-2 SARS-CoV-2 Endosome Endosome SARS-CoV-2->Endosome Entry Viral Replication Viral Replication Endosome->Viral Replication Release of viral RNA Mpro Mpro Viral Replication->Mpro Polyprotein processing Cathepsin L Cathepsin L Cathepsin L->Endosome Facilitates entry This compound This compound This compound->Cathepsin L Inhibits This compound->Mpro Inhibits MPI8_Antithrombotic_Mechanism cluster_coagulation Coagulation Cascade Contact Pathway Contact Pathway Thrombosis Thrombosis Contact Pathway->Thrombosis Hemostasis Hemostasis PolyP Polyphosphate (polyP) PolyP->Contact Pathway Accelerates This compound This compound This compound->PolyP Inhibits

References

MPI8: A Dual Inhibitor of SARS-CoV-2 MPro and Host Cathepsin L - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The COVID-19 pandemic has underscored the urgent need for effective antiviral therapeutics. A promising strategy in antiviral drug development is the dual inhibition of both viral and host factors essential for viral replication. This whitepaper provides an in-depth technical overview of MPI8, a potent small molecule inhibitor that demonstrates a dual mechanism of action against SARS-CoV-2. This compound effectively inhibits the SARS-CoV-2 main protease (MPro), a crucial enzyme in the viral life cycle, and the host's Cathepsin L, a cysteine protease implicated in viral entry into host cells.[1][2] This dual-targeting approach offers the potential for a synergistic antiviral effect and a higher barrier to the development of viral resistance. This document details the quantitative inhibitory data, experimental methodologies, and the underlying molecular interactions of this compound, serving as a comprehensive resource for researchers in the field.

Introduction

The SARS-CoV-2 main protease (MPro), also known as 3C-like protease (3CLpro), is a key enzyme in the viral replication cycle, responsible for processing viral polyproteins into functional non-structural proteins.[3] Its essential role and high conservation among coronaviruses make it a prime target for antiviral drug design. Concurrently, host proteases are often co-opted by viruses to facilitate their entry into cells. Cathepsin L, a lysosomal cysteine protease, has been identified as a critical host factor for the proteolytic activation of the SARS-CoV-2 spike (S) protein, a necessary step for viral fusion and entry.[1] Therefore, the simultaneous inhibition of both MPro and Cathepsin L presents a compelling therapeutic strategy.

This compound is a peptidyl aldehyde inhibitor that has emerged as a potent dual inhibitor of both SARS-CoV-2 MPro and human Cathepsin L.[1] This whitepaper will explore the quantitative measures of its inhibitory activity, its selectivity profile, and the detailed experimental protocols used to characterize its function.

Quantitative Inhibition Data

The inhibitory potency of this compound and related compounds has been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Enzymatic Inhibition of this compound and Related Compounds
CompoundSARS-CoV-2 MPro IC50 (nM)Cathepsin L IC50 (nM)Cathepsin B IC50 (nM)Cathepsin K IC50 (nM)
This compound 105 1.2 - 2.3 ~230 (Selectivity Index: 192) 180 (Selectivity Index: 150)
MPI1-0.079 ± 0.029--
MPI2--4.10.78
MPI38.5---
MPI5-2.3--
MPI6--380-
GC376----
11a----

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The selectivity index is calculated with respect to the activity toward Cathepsin L.

Table 2: Cellular Antiviral Activity of this compound
Cell LineAssay TypeParameterValue (nM)
Vero E6Antiviral ActivityEC5030
Human Host CellCellular MPro InhibitionIC5031
ACE2+ A549Cytopathic Effect (CPE) InhibitionEC100<200

Note: EC50 represents the concentration of the compound that inhibits the viral effect by 50%. IC50 in a cellular context refers to the concentration that inhibits the target's activity within the cell by 50%. EC100 is the concentration that provides 100% protection against the viral cytopathic effect.

Mechanism of Dual Inhibition

This compound's dual inhibitory action stems from its ability to covalently and reversibly bind to the active site cysteine residues of both SARS-CoV-2 MPro and Cathepsin L. The aldehyde warhead of this compound forms a hemiacetal adduct with the catalytic cysteine, effectively blocking the substrate-binding site and inhibiting proteolytic activity.

The following diagram illustrates the proposed dual inhibition mechanism of this compound.

Dual_Inhibition_Mechanism cluster_virus SARS-CoV-2 Life Cycle cluster_host Host Cell Entry MPro SARS-CoV-2 MPro ViralReplication Viral Replication MPro->ViralReplication Enables Polyprotein Viral Polyprotein Polyprotein->MPro Cleavage CatL Cathepsin L ViralEntry Viral Entry CatL->ViralEntry Facilitates Spike Spike Protein Spike->CatL Cleavage This compound This compound This compound->MPro Inhibits This compound->CatL Inhibits

Caption: Dual inhibition of SARS-CoV-2 MPro and host Cathepsin L by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

Enzymatic Inhibition Assay for MPro and Cathepsins

This protocol is adapted from literature to determine the in vitro inhibitory potency of compounds against SARS-CoV-2 MPro and Cathepsins B, K, and L.

Objective: To determine the IC50 values of inhibitors.

Materials:

  • Recombinant SARS-CoV-2 MPro, Cathepsin B, Cathepsin K, and Cathepsin L.

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for Cathepsins).

  • Assay Buffer (specific composition depends on the enzyme, generally a buffer at physiological pH, e.g., Tris-HCl or HEPES).

  • Inhibitor stock solutions (typically in DMSO).

  • 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO.

  • Enzyme Preparation: Dilute the enzyme stock to the desired final concentration in assay buffer. Final concentrations are typically in the low nanomolar range (e.g., 2 nM for Cathepsin L, 1 nM for Cathepsin K, and 5 nM for Cathepsin B).

  • Assay Reaction: a. To each well of a 384-well plate, add the diluted inhibitor solution or DMSO (for control). b. Add the diluted enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding. c. Initiate the reaction by adding the fluorogenic substrate solution. The final substrate concentration should be optimized (e.g., 20 µM for Z-Phe-Arg-AMC).

  • Data Acquisition: Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Enzymatic_Assay_Workflow A Prepare Serial Dilutions of this compound B Add this compound/DMSO to 384-well Plate A->B C Add Diluted Enzyme (MPro or Cathepsin) B->C D Incubate (e.g., 30 min at 37°C) C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence Over Time E->F G Calculate IC50 Values F->G

Caption: Workflow for the enzymatic inhibition assay.

Cellular MPro Inhibition Assay

This cell-based assay is designed to measure the potency of inhibitors against MPro within a cellular environment.

Objective: To determine the cellular IC50 of MPro inhibitors.

Principle: The expression of SARS-CoV-2 MPro can be toxic to host cells. An effective MPro inhibitor can alleviate this toxicity, leading to increased cell survival. This assay often utilizes a reporter system, such as MPro fused to a fluorescent protein (e.g., eGFP), to quantify the effect.

Materials:

  • Human cell line (e.g., HEK293T).

  • Expression plasmid encoding MPro or an MPro-eGFP fusion protein.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Inhibitor stock solutions.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Culture and Transfection: a. Culture the human cells in appropriate medium. b. Transfect the cells with the MPro-expressing plasmid.

  • Inhibitor Treatment: After a suitable post-transfection period, treat the cells with various concentrations of the inhibitor or DMSO (control).

  • Incubation: Incubate the treated cells for a defined period (e.g., 24-48 hours).

  • Data Acquisition: a. If using a fluorescent reporter, measure the fluorescence intensity using a flow cytometer or fluorescence microscope. b. Cell viability can be assessed using standard methods like MTT or CellTiter-Glo assays.

  • Data Analysis: Plot the percentage of cell survival or fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Antiviral Cytopathic Effect (CPE) Assay

This assay evaluates the ability of a compound to protect cells from the virus-induced cell death.

Objective: To determine the EC50 of antiviral compounds.

Materials:

  • Susceptible cell line (e.g., Vero E6 or ACE2+ A549).

  • SARS-CoV-2 virus stock.

  • Cell culture medium and supplements.

  • Inhibitor stock solutions.

  • Reagents for assessing cell viability (e.g., Crystal Violet).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Infection and Treatment: a. Pre-treat the cells with serial dilutions of the inhibitor for a short period. b. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected plates for a period sufficient for the virus to induce a cytopathic effect (typically 2-3 days).

  • Assessment of CPE: a. Visually inspect the cells for signs of CPE under a microscope. b. Quantify cell viability by staining with Crystal Violet, followed by dye elution and absorbance measurement.

  • Data Analysis: Calculate the percentage of protection against CPE for each inhibitor concentration. Plot the percentage of protection against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

CPE_Assay_Workflow A Seed Vero E6 Cells in 96-well Plate B Treat with Serial Dilutions of this compound A->B C Infect with SARS-CoV-2 B->C D Incubate (e.g., 3 days) C->D E Assess Cytopathic Effect (CPE) D->E F Quantify Cell Viability (e.g., Crystal Violet) E->F G Calculate EC50 Value F->G

Caption: Workflow for the cytopathic effect (CPE) assay.

Conclusion and Future Directions

This compound represents a significant advancement in the development of anti-SARS-CoV-2 therapeutics due to its potent dual inhibition of both a critical viral enzyme, MPro, and an essential host factor, Cathepsin L. Its high cellular and antiviral potency, coupled with its selectivity for Cathepsin L over other cathepsins, suggests a favorable therapeutic window with reduced potential for off-target effects. The data and protocols presented in this whitepaper provide a solid foundation for further preclinical and clinical investigation of this compound. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and safety and toxicology assessments to fully evaluate its potential as a COVID-19 therapeutic. The dual-inhibition strategy exemplified by this compound holds considerable promise for the development of next-generation antivirals against current and future coronavirus threats.

References

An In-depth Technical Guide to the Biological Targets of MPI8 in the Coagulation Cascade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MPI8 is a novel anticoagulant that operates through a unique mechanism, selectively targeting inorganic polyphosphate (polyP), a potent modulator of the coagulation cascade. Unlike traditional anticoagulants that directly inhibit clotting enzymes and carry a significant risk of bleeding, this compound's targeted approach offers the potential for effective antithrombotic therapy with a superior safety profile. This document provides a comprehensive overview of the biological interactions of this compound within the coagulation system, detailing its mechanism of action, quantitative binding and inhibition data, and the experimental protocols utilized for its characterization.

The Biological Target of this compound: Inorganic Polyphosphate (polyP)

The primary biological target of this compound is not a traditional enzymatic factor within the coagulation cascade, but rather inorganic polyphosphate (polyP).[1][2][3][4] PolyP is a linear polymer of phosphate units released from activated platelets and microorganisms that has been identified as a significant procoagulant and proinflammatory agent.[5]

Polyphosphate's role in the coagulation cascade is multifaceted:

  • Activation of the Contact Pathway: Long-chain polyP is a potent activator of the contact pathway by promoting the auto-activation of Factor XII. This initiates a cascade involving the activation of Factor XI and subsequently Factor IX, leading to thrombin generation.

  • Acceleration of Thrombin Generation: PolyP accelerates the activation of Factor V and Factor XI by thrombin, amplifying the coagulation response.

  • Enhancement of Fibrin Clot Structure: PolyP influences the structure of the fibrin clot, making it more resistant to degradation.

By binding to polyP, this compound effectively neutralizes its procoagulant activities, thereby inhibiting thrombosis without directly interfering with the enzymatic components essential for hemostasis.

Quantitative Data: Binding Affinity and Inhibition

This compound exhibits a high affinity for polyphosphate, as demonstrated by quantitative binding and inhibition assays. A summary of the available data is presented below.

ParameterAnalyteValueMethod
Binding Affinity (Kd)
Long-chain polyP112 nMIsothermal Titration Calorimetry (ITC)
Platelet-sized polyP37 nMIsothermal Titration Calorimetry (ITC)
Inhibition (IC50)
Thrombin Generation (triggered by long-chain polyP)10 µg/mLThrombin Generation Assay (TGA)

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound is centered on its ability to bind to the negatively charged polyphosphate, preventing its interaction with coagulation factors.

MPI8_Mechanism Mechanism of this compound in the Coagulation Cascade cluster_coagulation Coagulation Cascade cluster_inhibition Inhibition by this compound PolyP Polyphosphate (from activated platelets) FXII Factor XII PolyP->FXII activates MPI8_PolyP This compound-PolyP Complex (Inactive) FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI FXIa Factor XIa FXI->FXIa Thrombin_Gen Thrombin Generation FXIa->Thrombin_Gen amplifies Thrombosis Thrombosis Thrombin_Gen->Thrombosis This compound This compound This compound->PolyP binds to

Caption: Mechanism of this compound action in the coagulation cascade.

Experimental Protocols

The characterization of this compound involves a series of in vitro and in vivo assays to determine its binding affinity, inhibitory activity, and antithrombotic efficacy.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the dissociation constant (Kd) of this compound binding to polyphosphate.

Methodology:

  • A solution of this compound is placed in the sample cell of the calorimeter.

  • A solution of polyphosphate (either long-chain or platelet-sized) is loaded into the injection syringe.

  • The polyphosphate solution is titrated into the this compound solution in a series of small injections.

  • The heat change associated with each injection is measured.

  • The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Thrombin Generation Assay (TGA)

Objective: To assess the inhibitory effect of this compound on polyphosphate-induced thrombin generation in plasma.

Methodology:

  • Platelet-poor plasma is incubated with varying concentrations of this compound.

  • Coagulation is initiated by the addition of a trigger, such as long-chain polyphosphate, and calcium.

  • The generation of thrombin over time is monitored using a fluorogenic or chromogenic substrate that is cleaved by thrombin.

  • The resulting thrombin generation curve is analyzed to determine parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (ETP).

  • The IC50 value for this compound is calculated from the dose-response curve of thrombin generation inhibition.

In Vivo Mouse Models of Thrombosis

Objective: To evaluate the antithrombotic efficacy and bleeding risk of this compound in a living organism.

Commonly Used Models:

  • Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis:

    • The carotid artery of an anesthetized mouse is exposed.

    • A piece of filter paper saturated with FeCl3 is applied to the artery to induce endothelial injury and thrombus formation.

    • Blood flow is monitored using a Doppler probe to determine the time to occlusion.

    • The efficacy of this compound, administered prior to injury, is assessed by its ability to delay or prevent vessel occlusion.

  • Laser-Induced Cremaster Arteriolar Thrombosis:

    • The cremaster muscle of an anesthetized mouse is exteriorized and visualized under a microscope.

    • A laser is used to induce a precise injury to the arteriolar wall.

    • The accumulation of fluorescently labeled platelets and fibrin at the site of injury is monitored in real-time.

    • The effect of this compound on the rate and extent of thrombus formation is quantified.

  • Tail Bleeding Assay:

    • Anesthetized mice are administered this compound or a control substance.

    • A small segment of the tail is amputated.

    • The time to cessation of bleeding is measured.

    • This assay is used to assess the bleeding risk associated with the anticoagulant.

Experimental Workflow

The general workflow for the preclinical evaluation of a polyphosphate inhibitor like this compound is depicted below.

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Mouse Models) ITC Isothermal Titration Calorimetry (ITC) TGA Thrombin Generation Assay (TGA) ITC->TGA Binding Affinity (Kd) Plasma_Clotting Plasma Clotting Assays TGA->Plasma_Clotting Inhibitory Activity (IC50) Thrombosis_Model Thrombosis Models (e.g., FeCl3, Laser) Plasma_Clotting->Thrombosis_Model Proceed to in vivo studies Efficacy Antithrombotic Efficacy Thrombosis_Model->Efficacy Bleeding_Model Bleeding Models (e.g., Tail Bleeding) Safety Bleeding Risk Assessment Bleeding_Model->Safety

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound represents a promising new class of antithrombotic agents that function by selectively targeting inorganic polyphosphate. Its unique mechanism of action, which avoids direct inhibition of essential coagulation enzymes, has been shown in preclinical studies to effectively prevent thrombosis without a concomitant increase in bleeding risk. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in this novel therapeutic approach. Further investigation is warranted to translate these promising preclinical findings into clinical applications.

References

MPI8: A Novel Polyanion Inhibitor for the Prevention of Venous Thromboembolism Without Bleeding Risk

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), remains a significant cause of morbidity and mortality worldwide. Current anticoagulant therapies, while effective, are often associated with a substantial risk of bleeding complications due to their interference with essential hemostatic pathways. This whitepaper details the preclinical data on MPI8, a novel, first-in-class macromolecular polyanion inhibitor, which demonstrates potent antithrombotic efficacy without compromising hemostasis. By selectively targeting inorganic polyphosphate (polyP), a key modulator of the contact pathway of coagulation, this compound represents a paradigm shift in the development of safer antithrombotic agents.

Mechanism of Action: Selective Inhibition of Polyphosphate

This compound is a dendrimer-like cationic compound designed to selectively bind to and neutralize inorganic polyphosphate (polyP).[1] PolyP is a procoagulant polyanion released from activated platelets and microbes that plays a significant role in the amplification of the coagulation cascade.[2][3] Unlike traditional anticoagulants that target essential clotting factors, this compound's mechanism is highly specific to the prothrombotic activity of polyP.[2]

The innovative design of this compound involves "smart" binding groups with positive charges that are drawn to the negative charge of polyP.[4] This interaction is based on a charge-tunable ligand design, where the molecule possesses a low charge density at physiological pH, minimizing off-target interactions. However, upon approaching the highly negatively charged polyP, this compound's protonation state changes, increasing its positive charge and enabling a strong and selective binding. This prevents polyP from activating the contact pathway and participating in downstream coagulation events.

Signaling Pathway of this compound Action

The following diagram illustrates the role of polyphosphate in the coagulation cascade and the inhibitory action of this compound.

MPI8_Mechanism cluster_ContactPathway Contact Pathway Activation cluster_CommonPathway Common Pathway Activated Platelets Activated Platelets Polyphosphate (polyP) Polyphosphate (polyP) Activated Platelets->Polyphosphate (polyP) releases Factor XII Factor XII Polyphosphate (polyP)->Factor XII activates Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI activates Factor XIa Factor XIa Factor XI->Factor XIa Factor X Factor X Factor XIa->Factor X activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin Clot Fibrin Clot Fibrinogen->Fibrin Clot This compound This compound This compound->Polyphosphate (polyP) inhibits

Caption: Mechanism of this compound in inhibiting polyP-mediated coagulation.

Quantitative Data on this compound Efficacy and Safety

The preclinical efficacy and safety of this compound have been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound
ParameterValueDescription
Binding Affinity (Kd) to long-chain polyP 112 nMMeasures the dissociation constant of this compound to long-chain polyphosphate. A lower value indicates stronger binding.
Binding Affinity (Kd) to platelet-size polyP 37 nMMeasures the dissociation constant of this compound to platelet-sized polyphosphate.
IC50 for thrombin generation (long-chain polyP triggered) 10 mcg/mLThe concentration of this compound required to inhibit 50% of thrombin generation initiated by long-chain polyphosphate.
Effect on Tissue Factor-induced clotting No significant effect up to 100 µM/mLDemonstrates that this compound does not interfere with the extrinsic pathway of coagulation.

Data sourced from BioWorld.

Table 2: In Vivo Antithrombotic Efficacy of this compound in Murine Models
Thrombosis ModelThis compound DoseOutcomeStatistical Significance
FeCl3-induced carotid artery thrombosis 100 mg/kgMore effective in delaying time to occlusion compared to control.p < 0.005 vs saline control
FeCl3-induced carotid artery thrombosis 200 mg/kgSimilar level of patency as control inhibitor UHRA-10.Not specified
Inferior vena cava (IVC) stenosis Not specifiedStatistically significant reduction in thrombus weight compared to vehicle control.p = 0.0003

Data sourced from ResearchGate.

Table 3: In Vivo Safety Profile of this compound in Murine Models
Safety ParameterThis compound DoseOutcomeStatistical Significance
Mouse tail bleeding time 100 mg/kgNo effect on tail bleeding times.Not specified
Hemoglobin loss (tail bleeding) 100 mg/kgNo effect on the amount of hemoglobin lost.Not specified
Toxicity High dosesNo signs of toxicity observed.Not specified

Data sourced from BioWorld and UBC News.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

This model assesses arterial thrombosis by inducing endothelial injury.

Workflow Diagram:

FeCl3_Workflow cluster_procedure Experimental Procedure Anesthetize Mouse Anesthetize Mouse Expose Carotid Artery Expose Carotid Artery Anesthetize Mouse->Expose Carotid Artery Place Doppler Probe Place Doppler Probe Expose Carotid Artery->Place Doppler Probe Apply FeCl3 Apply FeCl3 Place Doppler Probe->Apply FeCl3 Monitor Blood Flow Monitor Blood Flow Apply FeCl3->Monitor Blood Flow Measure Time to Occlusion Measure Time to Occlusion Monitor Blood Flow->Measure Time to Occlusion

Caption: Workflow for the FeCl3-induced carotid artery thrombosis model.

Protocol:

  • Animal Preparation: Mice (e.g., C57BL/6) are anesthetized. A midline cervical incision is made to expose the common carotid artery.

  • Injury Induction: A filter paper saturated with a solution of ferric chloride (e.g., 5-10% w/v) is topically applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes). This induces oxidative injury to the vessel wall.

  • Blood Flow Monitoring: A Doppler flow probe is placed around the carotid artery distal to the site of injury to continuously monitor blood flow.

  • Endpoint Measurement: The primary endpoint is the time to complete cessation of blood flow (occlusion), defined as zero flow for a specified duration. The patency of the vessel over time is recorded.

Inferior Vena Cava (IVC) Stenosis Model

This model mimics venous stasis, a major risk factor for DVT.

Workflow Diagram:

IVC_Workflow cluster_procedure Experimental Procedure Anesthetize Mouse Anesthetize Mouse Midline Laparotomy Midline Laparotomy Anesthetize Mouse->Midline Laparotomy Expose IVC Expose IVC Midline Laparotomy->Expose IVC Ligate IVC Ligate IVC Expose IVC->Ligate IVC Close Incision Close Incision Ligate IVC->Close Incision Harvest and Weigh Thrombus Harvest and Weigh Thrombus Close Incision->Harvest and Weigh Thrombus

Caption: Workflow for the inferior vena cava (IVC) stenosis model.

Protocol:

  • Animal Preparation: Mice are anesthetized, and a midline laparotomy is performed to expose the abdominal cavity.

  • IVC Stenosis: The inferior vena cava is carefully dissected. A ligature (e.g., a suture) is placed around the IVC and tied against a temporary spacer (e.g., a 30-gauge needle) to create a standardized degree of stenosis upon removal of the spacer. This reduces blood flow without causing direct endothelial damage.

  • Thrombus Formation: The abdominal incision is closed, and the animals are allowed to recover. The stenosis leads to the formation of a thrombus over a period of hours to days (e.g., 48 hours).

  • Endpoint Measurement: At the designated time point, the mice are euthanized, the IVC is excised, and the thrombus is carefully removed and weighed.

Conclusion and Future Directions

This compound represents a promising new frontier in antithrombotic therapy. Its unique mechanism of selectively targeting polyphosphate allows for the prevention of thrombosis without the inherent bleeding risks associated with current anticoagulants. The preclinical data in murine models demonstrate both potent antithrombotic efficacy and a favorable safety profile.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound. The successful translation of these findings to larger animal models and ultimately to human clinical trials could herald a new era in the management of venous thromboembolism, offering a safer and more effective treatment option for millions of patients worldwide. The University of British Columbia and the University of Michigan have filed a patent for this technology, underscoring its potential clinical and commercial significance.

References

Foundational Research on the Antithrombotic Effects of MPI8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, heart attack, and stroke, represent a significant global health burden. Standard anticoagulant and antiplatelet therapies, while effective, are often associated with a major complication: an increased risk of bleeding. This limitation underscores the urgent need for novel antithrombotic agents that can prevent pathological clot formation without impairing normal hemostasis. MPI8 has emerged as a groundbreaking compound in this field. Developed through a collaborative effort between researchers at the University of British Columbia and the University of Michigan, this compound is a first-in-class macromolecular polyanion inhibitor designed to offer a safer therapeutic window.[1][2] This technical guide provides an in-depth overview of the foundational preclinical research on this compound, focusing on its mechanism of action, quantitative antithrombotic effects, and the detailed experimental protocols used in its evaluation.

Mechanism of Action: Targeting Polyphosphate (polyP)

Unlike traditional anticoagulants that target essential enzymes in the coagulation cascade, this compound employs a novel strategy by selectively targeting inorganic polyphosphate (polyP).[3][4][5] PolyP is a linear polymer of phosphate residues released from activated platelets and bacteria, acting as a potent accelerator of blood coagulation. It participates at multiple stages of the coagulation cascade, including the activation of the contact pathway and the enhancement of fibrin clot structure. Crucially, the contact pathway is not essential for normal hemostasis, making polyP an attractive target for developing antithrombotic therapies with a reduced bleeding risk.

This compound is a unique molecule with "smart" binding groups that possess a low positive charge at physiological pH. This minimizes non-specific interactions with negatively charged cells and proteins in the blood, thereby avoiding toxicity. However, upon approaching the highly negatively charged polyP, this compound's binding groups undergo a change in their protonation state, increasing their positive charge and enabling a high-affinity electrostatic interaction. This binding effectively neutralizes polyP, slowing down the accelerated coagulation reactions without completely halting the body's essential clotting processes.

Signaling Pathway of this compound Action

The following diagram illustrates the inhibitory action of this compound on the procoagulant effects of polyphosphate.

MPI8_Mechanism cluster_Coagulation Coagulation Cascade cluster_Intervention Therapeutic Intervention Platelets Activated Platelets polyP Polyphosphate (polyP) Platelets->polyP releases ContactPathway Contact Pathway (Factor XII activation) polyP->ContactPathway activates ThrombinGen Accelerated Thrombin Generation polyP->ThrombinGen accelerates Fibrin Enhanced Fibrin Clot polyP->Fibrin enhances ContactPathway->ThrombinGen ThrombinGen->Fibrin Thrombosis Thrombosis Fibrin->Thrombosis This compound This compound This compound->Inhibition Inhibition->polyP

This compound selectively binds to and inhibits polyphosphate (polyP).

Quantitative In Vitro and In Vivo Efficacy

This compound has demonstrated significant antithrombotic activity across a range of preclinical models. Its efficacy is characterized by a strong inhibition of polyP-mediated coagulation without adversely affecting normal hemostasis, a critical differentiator from existing therapies.

In Vitro Binding Affinity and Activity

This compound exhibits high binding affinity for polyphosphate and effectively inhibits its procoagulant functions in plasma-based assays.

ParameterValueDescription
Binding Affinity (Kd)
Long-chain polyP112 nMDissociation constant for bacterial-sized polyP.
Platelet-size polyP37 nMDissociation constant for platelet-derived polyP.
Inhibitory Activity
IC50 (Thrombin Generation)10 µg/mLConcentration required to inhibit 50% of thrombin generation triggered by long-chain polyP.

Table 1: In Vitro characteristics of this compound.

In Vivo Antithrombotic Effects in Murine Models

This compound has been evaluated in multiple mouse models of arterial and venous thrombosis, showing remarkable effectiveness in preventing clot formation.

Experimental ModelKey Findings
Laser-Induced Cremaster Arteriole Thrombosis This compound (100 mg/kg) significantly reduced the accumulation of both fibrin and platelets at the site of laser-induced vascular injury compared to saline controls.
FeCl₃-Induced Carotid Artery Thrombosis At a dose of 100 mg/kg, this compound was more effective at delaying the time to vessel occlusion than a control compound (UHRA-10). At 200 mg/kg, this compound demonstrated a maximal effect on maintaining artery patency.
Inferior Vena Cava (IVC) Stasis Model Treatment with this compound resulted in a statistically significant reduction in thrombus weight compared to the vehicle control group (p=0.0003).

Table 2: Summary of in vivo antithrombotic efficacy of this compound.

Safety Profile: Hemostasis Assessment

A critical aspect of this compound's foundational research is its safety, specifically the lack of increased bleeding risk.

Experimental ModelKey Findings
Mouse Tail Transection Model In contrast to unfractionated heparin (200 U/kg), this compound administered at doses up to 300 mg/kg did not cause a significant increase in bleeding time or total hemoglobin loss compared to saline controls.

Table 3: Hemostatic safety profile of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vivo experiments used to establish the antithrombotic efficacy and safety of this compound.

Laser-Induced Cremaster Arteriole Thrombosis Model

This model allows for the real-time visualization of thrombus formation in the microvasculature.

Cremaster_Workflow cluster_prep Animal Preparation cluster_procedure Thrombosis Induction & Imaging cluster_analysis Data Analysis A1 Anesthetize Mouse (e.g., Ketamine/Xylazine) A2 Surgically exteriorize cremaster muscle A1->A2 A3 Mount muscle for intravital microscopy A2->A3 A4 Administer fluorescent antibodies (anti-CD41 for platelets, anti-fibrin) A3->A4 A5 Administer this compound (i.v.) or saline control A4->A5 B1 Identify target arteriole (30-50 µm diameter) A5->B1 B2 Induce vascular injury with a focused laser pulse B1->B2 B3 Record fluorescence video of platelet and fibrin accumulation B2->B3 C1 Quantify fluorescence intensity of platelet and fibrin signals over time B3->C1 C2 Calculate area under the curve (AUC) for thrombus formation C1->C2

Workflow for the cremaster arteriole thrombosis model.
  • Animal Preparation: Male C57BL/6 mice are anesthetized. The cremaster muscle is surgically exteriorized and pinned over a coverslip for observation via intravital microscopy.

  • Reagent Administration: Fluorescently-labeled antibodies targeting platelets (e.g., anti-CD41) and fibrin are administered intravenously. Subsequently, mice receive an intravenous injection of either this compound (e.g., 100 mg/kg) or a saline vehicle control.

  • Injury and Imaging: A suitable arteriole is identified, and a pulsed nitrogen dye laser is focused on the vessel wall to induce injury. The ensuing thrombus formation is recorded for a set period (e.g., 3-5 minutes).

  • Analysis: The fluorescence intensity of platelet and fibrin accumulation is quantified from the recorded images over time to assess the extent of thrombus formation.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This widely used model assesses thrombotic occlusion in a larger artery.

  • Animal Preparation: The mouse is anesthetized, and the common carotid artery is surgically exposed through a midline neck incision, separating it carefully from the vagus nerve.

  • Probe Placement: A Doppler flow probe is placed around the artery to monitor blood flow continuously.

  • Injury Induction: A piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (e.g., 4-6% w/v) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes).

  • Monitoring and Endpoint: The filter paper is removed, and the artery is rinsed. Blood flow is monitored until stable occlusion occurs (cessation of flow) or for a predetermined maximum observation time. The primary endpoint is the time to occlusion.

Inferior Vena Cava (IVC) Stasis-Induced Thrombosis Model

This model is used to study venous thrombosis.

  • Animal Preparation: The mouse is anesthetized, and the inferior vena cava is exposed via a midline laparotomy.

  • Ligation: All side branches of the IVC are ligated with fine suture. The IVC is then completely ligated just below the renal veins to induce stasis.

  • This compound Administration: this compound or a vehicle control is administered to the mice.

  • Thrombus Evaluation: After a set period (e.g., 24-48 hours), the animal is euthanized, and the IVC is excised. The thrombus is carefully removed from the vessel segment and weighed. The primary endpoint is the wet weight of the thrombus.

Mouse Tail Transection Bleeding Model

This assay evaluates the effect of a compound on hemostasis.

Bleeding_Model cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis P1 Administer this compound (e.g., 300 mg/kg), positive control (Heparin), or saline (i.v.) P2 Anesthetize mouse P1->P2 M1 Transect 3-5 mm of the distal tail P2->M1 M2 Immediately immerse tail in pre-warmed saline (37°C) M1->M2 M3 Record time until bleeding ceases for >2 minutes M2->M3 A2 Secondary Endpoint: Total Blood Loss (Hemoglobin assay) M2->A2 Collect saline for Hb measurement A1 Primary Endpoint: Bleeding Time (minutes) M3->A1

Workflow for the mouse tail transection bleeding assay.
  • Administration: Mice are treated with this compound, a positive control known to induce bleeding (e.g., unfractionated heparin), or a saline vehicle.

  • Procedure: After a specified time, the mouse is anesthetized. A 3-5 mm segment of the distal tail is amputated.

  • Measurement: The tail is immediately immersed in pre-warmed saline (37°C). The time to cessation of bleeding is recorded. Total blood loss can be quantified by measuring the amount of hemoglobin in the saline.

Conclusion and Future Directions

The foundational research on this compound provides compelling preclinical evidence for a novel antithrombotic agent with a significantly improved safety profile. By selectively targeting polyphosphate, this compound effectively prevents pathological thrombosis in various animal models without compromising hemostasis. The data strongly support its potential as a safer alternative to current anticoagulants. Further research, including comprehensive pharmacokinetic/pharmacodynamic studies and eventual human clinical trials, will be crucial to translate this promising discovery into a clinical reality for patients at risk of thrombotic diseases. The flexible design platform used to create this compound also opens avenues for developing additional compounds with similar targeted properties.

References

Methodological & Application

Application Notes and Protocols: MPI8 In Vitro Thrombin Generation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin, a pivotal enzyme in the coagulation cascade, plays a crucial role in both hemostasis and thrombosis.[1][2] Its generation is tightly regulated, and dysregulation can lead to either bleeding or thrombotic disorders. The thrombin generation assay (TGA) is a global hemostasis test that provides a comprehensive assessment of the coagulation potential of a plasma sample by continuously monitoring the concentration of thrombin over time.[2][3] This assay is increasingly utilized in the development of new antithrombotic drugs. MPI8 is an investigational antithrombotic agent that functions by targeting and neutralizing polyphosphate (polyP), a pro-inflammatory and pro-coagulant molecule.[4] This document provides a detailed protocol for the in vitro assessment of this compound's effect on thrombin generation.

Principle of the Thrombin Generation Assay

The TGA measures the dynamic process of thrombin formation and inhibition in plasma. The assay is initiated by the addition of a trigger, typically a combination of tissue factor (TF) and phospholipids, to citrated plasma. A fluorogenic substrate that is cleaved by thrombin is also added, and the resulting fluorescence is measured over time. The thrombin generation curve, or thrombogram, provides several key parameters that describe the coagulation process.

Key Thrombin Generation Parameters

The following table summarizes the key parameters obtained from a thrombin generation assay and their clinical significance.

ParameterDescriptionClinical Significance
Lag Time (min) The time from the initiation of the reaction until the start of thrombin generation.Reflects the initiation phase of coagulation. Prolonged in deficiencies of initiation factors.
Time to Peak (min) The time required to reach the maximum thrombin concentration.Indicates the rate of thrombin propagation.
Peak Height (nM) The maximum concentration of thrombin generated.Represents the balance between thrombin formation and inhibition.
Endogenous Thrombin Potential (ETP) (nM*min) The total amount of thrombin generated over time, represented by the area under the curve.Reflects the overall capacity of the plasma to generate thrombin.
Velocity Index (nM/min) The rate of thrombin generation during the propagation phase.Provides information about the speed of the coagulation cascade.

Coagulation Cascade and Thrombin Generation

The generation of thrombin is the culmination of a series of enzymatic reactions known as the coagulation cascade. This cascade is traditionally divided into the extrinsic and intrinsic pathways, which converge on a common pathway.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TF Tissue Factor (TF) TF_VIIa TF-FVIIa Complex TF->TF_VIIa VIIa FVIIa VIIa->TF_VIIa Xa FXa TF_VIIa->Xa Activates X FX Prothrombinase Prothrombinase Complex Xa->Prothrombinase XII FXII XIIa FXIIa XII->XIIa XIa FXIa XIIa->XIa Activates XI FXI IXa FIXa XIa->IXa Activates IX FIX IXa_VIIIa Tenase Complex IXa->IXa_VIIIa VIIIa FVIIIa VIIIa->IXa_VIIIa IXa_VIIIa->Xa Activates Prothrombin Prothrombin (FII) Thrombin Thrombin (FIIa) Thrombin->XIa Activates Thrombin->VIIIa Activates Fibrin Fibrin Thrombin->Fibrin Cleaves Va FVa Thrombin->Va Activates Fibrinogen Fibrinogen Va->Prothrombinase Prothrombinase->Thrombin Activates

Diagram 1: Simplified Coagulation Cascade.

Experimental Protocol: this compound In Vitro Thrombin Generation Assay

This protocol describes a method to evaluate the effect of this compound on thrombin generation in human plasma using a commercially available fluorogenic assay kit.

Materials:

  • Platelet-poor plasma (PPP)

  • This compound (at various concentrations)

  • Thrombin generation assay kit (e.g., TECHNOTHROMBIN® TGA) containing:

    • Thrombin calibrator

    • Trigger reagent (e.g., low concentration of tissue factor and phospholipids)

    • Fluorogenic substrate

    • Assay buffer

  • 96-well black microplate

  • Fluorometric microplate reader with temperature control (37°C) and appropriate filters (e.g., excitation at 390 nm, emission at 460 nm)

  • Incubator (37°C)

  • Multichannel pipette

Experimental Workflow:

Diagram 2: Experimental Workflow for TGA.

Procedure:

  • Preparation:

    • Prepare a series of this compound dilutions in the assay buffer. The final concentrations should be chosen based on the expected therapeutic range of the compound.

    • Thaw platelet-poor plasma and reagents from the TGA kit and pre-warm them to 37°C.

  • Incubation:

    • In a separate pre-incubation plate or tubes, mix the plasma with either the this compound dilutions or a vehicle control (assay buffer). A typical ratio is 9 parts plasma to 1 part this compound/vehicle.

    • Incubate the plasma-MPI8/vehicle mixtures for a predetermined time (e.g., 10-30 minutes) at 37°C to allow for binding.

  • Assay Execution:

    • Prepare the thrombin calibrator according to the kit manufacturer's instructions.

    • In the 96-well black microplate, add the trigger reagent to the appropriate wells.

    • Add the pre-incubated plasma-MPI8/vehicle mixtures to the wells containing the trigger.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in the pre-warmed (37°C) fluorometric microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically for at least 60 minutes, with readings taken every 20-60 seconds.

  • Data Analysis:

    • The raw fluorescence data is converted to thrombin concentration (nM) using the thrombin calibrator curve.

    • A thrombin generation curve (thrombogram) is plotted for each sample, showing thrombin concentration versus time.

    • Calculate the key TGA parameters: Lag Time, Time to Peak, Peak Height, and ETP.

Expected Results and Data Presentation

The effect of this compound on thrombin generation is expected to be concentration-dependent. As an antithrombotic agent targeting an initiator of the intrinsic pathway, this compound is anticipated to prolong the initiation phase and reduce the overall amount of thrombin generated.

Table 2: Hypothetical Thrombin Generation Data for this compound

This compound Concentration (µM)Lag Time (min)Time to Peak (min)Peak Height (nM)ETP (nM*min)
0 (Vehicle)3.5 ± 0.28.1 ± 0.4150 ± 101800 ± 120
14.8 ± 0.39.5 ± 0.5125 ± 81550 ± 100
57.2 ± 0.512.3 ± 0.790 ± 61100 ± 80
1010.5 ± 0.815.8 ± 1.160 ± 5750 ± 60

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Troubleshooting and Considerations:

  • Pre-analytical Variables: Consistency in blood collection, processing, and storage is critical for reliable TGA results.

  • Reagent Variability: Different lots of trigger reagents can have varying activity. It is important to run controls with each new batch.

  • Plasma Quality: The use of platelet-poor plasma is crucial to avoid interference from platelet-derived procoagulant factors.

  • Data Interpretation: The interpretation of TGA results should always be done in the context of the specific assay conditions and reagents used.

The in vitro thrombin generation assay is a powerful tool for characterizing the pharmacodynamic effects of novel antithrombotic agents like this compound. By providing a comprehensive view of the coagulation process, the TGA can elucidate the mechanism of action and help in the dose-selection for further preclinical and clinical development. The protocol outlined here provides a robust framework for assessing the impact of this compound on thrombin generation, contributing to a better understanding of its antithrombotic potential.

References

Application Notes and Protocols for Preparing MPI8 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: ANP-MPI8-20251125 Version: 1.0 For Research Use Only.

Introduction

The designation "MPI8" is used for at least two distinct chemical entities in recent scientific literature. It is critical for researchers to identify which compound is relevant to their experimental context. This document provides detailed application notes and protocols for the preparation of stock solutions for both known this compound compounds.

  • Section 2.0: this compound (also known as TG0205221) : A small molecule, peptidyl aldehyde inhibitor of the SARS-CoV-2 main protease (MPro) and host cell Cathepsin L, investigated for its antiviral properties.

  • Section 3.0: MPI 8 (Macromolecular Polyanion Inhibitor) : A polymer-based, dendrimer-like inhibitor of inorganic polyphosphate (polyP) with antithrombotic and anti-fibrotic activity.

This compound (TG0205221): MPro/Cathepsin L Inhibitor for Antiviral Research

Application Note

This compound (TG0205221) is a potent antiviral agent that functions through a dual-target mechanism.[1] It covalently inhibits the SARS-CoV-2 main protease (MPro), an enzyme essential for viral replication, and it selectively inhibits the host's Cathepsin L, a cysteine protease involved in the viral entry process into host cells.[1][2] This dual action enhances its overall antiviral efficacy.[1] Studies have shown its effectiveness in various cell lines, including Vero E6 and A549 cells, where it inhibits viral replication and related lysosomal activity at low micromolar concentrations.[1] Its high selectivity for Cathepsin L over other cathepsins (B and K) suggests a favorable profile for reducing potential off-target effects and toxicity.

Quantitative Data

The following table summarizes the inhibitory potency of this compound against its primary targets.

Target ProteaseIC₅₀ Value (nM)Selectivity Index (vs. Cathepsin L)Reference
SARS-CoV-2 MProPotent InhibitionN/A
Cathepsin L0.791
Cathepsin B152192
Cathepsin K119150
Note: Cellular MPro inhibition and antiviral activity in Vero E6 cells were reported as the most potent among the series of inhibitors tested.
Signaling and Mechanism of Action Diagram

The diagram below illustrates the dual-inhibitory mechanism of this compound in the context of SARS-CoV-2 infection.

MPI8_Antiviral_Mechanism cluster_host Host Cell cluster_virus SARS-CoV-2 Endosome Endosome Lysosome Lysosome Activity Endosome->Lysosome ViralRNA Viral RNA Endosome->ViralRNA Uncoating Replication Viral Replication Complex CathepsinL Cathepsin L CathepsinL->Endosome Fusion Virus Virion Virus->Endosome Entry Polyprotein Viral Polyprotein ViralRNA->Polyprotein Translation Polyprotein->Replication Mature Proteins MPro Main Protease (MPro) MPro->Polyprotein Cleavage This compound This compound This compound->CathepsinL Inhibits This compound->MPro Inhibits

Caption: Mechanism of this compound dual inhibition of viral MPro and host Cathepsin L.

Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (TG0205221), a common starting concentration for small molecule inhibitors.

Materials:

  • This compound (TG0205221) powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Determine Molecular Weight (MW): Obtain the precise MW from the manufacturer's Certificate of Analysis. For this example, a hypothetical MW of 500 g/mol will be used.

  • Calculate Required Mass: Use the following formula to calculate the mass of this compound powder needed to make 1 mL of a 10 mM stock solution: Mass (mg) = Desired Concentration (mM) × MW ( g/mol ) × Volume (L) Mass (mg) = 10 mmol/L × 500 g/mol × 0.001 L = 5 mg

  • Preparation (Aseptic Technique): a. Carefully weigh out 5 mg of this compound powder and transfer it to a sterile microcentrifuge tube. b. Add 1 mL of sterile DMSO to the tube. c. Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid overheating. d. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber, or foil-wrapped tubes to protect from light and repeated freeze-thaw cycles. b. Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. c. Store the aliquots at -20°C or -80°C for long-term stability. Consult the manufacturer's data sheet for specific storage recommendations.

Working Dilution:

  • To prepare a 10 µM working solution in 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution (a 1:1000 dilution).

  • Important: The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent toxicity. Always prepare a vehicle control (medium with the same final concentration of DMSO) for your experiments.

Experimental Workflow Diagram

MPI8_Workflow start Start prep Prepare 10 mM this compound Stock in DMSO start->prep culture Seed Cells in Multi-well Plate start->culture treat Prepare Working Dilutions (e.g., 2.5, 5, 10 µM this compound) and Vehicle Control prep->treat incubate1 Incubate (e.g., 24h) for Adherence culture->incubate1 incubate1->treat infect Infect Cells with Virus (e.g., SARS-CoV-2) treat->infect incubate2 Incubate for Infection Period (e.g., 48-72h) infect->incubate2 endpoint Endpoint Analysis (e.g., CPE Assay, Plaque Assay, RT-qPCR, Lysosomal Activity Assay) incubate2->endpoint end End endpoint->end

Caption: General workflow for an in vitro antiviral cell culture experiment using this compound.

MPI 8: Macromolecular Polyanion Inhibitor for Thrombosis Research

Application Note

MPI 8 is a novel, biocompatible, macromolecular inhibitor designed to target and neutralize inorganic polyphosphate (polyP). PolyP is a potent pro-coagulant and pro-inflammatory molecule released by activated platelets that plays a key role in the contact pathway of coagulation. By selectively binding to polyP, MPI 8 acts as an effective antithrombotic agent. Preclinical studies in mouse models have shown that it can prevent thrombosis without the increased risk of bleeding commonly associated with traditional anticoagulants. In cell culture, MPI 8 has been used to study the signaling pathways mediated by polyP, such as the differentiation of fibroblasts into myofibroblasts, a process implicated in fibrosis. This involves a pathway where polyP signals through the Receptor for Advanced Glycation End products (RAGE) to activate the transcription factor NFκB.

Quantitative Data

MPI 8's activity is typically characterized by its dose-dependent inhibition of polyP-mediated effects rather than a simple IC₅₀ value.

Assay / ModelEffect of MPI 8Concentration / DoseReference
In Vitro Thrombin GenerationDose-dependent inhibition of polyP-induced thrombin generationVaries by assay
Mouse Cremaster Arteriolar ThrombosisReduced fibrin and platelet accumulationLow and high doses
Fibroblast to Myofibroblast DifferentiationBlocks polyP-induced differentiationVaries by assay
Mouse Tail Bleeding ModelNo significant increase in bleedingEfficacious doses
Signaling Pathway Diagram

The diagram below shows the signaling pathway inhibited by MPI 8.

MPI8_Antithrombotic_Mechanism cluster_pathway Cellular Signaling Pathway RAGE RAGE Receptor NFkB NFκB Activation RAGE->NFkB Transcription Gene Transcription (α-SMA, TGF-β1, etc.) NFkB->Transcription Differentiation Myofibroblast Differentiation Transcription->Differentiation polyP Platelet-secreted polyphosphate (polyP) polyP->RAGE Activates This compound MPI 8 This compound->polyP Inhibits

Caption: MPI 8 inhibits the polyP-RAGE-NFκB signaling pathway in fibroblasts.

Protocol: Preparing a 1 mg/mL Stock Solution in Saline

This protocol describes the preparation of a 1 mg/mL stock solution of the macromolecular inhibitor MPI 8. As it is a polymer, concentrations are typically prepared on a weight-per-volume basis. It is soluble in aqueous buffers.

Materials:

  • MPI 8 powder/lyophilisate

  • Sterile, pyrogen-free 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Sterile conical or microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • 0.22 µm sterile syringe filter (optional, for ensuring sterility)

Procedure:

  • Determine Required Mass: For this protocol, we will prepare 1 mL of a 1 mg/mL stock solution.

  • Preparation (Aseptic Technique): a. Under sterile conditions (e.g., in a laminar flow hood), weigh out 1 mg of MPI 8. b. Transfer the powder to a sterile 1.5 mL or 2 mL microcentrifuge tube. c. Add 1 mL of sterile saline or PBS to the tube. d. Cap the tube and mix by gentle inversion or brief, low-speed vortexing until fully dissolved. Avoid vigorous vortexing that could shear the macromolecule. e. (Optional) If preparing a large batch or if starting material is not guaranteed sterile, the solution can be passed through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquoting and Storage: a. Dispense the stock solution into sterile, single-use aliquots. b. Label each aliquot clearly with the compound name, concentration (1 mg/mL), solvent (Saline/PBS), and date. c. For storage, consult the manufacturer's data sheet. Typically, aqueous solutions are stored at 4°C for short-term use (days to a week) or frozen at -20°C or -80°C for long-term stability.

Working Dilution:

  • The final concentration of MPI 8 used in cell culture will depend on the specific experiment. Dilute the 1 mg/mL stock directly into the cell culture medium to achieve the desired final concentration (e.g., 10 µg/mL).

  • Always include a vehicle control (medium with an equivalent volume of saline/PBS) in your experimental setup.

Experimental Workflow Diagram

MPI8_Fibroblast_Workflow start Start prep Prepare 1 mg/mL MPI 8 Stock in Sterile Saline start->prep culture Culture Fibroblasts (e.g., NIH-3T3) start->culture treat Pre-treat Cells with MPI 8 or Vehicle Control prep->treat starve Serum-starve Cells (if required by assay) culture->starve starve->treat stimulate Stimulate Cells with polyP treat->stimulate incubate Incubate for Differentiation (e.g., 72h) stimulate->incubate endpoint Endpoint Analysis (e.g., Western Blot for α-SMA, Immunofluorescence, qPCR) incubate->endpoint end End endpoint->end

Caption: Workflow for a fibroblast differentiation assay using MPI 8.

References

Application Notes and Protocols for MPI8 in a Laser-Induced Thrombosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPI8 is a novel polyphosphate (polyP) inhibitor that has demonstrated significant antithrombotic efficacy in preclinical studies without increasing the risk of bleeding, a common side effect of current anticoagulant therapies.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in a laser-induced thrombosis model, a widely used method for studying thrombus formation in vivo.[4] The information is intended to guide researchers in evaluating the antithrombotic potential of this compound and similar compounds.

Mechanism of Action of this compound

This compound functions by targeting and neutralizing inorganic polyphosphate (polyP), a procoagulant polyanion released from activated platelets.[5] PolyP plays a crucial role in the coagulation cascade by activating the contact pathway and accelerating several key enzymatic reactions. Specifically, polyP:

  • Triggers the contact pathway by activating Factor XII.

  • Accelerates the activation of Factor V.

  • Enhances the structure of the fibrin clot.

  • Promotes the back-activation of Factor XI by thrombin.

By binding to polyP with high affinity and selectivity, this compound inhibits these procoagulant activities, thereby reducing thrombus formation. This targeted approach is believed to contribute to its favorable safety profile, as it does not interfere with essential hemostatic pathways to the same extent as traditional anticoagulants.

Signaling Pathway of Polyphosphate in Coagulation and Inhibition by this compound

The following diagram illustrates the key steps in the coagulation cascade influenced by polyphosphate and the inhibitory action of this compound.

PolyP_Coagulation_Pathway cluster_VesselInjury Vessel Injury cluster_PlateletActivation Platelet Activation & PolyP Release cluster_CoagulationCascade Coagulation Cascade Amplification Vessel Wall Damage Vessel Wall Damage Platelet Adhesion Platelet Adhesion Vessel Wall Damage->Platelet Adhesion Exposure of subendothelium Platelet Activation Platelet Activation Platelet Adhesion->Platelet Activation PolyP Release PolyP Release Platelet Activation->PolyP Release Factor XII Factor XII PolyP Release->Factor XII Activates Factor V Factor V PolyP Release->Factor V Accelerates activation Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Factor XI Factor XI Factor XIIa->Factor XI Factor XIa Factor XIa Factor XI->Factor XIa Prothrombin Prothrombin Factor XIa->Prothrombin Factor Va Factor Va Factor V->Factor Va Factor Va->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Thrombin->Factor XI Back-activates Thrombin->Factor V Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombus Formation Thrombus Formation Fibrin->Thrombus Formation This compound This compound This compound->PolyP Release Inhibits

Caption: Polyphosphate's role in coagulation and its inhibition by this compound.

Quantitative Data Summary

The antithrombotic effects of this compound have been quantified in several mouse models of thrombosis. The following tables summarize the key findings.

Table 1: Effect of this compound on Fibrin and Platelet Accumulation in a Laser-Induced Cremaster Arteriole Thrombosis Model

TreatmentFibrin Accumulation (Median Fluorescence Intensity)Platelet Accumulation (Median Fluorescence Intensity)Number of Animals (n)
Saline (Control)BaselineBaseline3
This compoundReducedReduced3

Note: Specific numerical values for the reduction were presented graphically in the source material. The data indicates a significant decrease in both fibrin and platelet accumulation over time in this compound-treated mice compared to saline controls.

Table 2: Effect of this compound on Time to Occlusion in a Carotid Artery Thrombosis Model

TreatmentDosageOutcomeNumber of Animals (n)P-value
Saline (Control)N/ABaseline occlusion time8N/A
This compound100 mg/kgSignificantly delayed time to occlusion8P < 0.005
This compound200 mg/kgFurther delayed time to occlusion8P < 0.005

Note: At 100 mg/kg, this compound was found to be more effective at delaying occlusion than the control compound UHRA-10 (P < 0.0005).

Table 3: Effect of this compound on Thrombus Weight in an Inferior Vena Cava (IVC) Thrombosis Model

TreatmentOutcomeNumber of Animals (n)P-value
Vehicle (Control)Baseline thrombus weight8N/A
This compoundSignificantly reduced thrombus weight8p = 0.0003

Note: Data is presented as mean, and the p-value was calculated using an unpaired, two-tailed T-test with Welch's correction after the removal of two outliers.

Experimental Protocols

Laser-Induced Cremaster Arteriole Thrombosis Model

This protocol describes a common method for inducing and visualizing thrombosis in the cremaster muscle microcirculation of a mouse.

Materials:

  • Male C57/BL6 mice (8-12 weeks old)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • This compound solution (for injection)

  • Saline solution (vehicle control)

  • Fluorescently-labeled antibodies against platelets (e.g., anti-CD41) and fibrin (e.g., anti-fibrinogen)

  • Intravital microscope equipped with a laser (e.g., nitrogen dye laser)

  • Catheter for intravenous injection

  • Surgical tools for cremaster muscle exteriorization

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic cocktail via intraperitoneal injection.

    • Place the mouse on a heated stage to maintain body temperature.

    • Insert a catheter into the jugular vein for the administration of antibodies and this compound.

    • Surgically exteriorize the cremaster muscle and pin it over a coverslip for microscopic observation. Keep the tissue moist with saline throughout the procedure.

  • This compound Administration:

    • Administer this compound or saline (vehicle control) intravenously via the jugular vein catheter. Doses of 100-200 mg/kg have been shown to be effective. The precise timing of administration relative to the laser injury should be kept consistent across experiments.

  • Fluorescent Labeling:

    • Inject fluorescently-labeled antibodies against platelets and fibrin intravenously to allow for visualization of thrombus components.

  • Laser-Induced Injury:

    • Identify a suitable arteriole (20-40 µm in diameter) within the cremaster muscle preparation.

    • Focus the laser beam onto the vessel wall to induce injury. The laser power and pulse duration should be optimized to create a reproducible injury that initiates thrombus formation without causing excessive damage.

  • Data Acquisition:

    • Immediately after laser injury, begin recording images of the injury site using the intravital microscope.

    • Capture images at regular intervals for a set period (e.g., 5-10 minutes) to monitor the dynamics of platelet and fibrin accumulation.

    • Use appropriate fluorescence channels to visualize the labeled platelets and fibrin.

  • Data Analysis:

    • Quantify the fluorescence intensity of platelets and fibrin within the developing thrombus over time using image analysis software.

    • Compare the rates and extent of thrombus formation between this compound-treated and control groups.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for the laser-induced thrombosis model with this compound application.

Experimental_Workflow cluster_Preparation Animal Preparation cluster_Treatment Treatment and Labeling cluster_ThrombosisInduction Thrombosis Induction & Visualization cluster_Analysis Data Analysis Anesthetize Mouse Anesthetize Mouse Catheterize Jugular Vein Catheterize Jugular Vein Anesthetize Mouse->Catheterize Jugular Vein Exteriorize Cremaster Muscle Exteriorize Cremaster Muscle Catheterize Jugular Vein->Exteriorize Cremaster Muscle Administer this compound or Saline Administer this compound or Saline Exteriorize Cremaster Muscle->Administer this compound or Saline Inject Fluorescent Antibodies Inject Fluorescent Antibodies Administer this compound or Saline->Inject Fluorescent Antibodies Identify Arteriole Identify Arteriole Inject Fluorescent Antibodies->Identify Arteriole Induce Laser Injury Induce Laser Injury Identify Arteriole->Induce Laser Injury Record Intravital Microscopy Record Intravital Microscopy Induce Laser Injury->Record Intravital Microscopy Quantify Fluorescence Quantify Fluorescence Record Intravital Microscopy->Quantify Fluorescence Compare Treatment Groups Compare Treatment Groups Quantify Fluorescence->Compare Treatment Groups

Caption: Experimental workflow for this compound in a laser-induced thrombosis model.

This compound represents a promising new class of antithrombotic agents with a unique mechanism of action. The protocols and data presented here provide a framework for the investigation of this compound and other polyphosphate inhibitors in a laser-induced thrombosis model. This model offers a powerful in vivo system to study the dynamics of thrombus formation and to evaluate the efficacy of novel antithrombotic therapies. Further research is warranted to fully elucidate the therapeutic potential of this compound in various thrombotic disorders.

References

Application Notes and Protocols for In Vivo Studies of MPI8: An Antithrombotic Therapeutic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for evaluating the efficacy and safety of MPI8, a novel antithrombotic agent. This compound targets inorganic polyphosphate (polyP), a key modulator of the contact pathway of blood coagulation, offering a promising therapeutic strategy to prevent thrombosis with a reduced risk of bleeding.[1][2][3]

Mechanism of Action

This compound is a macromolecular polyanion inhibitor designed to selectively bind to and neutralize polyphosphate.[1][4] By doing so, it inhibits the procoagulant and proinflammatory activities of polyP, which are implicated in the initiation and propagation of thrombosis. This targeted approach is designed to leave the essential pathways of hemostasis intact, thereby minimizing the bleeding side effects commonly associated with traditional anticoagulant therapies.

Signaling Pathway of this compound in Thrombosis Inhibition

MPI8_Signaling_Pathway cluster_blood_vessel Blood Vessel polyP Polyphosphate (polyP) complex This compound-polyP Complex Coagulation Contact Pathway of Coagulation polyP->Coagulation activates This compound This compound This compound->polyP binds & inhibits complex->Coagulation prevents activation Thrombosis Thrombosis Coagulation->Thrombosis leads to

Caption: Signaling pathway of this compound in inhibiting polyP-mediated thrombosis.

In Vivo Efficacy Studies

This compound has demonstrated significant antithrombotic activity in various mouse models of thrombosis.

Data Summary
In Vivo ModelSpeciesThis compound DosageKey FindingsReference
Cremaster Arteriole Thrombosis MouseNot specifiedReduced fibrin and platelet accumulation compared to saline control.
Carotid Artery Thrombosis (FeCl3-induced) Mouse100 mg/kg & 200 mg/kgAt 100 mg/kg, more effective at delaying time to occlusion than control compound UHRA-10. At 200 mg/kg, similar level of patency as UHRA-10.
Inferior Vena Cava (IVC) Thrombosis MouseNot specifiedSignificantly lighter thrombus weight in this compound-treated mice compared to untreated mice (p=0.0003).

Experimental Protocols

Cremaster Arteriole Thrombosis Model

This model allows for the real-time visualization of thrombus formation in the microcirculation.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound solution

  • Saline solution (vehicle control)

  • Fluorescently labeled antibodies against fibrin and platelets

  • Anesthetic (e.g., ketamine/xylazine)

  • Intravital microscope equipped with a fluorescence imaging system

  • Laser for inducing vascular injury

Procedure:

  • Anesthetize the mouse and surgically prepare the cremaster muscle for visualization.

  • Administer this compound or saline control intravenously.

  • Infuse fluorescently labeled antibodies to visualize fibrin and platelets.

  • Induce vascular injury in a cremaster arteriole using a focused laser beam.

  • Record the accumulation of fibrin and platelets at the injury site over time using the intravital microscope.

  • Quantify the fluorescence intensity of fibrin and platelet accumulation for data analysis.

Carotid Artery Thrombosis Model (FeCl3-induced)

This model is used to assess occlusive thrombus formation in a larger artery.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound solution (100 mg/kg and 200 mg/kg)

  • Saline solution (vehicle control)

  • Ferric chloride (FeCl3) solution

  • Doppler flow probe

  • Surgical instruments

Procedure:

  • Anesthetize the mouse and surgically expose the carotid artery.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Administer this compound or saline control intravenously.

  • Induce thrombosis by applying a filter paper saturated with FeCl3 solution to the adventitial surface of the artery.

  • Continuously monitor blood flow until occlusion occurs (cessation of blood flow).

  • Record the time to occlusion for each animal.

Inferior Vena Cava (IVC) Thrombosis Model

This model is used to study venous thrombosis.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound solution

  • Saline solution (vehicle control)

  • Suture material

  • Surgical instruments

Procedure:

  • Anesthetize the mouse and perform a laparotomy to expose the inferior vena cava.

  • Administer this compound or saline control intravenously.

  • Induce thrombosis by ligating the IVC.

  • Close the abdominal incision and allow the thrombus to form over a specified period (e.g., 24 hours).

  • Euthanize the mouse, harvest the IVC, and carefully dissect the thrombus.

  • Measure the weight of the thrombus.

Experimental Workflow for In Vivo Efficacy Studies

experimental_workflow start Start animal_prep Animal Preparation (Anesthesia, Surgery) start->animal_prep treatment Treatment Administration (this compound or Vehicle) animal_prep->treatment thrombosis_induction Thrombosis Induction treatment->thrombosis_induction cremaster Cremaster Arteriole (Laser Injury) thrombosis_induction->cremaster Microcirculation carotid Carotid Artery (FeCl3 Application) thrombosis_induction->carotid Arterial ivc Inferior Vena Cava (Ligation) thrombosis_induction->ivc Venous cremaster_mon Intravital Microscopy (Fibrin/Platelet Accumulation) cremaster->cremaster_mon carotid_mon Doppler Flow Probe (Time to Occlusion) carotid->carotid_mon ivc_mon Thrombus Excision & Weighing ivc->ivc_mon monitoring Monitoring & Data Collection analysis Data Analysis cremaster_mon->analysis carotid_mon->analysis ivc_mon->analysis end End analysis->end

Caption: General experimental workflow for in vivo thrombosis models.

In Vivo Safety and Toxicity Studies

A critical aspect of the development of this compound is its favorable safety profile, particularly with respect to bleeding risk.

Data Summary
In Vivo ModelSpeciesThis compound DosageKey FindingsReference
Tail Bleeding Model MouseUp to 300 mg/kgNo significant increase in bleeding time compared to saline control. In contrast, unfractionated heparin (200 U/kg) significantly prolonged bleeding time.
Acute Toxicity MouseHigh doses (five times the efficacious concentration)No significant changes in behavior or body weight over 15 days. No significant changes in LDH, ALT, and AST levels. No signs of toxicity or tissue damage in major organs.

Experimental Protocols

Mouse Tail Bleeding Model

This standard assay is used to assess the effect of a compound on hemostasis.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound solution (up to 300 mg/kg)

  • Saline solution (negative control)

  • Unfractionated heparin (positive control)

  • Scalpel or blade

  • Filter paper

  • Timer

Procedure:

  • Administer this compound, saline, or heparin intravenously.

  • After a specified circulation time (e.g., 10 minutes), transect the distal portion of the tail (e.g., 3 mm from the tip).

  • Immediately immerse the tail in warm saline and start a timer.

  • Record the time until bleeding ceases for a continuous period (e.g., 30 seconds). The endpoint can also be measured by blotting the tail on filter paper at regular intervals until no more blood is absorbed.

Acute Toxicity Study

This study evaluates the general toxicity of this compound after a single high dose.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound solution (high dose)

  • Saline solution (control)

  • Equipment for blood collection and analysis (LDH, ALT, AST)

  • Histology equipment

Procedure:

  • Administer a high dose of this compound (e.g., five times the efficacious dose) or saline to the mice.

  • Monitor the animals daily for 15 days for any changes in behavior, body weight, and overall health.

  • At the end of the study period (and at an earlier time point, e.g., 24 hours, for acute effects), collect blood samples for analysis of liver enzymes (ALT, AST) and a general marker of cell damage (LDH).

  • Euthanize the animals and perform a gross necropsy.

  • Collect major organs (heart, lungs, liver, kidneys) for histological examination to assess for any signs of tissue damage.

Safety and Toxicity Assessment Workflow

safety_workflow start Start treatment Administer High Dose this compound or Controls start->treatment bleeding_assay Tail Bleeding Assay treatment->bleeding_assay toxicity_monitoring Long-term Monitoring (15 days) (Behavior, Body Weight) treatment->toxicity_monitoring bleeding_time Measure Bleeding Time bleeding_assay->bleeding_time blood_collection Blood Collection (24h & 15d) toxicity_monitoring->blood_collection histopathology Histopathology of Organs toxicity_monitoring->histopathology At study end analysis Data Analysis bleeding_time->analysis biochemistry Serum Biochemistry (LDH, ALT, AST) blood_collection->biochemistry biochemistry->analysis histopathology->analysis end End analysis->end

References

Application Notes and Protocols for MPI8 in SARS-CoV-2 Protease Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the SARS-CoV-2 virus, has spurred intensive research into antiviral therapies. A key target for drug development is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2] MPI8 has emerged as a potent inhibitor of SARS-CoV-2 replication.[3][4] These application notes provide detailed protocols for utilizing this compound in both enzymatic and cell-based assays to evaluate its inhibitory activity against the SARS-CoV-2 main protease.

Mechanism of Action: A Dual-Inhibitory Approach

This compound is a peptidyl aldehyde that functions as a reversible covalent inhibitor.[3] Its primary mechanism involves the formation of a reversible covalent hemiacetal adduct with the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 Mpro. This action blocks the protease's ability to process viral polyproteins, thereby halting viral replication.

Furthermore, this compound exhibits a dual-inhibitory mechanism by also targeting the host cell's cysteine protease, Cathepsin L. Cathepsin L is involved in the processing of the viral spike protein, which is crucial for the entry of SARS-CoV-2 into host cells. By inhibiting both a key viral enzyme and a host factor essential for viral entry, this compound demonstrates a multi-pronged antiviral strategy.

Below is a diagram illustrating the dual-inhibitory signaling pathway of this compound.

G cluster_virus SARS-CoV-2 Lifecycle cluster_host Host Cell viral_entry Viral Entry viral_rna Viral RNA Release viral_entry->viral_rna endosome Endosome viral_entry->endosome translation Polyprotein Translation viral_rna->translation polyprotein pp1a/pp1ab translation->polyprotein mpro Main Protease (Mpro) polyprotein->mpro replication_complex Replication Complex Assembly mpro->replication_complex viral_replication Viral Replication replication_complex->viral_replication ace2 ACE2 Receptor ace2->viral_entry cathepsin_l Cathepsin L endosome->cathepsin_l Spike Protein Cleavage cathepsin_l->viral_rna This compound This compound This compound->mpro Inhibition This compound->cathepsin_l Inhibition

Diagram 1: Dual-inhibitory mechanism of this compound.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified in various enzymatic and cell-based assays. The following tables summarize the reported IC50 (half-maximal inhibitory concentration in enzymatic assays) and EC50 (half-maximal effective concentration in cell-based assays) values for this compound and compares them with other known Mpro inhibitors.

InhibitorTargetAssay TypeIC50 (nM)Reference
This compound SARS-CoV-2 Mpro Enzymatic 105 ****
This compound Cathepsin L Enzymatic 0.079 - 2.3 ****
This compound Cathepsin B Enzymatic 4.1 - 380 ****
This compound Cathepsin K Enzymatic 0.35 - 180 ****
GC376SARS-CoV-2 MproEnzymatic30
BoceprevirSARS-CoV-2 MproEnzymatic1590
InhibitorCell LineAssay TypeEC50 (nM)Reference
This compound Vero E6 CPE 30 ****
This compound A549-ACE2 CPE <200 ****
GC376Vero E6CPE490 - 3370
RemdesivirVero E6CPE1700

Experimental Protocols

FRET-Based Enzymatic Assay for Mpro Inhibition

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of this compound against SARS-CoV-2 Mpro. The assay measures the cleavage of a fluorogenic peptide substrate.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS)

  • This compound

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • DMSO

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the FRET substrate in DMSO (e.g., 10 mM).

    • On the day of the assay, dilute the recombinant Mpro to the desired working concentration (e.g., 40 nM) in cold Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Plate Setup:

    • Add 2 µL of the this compound dilutions to the appropriate wells of the microplate.

    • For positive control (no inhibition), add 2 µL of Assay Buffer with the same percentage of DMSO as the inhibitor wells.

    • For negative control (no enzyme activity), add 2 µL of Assay Buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 88 µL of the Mpro working solution to all wells except the negative control wells.

    • Add 88 µL of Assay Buffer to the negative control wells.

    • Mix gently and incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme. This pre-incubation step is crucial for covalent inhibitors like this compound.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the FRET substrate working solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., ~340 nm excitation and ~490 nm emission for Dabcyl/EDANS).

    • Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the velocities to the positive control (100% activity) and negative control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G prep Reagent Preparation plate Plate Setup prep->plate enzyme Enzyme Addition & Pre-incubation (30 min) plate->enzyme substrate Substrate Addition enzyme->substrate read Kinetic Fluorescence Read substrate->read analysis Data Analysis (IC50) read->analysis

Diagram 2: FRET-based enzymatic assay workflow.
Cell-Based Cytopathic Effect (CPE) Assay

This protocol describes a method to evaluate the antiviral activity of this compound in a cell-based assay by measuring the inhibition of the virus-induced cytopathic effect (CPE).

Materials:

  • Vero E6 cells

  • SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

  • This compound

  • Cell Culture Medium: MEM supplemented with 2% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine

  • 96-well clear-bottom, black-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Include wells with medium containing DMSO as a vehicle control and wells with medium only as a no-treatment control.

  • Virus Infection:

    • In a BSL-3 facility, infect the cells by adding SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

    • Include uninfected control wells (mock-infected) that receive only culture medium.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the mock-infected (100% viability) and virus-infected (0% viability) controls.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

G plate_cells Plate Vero E6 Cells (24h) add_compound Add this compound Dilutions plate_cells->add_compound infect_virus Infect with SARS-CoV-2 (BSL-3) add_compound->infect_virus incubate Incubate (72h) infect_virus->incubate measure_viability Measure Cell Viability (ATP) incubate->measure_viability analyze_data Data Analysis (EC50) measure_viability->analyze_data

Diagram 3: Cell-based CPE assay workflow.

Conclusion

This compound is a promising antiviral candidate against SARS-CoV-2, demonstrating potent inhibition of both the viral main protease and the host factor Cathepsin L. The protocols provided herein offer robust methods for the characterization of this compound and other Mpro inhibitors in both biochemical and cellular contexts. These assays are essential tools for the preclinical evaluation of novel antiviral compounds and contribute to the ongoing efforts to develop effective treatments for COVID-19.

Disclaimer: All experiments involving live SARS-CoV-2 must be performed in a biosafety level 3 (BSL-3) laboratory by trained personnel and in accordance with institutional and national safety guidelines.

References

Application Notes and Protocols for MPI8 Administration in Animal Models of Thrombosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPI8 is a novel, potent, and selective inhibitor of polyphosphate (polyP), a key modulator of the contact pathway of coagulation.[1][2] By targeting polyP, this compound offers a promising antithrombotic therapeutic strategy with a potentially reduced risk of bleeding compared to conventional anticoagulants.[2][3][4] These application notes provide detailed protocols for the administration and evaluation of this compound in established murine models of arterial and venous thrombosis.

Mechanism of Action: Targeting the Polyphosphate Pathway

Inorganic polyphosphate released from activated platelets plays a crucial role in amplifying the coagulation cascade. PolyP acts at multiple points, including the activation of Factor XII and the acceleration of Factor XI and Factor V activation, leading to a burst in thrombin generation and subsequent fibrin clot formation. This compound is a macromolecular polyanion inhibitor designed to bind to polyP with high affinity and specificity, thereby neutralizing its procoagulant activity. This targeted approach is designed to inhibit pathological thrombosis while preserving essential hemostasis, a critical advantage in the development of safer antithrombotic therapies.

Polyphosphate's Role in the Coagulation Cascade

Polyphosphate_Coagulation_Pathway cluster_contact_pathway Contact Pathway cluster_common_pathway Common Pathway PolyP Polyphosphate (from activated platelets) FXII Factor XII PolyP->FXII activates FV Factor V PolyP->FV accelerates activation Thrombin Thrombin (FIIa) PolyP->Thrombin accelerates activation of FXI FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI FXIa Factor XIa FXI->FXIa FX Factor X FXIa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Prothrombinase Complex (FXa, FVa) FVa Factor Va FV->FVa Prothrombin->Thrombin Thrombin->FXI feedback activation Thrombin->FV activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->PolyP inhibits

Caption: Signaling pathway of polyphosphate in the coagulation cascade and the inhibitory action of this compound.

Quantitative Data Summary

The antithrombotic efficacy of this compound has been evaluated in several murine thrombosis models. The following tables summarize the key quantitative findings.

Model Parameter Control (Vehicle) This compound (100 mg/kg) This compound (200 mg/kg) Reference
Cremaster Arteriole Laser-Induced Injury Fibrin Accumulation (Median Fluorescence Intensity)BaselineSignificantly Reduced-
Platelet Accumulation (Median Fluorescence Intensity)BaselineSignificantly Reduced-
Carotid Artery FeCl₃-Induced Injury Time to OcclusionBaselineSignificantly DelayedMaximally Delayed
Inferior Vena Cava (IVC) Stenosis Thrombus Weight (mg)~10 mg-Significantly Reduced (p=0.0003)
Bleeding Time Assessment Parameter Control (Saline) This compound (up to 300 mg/kg) Unfractionated Heparin (UFH) (200 U/kg) Reference
Mouse Tail Bleeding Model Bleeding TimeNo significant increaseNo significant increaseSignificantly Prolonged
Hemoglobin LossNo significant increaseNo significant increaseSignificantly Increased

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model is used to assess arterial thrombosis by inducing endothelial injury with ferric chloride.

Materials:

  • This compound

  • Saline (vehicle control)

  • Male C57Bl/6 mice (10-12 weeks old)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or Tribromoethanol)

  • Ferric chloride (FeCl₃) solution (4%, 6%, or 8% w/v in deionized water)

  • Filter paper strips (1 mm x 2 mm)

  • Doppler flow probe

  • Surgical instruments (forceps, scissors)

  • Heating pad

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature at 37°C.

    • Make a midline cervical incision to expose the left common carotid artery.

    • Carefully dissect the artery from the surrounding tissues.

  • This compound Administration:

    • Administer this compound (100 mg/kg or 200 mg/kg) or vehicle (saline) via intravenous (e.g., tail vein) injection. The timing of administration relative to injury should be consistent across all experiments.

  • Thrombosis Induction:

    • Place a small piece of plastic under the isolated carotid artery to prevent exposure of surrounding tissue to FeCl₃.

    • Place a Doppler flow probe around the artery, downstream from the intended injury site, to record baseline blood flow.

    • Soak a filter paper strip in the desired FeCl₃ solution (e.g., 6% w/v) and apply it to the carotid artery for 3 minutes.

    • After 3 minutes, remove the filter paper and rinse the area with saline.

  • Data Acquisition:

    • Continuously monitor blood flow using the Doppler probe until the artery is fully occluded (cessation of blood flow) or for a predetermined duration (e.g., 30 minutes).

    • The primary endpoint is the time to occlusion, defined as the time from FeCl₃ application to the complete cessation of blood flow.

Experimental Workflow: FeCl₃-Induced Carotid Artery Thrombosis

FeCl3_Workflow start Start prep Anesthetize Mouse & Expose Carotid Artery start->prep admin Administer this compound or Vehicle prep->admin probe Place Doppler Flow Probe (Record Baseline) admin->probe injury Apply FeCl3-soaked Filter Paper (3 min) probe->injury monitor Monitor Blood Flow injury->monitor occlusion Record Time to Occlusion monitor->occlusion end End occlusion->end

Caption: Workflow for the ferric chloride-induced carotid artery thrombosis model.

Cremaster Arteriole Laser-Induced Injury Model

This intravital microscopy model allows for real-time visualization and quantification of platelet and fibrin accumulation at the site of a precise laser-induced vascular injury.

Materials:

  • This compound

  • Saline (vehicle control)

  • Male mice

  • Anesthetic

  • Fluorescently-labeled antibodies against platelets (e.g., anti-CD41) and fibrin

  • Intravital microscope with a laser injury system

  • Surgical instruments for cremaster muscle exteriorization

Procedure:

  • Animal and Reagent Preparation:

    • Anesthetize the mouse and surgically prepare the cremaster muscle for intravital microscopy.

    • Administer fluorescently-labeled antibodies intravenously to visualize platelets and fibrin.

  • This compound Administration:

    • Administer this compound (e.g., 100 mg/kg) or vehicle (saline) intravenously.

  • Thrombosis Induction and Imaging:

    • Identify a suitable arteriole in the cremaster microcirculation.

    • Induce vascular injury using a focused laser pulse.

    • Immediately begin acquiring fluorescence images of the injury site to monitor the accumulation of platelets and fibrin over time (e.g., for 5-10 minutes).

  • Data Analysis:

    • Quantify the fluorescence intensity of platelet and fibrin signals within the developing thrombus over time.

    • The primary endpoints are the rates and total accumulation of platelets and fibrin.

Inferior Vena Cava (IVC) Stenosis Model

This model simulates venous thrombosis induced by blood stasis.

Materials:

  • This compound

  • Saline (vehicle control)

  • Male mice

  • Anesthetic

  • Suture material (e.g., 7-0 Prolene)

  • Spacer (e.g., 30G needle)

  • Surgical instruments for laparotomy

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse and perform a midline laparotomy to expose the inferior vena cava (IVC).

  • This compound Administration:

    • Administer this compound (e.g., 200 mg/kg) or vehicle (saline) via a suitable route (e.g., intravenous or intraperitoneal injection).

  • Stenosis Induction:

    • Carefully dissect the IVC from the aorta.

    • Ligate any visible side branches.

    • Place a suture around the IVC and tie it snugly against a spacer (e.g., a 30G needle) placed alongside the vessel.

    • Remove the spacer to create a standardized degree of stenosis (approximately 90%).

    • Close the abdominal incision.

  • Thrombus Evaluation:

    • After a predetermined period (e.g., 48 hours), re-anesthetize the mouse and harvest the IVC segment containing the thrombus.

    • Excise the thrombus and measure its wet weight.

    • The primary endpoint is the thrombus weight.

Safety and Toxicology

In preclinical studies, this compound has been shown to be well-tolerated in mice, even at high doses (up to 500 mg/kg), with no signs of toxicity. Importantly, this compound does not significantly increase bleeding time or hemoglobin loss in the mouse tail bleeding model at doses that demonstrate antithrombotic efficacy.

Conclusion

This compound represents a promising new class of antithrombotic agents that selectively target polyphosphate. The protocols outlined in these application notes provide standardized methods for evaluating the efficacy and safety of this compound in well-established animal models of thrombosis. The use of these models will be crucial in the further preclinical and clinical development of this compound as a novel therapeutic for the prevention and treatment of thrombotic disorders.

References

Application Notes and Protocols for Cell-Based Assays: Evaluating the Antiviral Activity of MPI8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPI8 is a potent peptidyl aldehyde inhibitor demonstrating significant antiviral activity, particularly against SARS-CoV-2. Its mechanism of action is distinguished by a dual-targeting strategy, inhibiting both a critical viral enzyme and a key host protease involved in viral entry. This dual action enhances its overall antiviral potency and efficacy.[1][2] These application notes provide detailed protocols for cell-based assays to quantify the antiviral efficacy and cellular mechanism of this compound.

Mechanism of Action: Dual Inhibition Strategy

This compound exerts its antiviral effects by concurrently targeting two distinct proteases:

  • SARS-CoV-2 Main Protease (Mpro): Mpro is a viral cysteine protease essential for processing viral polyproteins into functional proteins required for viral replication. This compound contains an aldehyde group that forms a reversible covalent adduct with the active site cysteine of Mpro, thereby inhibiting its function.[1][2]

  • Host Cathepsin L: Cathepsin L is a host cysteine protease located in the endo-lysosomes. It plays a crucial role in the entry of certain viruses, including SARS-CoV-2, by facilitating the processing of the viral spike protein, which is necessary for the fusion of the viral and endosomal membranes.[1] By inhibiting Cathepsin L, this compound effectively blocks this viral entry pathway.

This dual-target mechanism, inhibiting both viral replication and entry, makes this compound a compelling candidate for further preclinical and clinical investigation.

Caption: Dual mechanism of action of this compound against SARS-CoV-2.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the quantitative data on the inhibitory and antiviral activities of this compound.

Target / AssayCell LineParameterValueReference
Antiviral Activity Vero E6EC5030 nM
ACE2+ A549EC100Submicromolar
Cellular Target Inhibition Human Host CellMpro IC5031 nM
HEK293TLysosomal ActivityInhibition at 2.5 µM
Enzymatic Inhibition N/ACathepsin L IC500.079 - 2.3 nM
N/ACathepsin B IC504.1 - 380 nM
N/ACathepsin K IC500.35 - 180 nM
  • EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Workflow Overview

The general workflow for assessing the antiviral activity of this compound involves determining its cytotoxicity to select a non-toxic working concentration range, followed by specific antiviral and mechanistic assays.

cluster_antiviral start Start: Prepare this compound Stock Solution cytotoxicity 1. Cytotoxicity Assay (e.g., CellTiter-Glo®) start->cytotoxicity determine_cc50 Determine CC50 (50% Cytotoxic Concentration) cytotoxicity->determine_cc50 select_conc Select Non-Toxic Concentrations for Antiviral Assays determine_cc50->select_conc antiviral_assay 2. Antiviral Assay (CPE Reduction) select_conc->antiviral_assay seed_cells Seed Host Cells (e.g., Vero E6) infect Infect with Virus (e.g., SARS-CoV-2) seed_cells->infect treat Treat with this compound Dilutions infect->treat incubate Incubate treat->incubate measure_cpe Measure Cytopathic Effect (CPE) incubate->measure_cpe determine_ec50 Determine EC50 measure_cpe->determine_ec50 mechanistic_assay 3. Mechanistic Assays (Optional) determine_ec50->mechanistic_assay end End: Data Analysis & Reporting determine_ec50->end cellular_mpro Cellular Mpro Assay mechanistic_assay->cellular_mpro lysosomal_activity Lysosomal Activity Assay mechanistic_assay->lysosomal_activity analyze_mech Analyze Target Engagement cellular_mpro->analyze_mech lysosomal_activity->analyze_mech analyze_mech->end

Caption: General experimental workflow for testing this compound antiviral activity.

Experimental Protocols

Protocol 1: Cytotoxicity Assay

This protocol determines the toxicity of this compound on the host cell line to establish a therapeutic window. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP as an indicator of metabolically active cells.

Materials:

  • Host cells (e.g., Vero E6, A549)

  • Complete growth medium

  • 96-well, clear-bottom, opaque-walled plates

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in growth medium, starting from a high concentration (e.g., 100 µM). Include a "cells only" control (medium with DMSO vehicle) and a "blank" control (medium only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period that matches the planned antiviral assay (e.g., 48-72 hours) under standard culture conditions.

  • Luminescence Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of this compound to protect cells from virus-induced death or CPE.

Materials:

  • Host cells (e.g., Vero E6)

  • Infectious virus stock (e.g., SARS-CoV-2) with a known titer

  • This compound stock solution

  • 96-well plates

  • Infection medium (low serum medium)

  • Crystal Violet staining solution or a cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1 and incubate for 24 hours.

  • Infection and Treatment:

    • Prepare serial dilutions of this compound in infection medium at 2x the final desired concentration.

    • Remove growth medium from the cells.

    • Add 50 µL of the this compound dilutions to the appropriate wells.

    • Add 50 µL of virus diluted in infection medium to achieve a low multiplicity of infection (MOI), typically 0.01.

    • Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.

  • Incubation: Incubate the plate at 37°C with 5% CO2 until CPE is clearly visible in the virus control wells (typically 48-72 hours).

  • Quantification of CPE:

    • Method A: Crystal Violet Staining:

      • Gently wash the wells with PBS.

      • Fix the cells with 10% formalin for 30 minutes.

      • Stain with 0.5% crystal violet solution for 20 minutes.

      • Wash away excess stain with water and allow the plate to dry.

      • Solubilize the stain by adding 100 µL of methanol to each well.

      • Read the absorbance at 570 nm.

    • Method B: Viability Reagent (e.g., CellTiter-Glo®):

      • Follow the procedure described in Protocol 1, Step 5.

  • Data Analysis: Calculate the percentage of CPE reduction for each this compound concentration relative to the virus and cell controls. Determine the EC50 value by plotting the percentage of protection against the log of this compound concentration.

Protocol 3: Lysosomal Activity Assay

This assay provides a cellular measure of the inhibition of cathepsins, such as Cathepsin L, by assessing the overall activity of lysosomes.

Materials:

  • Host cells (e.g., HEK293T)

  • This compound stock solution

  • Fluorogenic lysosomal substrate (e.g., a self-quenched substrate that fluoresces upon cleavage by lysosomal proteases)

  • Lysosomal activity inhibitor as a positive control (e.g., Bafilomycin A1)

  • 96-well, black-walled, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black-walled plate and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) and the positive control (Bafilomycin A1). Include an untreated control. Incubate for a predetermined time (e.g., 1-2 hours).

  • Substrate Addition: Add the fluorogenic lysosomal substrate to all wells according to the manufacturer's instructions.

  • Fluorescence Measurement: Incubate the plate for the recommended time to allow for substrate cleavage. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence signal of treated wells to the untreated control wells. A reduction in fluorescence indicates inhibition of lysosomal activity.

References

Application Notes and Protocols for Measuring MPI8 Binding to Polyphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inorganic polyphosphate (polyP) is a linear polymer of orthophosphate units linked by high-energy phosphoanhydride bonds. It is found in virtually all organisms and plays crucial roles in various biological processes, including blood coagulation, inflammation, and bacterial virulence. MPI8 is a synthetic dendrimer-like molecule that has been identified as a potent inhibitor of polyP, making it a promising candidate for therapeutic interventions in diseases where polyP is implicated. Understanding the binding interaction between this compound and polyP is critical for elucidating its mechanism of action and for the development of new and improved inhibitors.

This document provides detailed application notes and protocols for three common biophysical techniques to measure the binding of this compound to polyphosphate: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and a Fluorescence-Based Assay.

Data Presentation: Quantitative Analysis of this compound-Polyphosphate Interaction

While specific binding data for this compound with polyphosphate is not extensively published, the following table summarizes the binding affinities of structurally related cationic polymers to polyphosphate, providing an expected range for the interaction.

CompoundTechniquePolyphosphate Size (Phosphate Units)Binding Affinity (Kd)Reference
PEG-linked Cationic Binding Group (Compound II)ITC~751.4 mM[1]
PEG-linked Cationic Binding Group (Compound III)ITC~751.7 mM[1]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating one binding partner (the ligand) into a solution containing the other (the macromolecule), a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Measurement cluster_analysis Data Analysis p1 Prepare this compound Solution p3 Match Buffer Conditions p1->p3 p2 Prepare Polyphosphate Solution p2->p3 i1 Load Polyphosphate into Sample Cell p3->i1 i2 Load this compound into Syringe p3->i2 i3 Equilibrate System i1->i3 i2->i3 i4 Perform Titration i3->i4 a1 Integrate Raw Data i4->a1 a2 Subtract Heat of Dilution a1->a2 a3 Fit to Binding Model a2->a3 a4 Determine Kd, n, ΔH a3->a4

Caption: Workflow for measuring this compound-polyphosphate binding using ITC.

Protocol:

  • Sample Preparation:

    • Dissolve this compound and polyphosphate (e.g., polyP75, with an average chain length of 75 phosphate units) in the same buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).[1] Ensure the buffer pH is stable, as pH mismatches can generate significant heat changes.

    • Thoroughly degas both solutions to prevent air bubbles in the ITC cell and syringe.

    • Determine the accurate concentration of both this compound and polyphosphate. For polyphosphate, concentration is typically expressed in terms of phosphate monomer.

  • Instrumentation and Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the polyphosphate solution into the ITC sample cell (e.g., 100 µM).[1]

    • Load the this compound solution into the titration syringe (e.g., 1-2 mM, typically 10-20 times the concentration of the macromolecule in the cell).[2]

  • Titration:

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the polyphosphate solution.

    • Allow sufficient time between injections for the signal to return to baseline.

    • The initial injections will produce larger heat changes as most of the injected this compound binds to polyphosphate. As the polyphosphate becomes saturated, the heat changes will decrease.

  • Control Experiment:

    • To account for the heat of dilution, perform a control titration by injecting this compound into the buffer alone.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the corrected heat per mole of injectant against the molar ratio of this compound to polyphosphate.

    • Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. One binding partner (the ligand) is immobilized on the chip, and the other (the analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in mass on the surface, which is detected as a change in the SPR signal.

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Measurement cluster_analysis Data Analysis p1 Prepare this compound and Polyphosphate p2 Prepare Running Buffer p1->p2 p3 Select & Prepare Sensor Chip p2->p3 i1 Activate Chip Surface p3->i1 i2 Immobilize Ligand (PolyP) i1->i2 i3 Deactivate & Block Surface i2->i3 b1 Inject this compound (Analyte) i3->b1 b2 Monitor Association b1->b2 b3 Monitor Dissociation b2->b3 b4 Regenerate Surface b3->b4 a1 Reference Subtraction b4->a1 a2 Fit to Kinetic Model a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: Workflow for measuring this compound-polyphosphate binding using SPR.

Protocol:

  • Ligand and Analyte Preparation:

    • Prepare this compound and biotinylated polyphosphate in a suitable running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Filter and degas all solutions.

  • Ligand Immobilization:

    • Use a streptavidin-coated sensor chip (e.g., Biacore SA chip).

    • Inject the biotinylated polyphosphate over the sensor surface to achieve a suitable immobilization level (e.g., 100-200 Response Units, RU).

    • A reference flow cell should be prepared by performing a mock immobilization with buffer only.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in the running buffer (e.g., ranging from 0.1x to 10x the expected Kd).

    • Inject the this compound solutions over the sensor and reference surfaces at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the chip.

  • Regeneration:

    • If the interaction is reversible, a regeneration solution (e.g., a high salt buffer or a brief pulse of low pH) can be used to remove the bound this compound. For high-affinity interactions, a non-regeneration protocol might be necessary.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the active flow cell.

    • Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Fluorescence-Based Assay (Dye Displacement)

Principle: This indirect assay uses a fluorescent dye that binds to polyphosphate and exhibits a change in its fluorescence properties upon binding. When this compound is added, it competes with the dye for binding to polyphosphate, displacing the dye and causing a reversal of the fluorescence signal. This change can be used to determine the binding affinity of this compound. 4',6-diamidino-2-phenylindole (DAPI) is a suitable dye as its fluorescence emission shifts and increases upon binding to polyphosphate.

Experimental Workflow Diagram:

Fluorescence_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Prepare Polyphosphate, DAPI, and this compound Solutions p2 Determine Optimal Excitation/Emission Wavelengths p1->p2 m1 Incubate Polyphosphate with DAPI p2->m1 m2 Measure Baseline Fluorescence m1->m2 m3 Titrate with this compound m2->m3 m4 Measure Fluorescence at Each Titration Point m3->m4 a1 Correct for Dilution m4->a1 a2 Plot Fluorescence Change vs. This compound Concentration a1->a2 a3 Fit to Competition Binding Model a2->a3 a4 Determine IC50 and/or Kd a3->a4

Caption: Workflow for a dye displacement fluorescence assay.

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of polyphosphate, DAPI, and this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5).

  • Assay Setup:

    • In a microplate or cuvette, mix polyphosphate and DAPI at concentrations determined from a preliminary titration to achieve a significant and stable fluorescence signal (e.g., 10 µM polyP, 1 µM DAPI).

    • Incubate for a short period to allow for binding equilibrium.

  • Titration:

    • Measure the initial fluorescence of the polyphosphate-DAPI complex (Excitation ~415 nm, Emission ~550 nm for the complex).

    • Add increasing concentrations of this compound to the mixture.

    • After each addition, allow the system to equilibrate and then measure the fluorescence intensity.

  • Data Analysis:

    • Correct the fluorescence readings for any dilution effects.

    • Plot the change in fluorescence as a function of the this compound concentration.

    • Fit the data to a competitive binding equation to determine the IC50 value (the concentration of this compound that displaces 50% of the bound dye).

    • The Kd of this compound for polyphosphate can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the DAPI-polyphosphate interaction is known.

Conclusion

The techniques described provide robust and quantitative methods for characterizing the binding of this compound to polyphosphate. ITC offers a complete thermodynamic profile of the interaction in solution. SPR provides real-time kinetic data, and fluorescence-based assays are well-suited for high-throughput screening of potential inhibitors. The choice of technique will depend on the specific research question, available instrumentation, and the desired level of detail. By applying these protocols, researchers can gain valuable insights into the molecular basis of this compound's inhibitory activity and accelerate the development of novel polyphosphate-targeted therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MPI8 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the antithrombotic compound MPI8 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the antithrombotic this compound?

A1: this compound is a macromolecular polyanion inhibitor that functions as an antithrombotic agent by selectively targeting and inhibiting inorganic polyphosphate (polyP).[1][2][3][4][5] PolyP is a potent accelerator of blood coagulation, and by neutralizing it, this compound effectively slows down the clotting process without directly inhibiting essential clotting enzymes, which is a common drawback of other anticoagulants that can lead to an increased risk of bleeding.

Q2: What is a typical starting concentration range for this compound in in vitro plasma-based assays?

A2: Based on published data, a starting concentration range of 10 µg/mL to 100 µg/mL is recommended for in vitro plasma-based assays such as thrombin generation and clotting time assays. The optimal concentration will depend on the specific assay system and the concentration of polyP used to stimulate coagulation.

Q3: Will this compound affect baseline clotting times in the absence of exogenous polyP?

A3: At high concentrations, some off-target effects on the clotting cascade independent of polyP have been observed with similar polyanion inhibitors. However, this compound is designed for high selectivity towards polyP. It is advisable to perform control experiments without exogenous polyP to determine the baseline effect of this compound on your specific plasma samples.

Q4: What cell types are suitable for in vitro experiments with this compound?

A4: While this compound primarily targets extracellular polyP, it can be used in experiments involving various blood cells to assess its impact on coagulation. Platelet-rich plasma (PRP) is commonly used to study the effect of this compound on platelet function and polyP released from activated platelets.

Troubleshooting Guides

Thrombin Generation Assay (TGA)
Problem Possible Cause Suggested Solution
No inhibition of thrombin generation by this compound Insufficient polyP stimulation.Ensure that an adequate concentration of long-chain polyP is used to induce robust thrombin generation in your control samples.
This compound concentration is too low.Perform a dose-response curve with increasing concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL) to determine the IC50.
Inactive this compound.Ensure proper storage and handling of the this compound compound to maintain its activity.
Complete ablation of thrombin generation, even at low this compound concentrations This compound concentration is too high.Dilute the this compound stock solution and perform a wider range of lower concentrations in your dose-response experiment.
Off-target effects.Test the effect of this compound in a thrombin generation assay initiated by a low concentration of tissue factor in the absence of exogenous polyP to assess polyP-independent inhibition.
High variability between replicates Inconsistent pipetting.Use calibrated pipettes and ensure thorough mixing of reagents.
Plasma quality issues.Use fresh or properly stored (frozen at -80°C) platelet-poor plasma. Avoid repeated freeze-thaw cycles.
Plasma Clotting Time Assay (e.g., aPTT)
Problem Possible Cause Suggested Solution
This compound does not prolong clotting time Insufficient contact pathway activation.Ensure the aPTT reagent provides adequate activation of the contact pathway.
This compound concentration is too low.Test a higher concentration range of this compound.
Clotting time is excessively prolonged or does not occur This compound concentration is too high.Reduce the concentration of this compound.
Plasma sample has a pre-existing coagulopathy.Test a normal plasma pool as a control.
Inconsistent clotting times Temperature fluctuations.Ensure all reagents and plasma are pre-warmed to 37°C.
Improper mixing.Gently invert tubes to mix reagents and plasma thoroughly.

Experimental Protocols

Thrombin Generation Assay (TGA) Protocol

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Prepare Platelet-Poor Plasma (PPP):

    • Collect whole blood in tubes containing 3.2% sodium citrate.

    • Centrifuge at 1500 x g for 15 minutes at room temperature to pellet the cells.

    • Carefully collect the supernatant (PPP) without disturbing the buffy coat.

    • A second centrifugation at 10,000 x g for 10 minutes can be performed to obtain platelet-free plasma.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate buffer (e.g., saline).

    • Prepare a working solution of long-chain polyphosphate (e.g., P700) in buffer.

    • Use a commercial thrombin generation reagent kit containing a fluorogenic substrate and a trigger solution (e.g., low concentration of tissue factor and phospholipids).

  • Assay Procedure:

    • In a 96-well microplate, add 80 µL of PPP to each well.

    • Add 10 µL of this compound solution at various concentrations (or buffer for control).

    • Add 10 µL of polyP solution (or buffer for baseline).

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pre-warmed trigger/substrate solution.

    • Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes) at excitation/emission wavelengths appropriate for the substrate.

  • Data Analysis:

    • Generate a thrombin generation curve by plotting fluorescence (or calculated thrombin concentration) against time.

    • Calculate key parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP).

    • Determine the IC50 of this compound by plotting the inhibition of peak thrombin or ETP against the this compound concentration.

Activated Partial Thromboplastin Time (aPTT) Assay Protocol
  • Prepare Platelet-Poor Plasma (PPP): As described in the TGA protocol.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in saline.

    • Use a commercial aPTT reagent containing a contact activator (e.g., silica, ellagic acid) and phospholipids.

    • Pre-warm the aPTT reagent and a 25 mM calcium chloride solution to 37°C.

  • Assay Procedure:

    • In a test tube, mix 100 µL of PPP with 10 µL of this compound solution at various concentrations (or saline for control).

    • Incubate the mixture at 37°C for 1-2 minutes.

    • Add 100 µL of the pre-warmed aPTT reagent and incubate for the manufacturer-recommended time (typically 3-5 minutes) at 37°C.

    • Initiate clotting by adding 100 µL of pre-warmed calcium chloride solution and simultaneously start a stopwatch.

    • Record the time until a visible fibrin clot is formed.

  • Data Analysis:

    • Plot the clotting time against the concentration of this compound.

    • Determine the concentration of this compound that doubles the baseline clotting time.

Visualizations

MPI8_Mechanism_of_Action cluster_coagulation Coagulation Cascade cluster_polyP Polyphosphate Action Inactive Clotting Factors Inactive Clotting Factors Activated Clotting Factors Activated Clotting Factors Inactive Clotting Factors->Activated Clotting Factors Activation Thrombin Thrombin Activated Clotting Factors->Thrombin Generation Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Clot Fibrin Clot Fibrinogen->Fibrin Clot Conversion Polyphosphate (polyP) Polyphosphate (polyP) Polyphosphate (polyP)->Activated Clotting Factors Accelerates This compound This compound This compound->Polyphosphate (polyP) Inhibits TGA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood Collection (Citrate) Blood Collection (Citrate) Centrifugation (1500g, 15min) Centrifugation (1500g, 15min) Blood Collection (Citrate)->Centrifugation (1500g, 15min) Platelet-Poor Plasma (PPP) Platelet-Poor Plasma (PPP) Centrifugation (1500g, 15min)->Platelet-Poor Plasma (PPP) PPP PPP Add this compound & polyP Add this compound & polyP PPP->Add this compound & polyP Incubate (37°C) Incubate (37°C) Add this compound & polyP->Incubate (37°C) Add Trigger/Substrate Add Trigger/Substrate Incubate (37°C)->Add Trigger/Substrate Measure Fluorescence Measure Fluorescence Add Trigger/Substrate->Measure Fluorescence Generate Thrombin Curve Generate Thrombin Curve Measure Fluorescence->Generate Thrombin Curve Calculate Parameters (Peak, ETP) Calculate Parameters (Peak, ETP) Generate Thrombin Curve->Calculate Parameters (Peak, ETP) Determine IC50 Determine IC50 Calculate Parameters (Peak, ETP)->Determine IC50

References

MPI8 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MPI8, a potent dual inhibitor of SARS-CoV-2 Main Protease (MPro) and host Cathepsin L. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro and in vivo experiments, with a particular focus on solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a peptidyl aldehyde that functions as a potent inhibitor of two key proteases involved in the SARS-CoV-2 lifecycle.[1][2] It targets both the viral Main Protease (MPro, also known as 3CLpro), which is essential for viral replication, and the host's Cathepsin L, a cysteine protease crucial for viral entry into the host cell via the endosomal pathway.[3][4][5] This dual-inhibition mechanism contributes to its high antiviral potency.

Q2: I am observing precipitation after diluting my this compound stock solution into an aqueous buffer. Is this expected?

A2: Yes, this can be a common issue. This compound, like many peptidyl aldehyde inhibitors, has low aqueous solubility. It is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. When this stock is diluted into an aqueous buffer such as Phosphate-Buffered Saline (PBS), the decrease in organic solvent concentration can cause the compound to precipitate out of solution, especially at higher concentrations.

Q3: What are the visual signs of this compound precipitation?

A3: Signs of precipitation include the appearance of cloudiness, turbidity, or visible particulate matter in your experimental solution after adding the this compound stock. These signs indicate that the compound is no longer fully dissolved and may negatively impact your experimental results by reducing the effective concentration of the inhibitor.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO. It is crucial to ensure the DMSO is of high quality to avoid introducing impurities or water that could affect the stability and solubility of the compound.

Q5: How should I store the this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide: this compound Solubility Issues

This guide provides systematic steps to address and mitigate solubility problems with this compound in your experiments.

Issue 1: Precipitation upon dilution in aqueous buffer
  • Problem Description: A clear this compound stock solution in DMSO becomes cloudy or forms visible particles when diluted in an aqueous buffer (e.g., PBS, cell culture media).

  • Root Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution.

  • Solutions:

    • Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound. The effective concentrations for this compound in cellular assays have been reported in the nanomolar range (e.g., 160-310 nM), where solubility is less likely to be an issue.

    • Optimize the Dilution Method: Instead of adding the this compound stock directly to the full volume of aqueous buffer, try a serial dilution approach. This can sometimes help to keep the compound in solution.

    • Increase the Percentage of Co-solvent: If your experimental system allows, you can increase the final concentration of DMSO. However, be mindful that high concentrations of DMSO can have cytotoxic effects or interfere with your assay. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.

    • Use of Surfactants: For certain in vitro assays, the inclusion of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-127, can help to maintain the solubility of hydrophobic compounds. The compatibility and concentration of the surfactant must be validated for your specific assay.

Issue 2: Inconsistent or lower-than-expected activity
  • Problem Description: The observed inhibitory effect of this compound is variable between experiments or significantly lower than published values.

  • Root Cause: This can be a direct consequence of poor solubility. If the compound precipitates, the actual concentration in solution is lower than the calculated concentration, leading to reduced activity.

  • Solutions:

    • Visually Inspect Your Solutions: Always check your final experimental solutions for any signs of precipitation before starting your assay.

    • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid using diluted aqueous solutions of this compound that have been stored, as precipitation can occur over time.

    • Re-evaluate Your Stock Solution: Ensure your DMSO stock solution is fully dissolved. If you observe any crystals in the stock, gently warm it and vortex until it is a clear solution before making dilutions.

Experimental Protocols

Protocol for Preparation of this compound Working Solution
  • Prepare a High-Concentration Stock Solution in DMSO:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Add a calculated volume of anhydrous, high-purity DMSO to the vial to create a stock solution of a desired high concentration (e.g., 10 mM).

    • Ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming (be cautious with heating as it may degrade the compound). The solution should be clear and free of any visible particles.

  • Serial Dilution:

    • Perform serial dilutions of the high-concentration stock solution in DMSO to create intermediate stock solutions.

    • For the final dilution into your aqueous experimental buffer (e.g., PBS or cell culture medium), ensure that the volume of the DMSO-containing solution is a small fraction of the total volume to minimize the final DMSO concentration.

  • Final Dilution into Aqueous Buffer:

    • Add the final DMSO-diluted this compound to your aqueous buffer while vortexing or mixing to ensure rapid and uniform dispersion. This can help to prevent localized high concentrations that may lead to precipitation.

    • Visually inspect the final solution for clarity.

Quantitative Data Summary

ParameterValueCell LineAssayReference
Cellular MPro Inhibition IC50 31 nMHuman CellsToxicity Alleviation Assay
Antiviral EC50 30 nMVero E6 cellsPlaque Reduction Assay
Concentration for CPE hindrance 160-310 nMA549/ACE2 cellsCPE-based Antiviral Assay

Signaling Pathway and Experimental Workflow Diagrams

MPI8_Mechanism_of_Action cluster_virus SARS-CoV-2 Lifecycle cluster_host Host Cell Viral Entry Viral Entry Endosome Endosome Viral Entry->Endosome Endocytosis Viral Replication Viral Replication Viral Polyprotein Viral Polyprotein Viral Replication->Viral Polyprotein Cathepsin L Cathepsin L Endosome->Cathepsin L activates Spike Protein Spike Protein Cathepsin L->Spike Protein cleaves This compound This compound This compound->Cathepsin L inhibits MPro MPro This compound->MPro inhibits Viral Genome Release Viral Genome Release Spike Protein->Viral Genome Release mediates Viral Polyprotein->MPro processed by Functional Viral Proteins Functional Viral Proteins MPro->Functional Viral Proteins produces

Caption: Dual inhibitory mechanism of this compound on SARS-CoV-2 lifecycle.

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting Solid this compound Solid this compound DMSO Stock DMSO Stock Solid this compound->DMSO Stock Dissolve in 100% DMSO Working Solution Working Solution DMSO Stock->Working Solution Dilute in Aqueous Buffer Precipitation Precipitation Working Solution->Precipitation Check for Cloudiness Cell-based Assay Cell-based Assay Working Solution->Cell-based Assay If Clear Lower Concentration Lower Concentration Precipitation->Lower Concentration Option 1 Add Surfactant Add Surfactant Precipitation->Add Surfactant Option 2 Increase Co-solvent Increase Co-solvent Precipitation->Increase Co-solvent Option 3 Lower Concentration->Cell-based Assay Add Surfactant->Cell-based Assay Increase Co-solvent->Cell-based Assay

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Investigating Potential Off-target Effects of MPI8 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for investigating the potential off-target effects of the compound known as MPI8.

Important Note on this compound Identification: The designation "this compound" has been used in scientific literature to refer to at least two distinct molecules with different therapeutic targets. To ensure clarity, this guide primarily focuses on the anticoagulant this compound , a novel polyphosphate inhibitor. A separate section is included to summarize the profile of the antiviral this compound , a SARS-CoV-2 main protease and cathepsin L inhibitor.

Primary Focus: Anticoagulant this compound (Polyphosphate Inhibitor)

The anticoagulant this compound is a novel compound designed to prevent blood clots by targeting inorganic polyphosphate (polyP)[1][2][3]. This mechanism is intended to reduce the bleeding risk associated with traditional anticoagulants that target essential enzymes in the coagulation cascade[1][3]. Preclinical studies in mice have shown that this compound is effective at preventing blood clots without increasing bleeding risk and has demonstrated no signs of toxicity, even at high doses.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the anticoagulant this compound?

A1: The primary target of anticoagulant this compound is inorganic polyphosphate (polyP). PolyP is a polymer of phosphate that acts as a potent accelerator of the contact pathway of blood coagulation but is not essential for the body's natural clotting process (hemostasis).

Q2: How does this compound's mechanism of action minimize off-target effects?

A2: this compound is designed with "smart" binding groups that carry a positive charge, which are electrostatically drawn to the strong negative charge of polyP. This targeted binding inhibits polyP's procoagulant activity while leaving other negatively charged cells and proteins in the body unaffected, thereby minimizing toxic side effects. Unlike traditional blood thinners that target clotting enzymes, this compound does not disrupt the essential clotting process required for wound healing.

Q3: What are the known in vivo effects from preclinical studies?

A3: In preclinical mouse models, this compound has demonstrated remarkable effectiveness in preventing blood clots. Crucially, these studies have shown that it does not increase bleeding risk, a significant advantage over existing anticoagulants.

Q4: Has any toxicity been observed with anticoagulant this compound in vivo?

A4: According to published research, the drug has shown no signs of toxicity in mice, even at high doses. Further research is required to confirm the safety and efficacy of this compound in humans.

Q5: How can I assess potential off-target effects of this compound in my own in vivo experiments?

A5: A multi-faceted approach is recommended. This includes:

  • Comprehensive Phenotyping: Closely monitor animals for any unexpected behavioral or physiological changes.

  • Histopathological Analysis: Conduct detailed examination of major organs (liver, kidney, spleen, heart, lungs) to look for any cellular abnormalities or tissue damage.

  • Clinical Pathology: Analyze blood samples for markers of liver and kidney function, as well as complete blood counts.

  • Proteomic and Transcriptomic Profiling: Use techniques like mass spectrometry-based proteomics or RNA-sequencing on tissues of interest to identify unexpected changes in protein or gene expression that could indicate off-target pathway modulation.

Troubleshooting Guide
Observed Issue Potential Cause & Troubleshooting Steps
Unexpected Phenotype in Animal Model 1. Confirm On-Target Effect: First, verify that the observed dose of this compound is achieving the expected level of anticoagulation without inducing bleeding. This confirms the compound is active. 2. Dose-Response Analysis: Perform a dose-response study. An off-target effect may have a different potency profile than the on-target effect. 3. Use a Negative Control: If possible, synthesize a structurally similar but inactive version of this compound to determine if the phenotype is related to the specific chemical scaffold. 4. Broad Systemic Analysis: Conduct a thorough examination, including histopathology and clinical chemistry, to identify which organ systems might be affected.
Concern About Non-Specific Binding 1. In Vitro Counter-Screening: Test this compound against a panel of other highly negatively charged biopolymers (e.g., heparin, DNA, RNA) to assess its binding specificity for polyP. 2. Cell-Based Assays: In cell culture, assess whether high concentrations of this compound interfere with processes involving other polyanions, such as cell adhesion or nucleic acid metabolism.
Quantitative Data from Preclinical Studies

Currently, specific quantitative data such as IC50/EC50 values and detailed toxicity metrics from in vivo studies are not available in the public domain search results. The primary reported outcome is a qualitative assessment of high efficacy and no observed toxicity in mouse models.

Experimental Protocols

Protocol 1: Assessment of Bleeding Risk in a Mouse Model (Tail Transection Assay)

Objective: To evaluate if this compound increases bleeding time compared to vehicle control and/or a traditional anticoagulant.

Materials:

  • This compound compound and vehicle solution

  • Positive control (e.g., Heparin)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors or scalpel

  • Filter paper

  • Timer

  • Warming lamp

Methodology:

  • Animal Acclimatization: Acclimate mice to the experimental conditions for at least 7 days.

  • Compound Administration: Administer this compound, vehicle, or positive control to different cohorts of mice via the intended route (e.g., intravenous, intraperitoneal). The timing should be based on the compound's expected pharmacokinetic profile.

  • Anesthesia: Anesthetize a mouse and place it in a prone position, ensuring its tail is accessible. Use a warming lamp to maintain body temperature and promote blood flow.

  • Tail Transection: Using a sharp scalpel, transect the tail 3 mm from the tip.

  • Bleeding Measurement: Immediately start a timer. Gently blot the blood from the tail tip onto a piece of filter paper every 30 seconds, being careful not to disturb the wound.

  • Endpoint: Continue until no more blood appears on the filter paper for two consecutive blots. This is the bleeding time. If bleeding persists beyond a pre-defined cutoff (e.g., 20 minutes), terminate the experiment to prevent excessive blood loss.

  • Data Analysis: Compare the mean bleeding time between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).

Protocol 2: General In Vivo Off-Target Toxicity Screen

Objective: To perform a general assessment of this compound's toxicity in a rodent model over a defined period.

Materials:

  • This compound compound and vehicle solution

  • Age- and weight-matched rodents (e.g., mice or rats)

  • Calibrated scale

  • Tools for clinical observation (e.g., scoring sheets for posture, activity, etc.)

  • Equipment for blood collection and tissue harvesting

  • Formalin and other histology reagents

Methodology:

  • Study Design: Establish multiple dose groups (e.g., vehicle, low dose, mid dose, high dose of this compound). Include a sufficient number of animals per group (e.g., n=5-10 per sex).

  • Dosing: Administer the compound daily (or as per the intended schedule) for a set duration (e.g., 7, 14, or 28 days).

  • Daily Observations:

    • Clinical Signs: Observe animals at least once daily for any signs of distress, abnormal behavior, or changes in appearance.

    • Body Weight: Record the body weight of each animal at least twice a week. Significant weight loss is a key indicator of toxicity.

  • Interim and Terminal Endpoints:

    • Blood Collection: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (e.g., ALT, AST for liver function; BUN, creatinine for kidney function).

    • Necropsy: Perform a gross necropsy, examining all major organs for abnormalities in size, color, or texture.

    • Organ Weights: Weigh key organs (liver, kidneys, spleen, etc.).

    • Histopathology: Preserve organs in formalin for histopathological processing and examination by a veterinary pathologist.

  • Data Analysis: Compare all collected data between the vehicle and this compound-treated groups to identify any dose-dependent signs of toxicity.

Visualizations (Graphviz Diagrams)

cluster_pathway Simplified Coagulation Cascade cluster_intervention This compound Mechanism of Action Vascular Injury Vascular Injury Contact Pathway Contact Pathway Vascular Injury->Contact Pathway Thrombin Generation Thrombin Generation Contact Pathway->Thrombin Generation polyP polyP polyP->Contact Pathway Accelerates Fibrin Clot Fibrin Clot Thrombin Generation->Fibrin Clot This compound This compound This compound->polyP Inhibits

Caption: Mechanism of anticoagulant this compound action.

cluster_workflow In Vivo Off-Target Assessment Workflow start Administer this compound vs. Vehicle to Animal Cohorts pheno Daily Phenotypic Observation (Weight, Behavior) start->pheno blood Terminal Blood Collection pheno->blood necropsy Gross Necropsy & Organ Weight blood->necropsy histo Histopathology of Major Organs necropsy->histo omics Proteomics / Transcriptomics (Optional) necropsy->omics analysis Data Analysis & Interpretation histo->analysis omics->analysis

Caption: Workflow for in vivo off-target effect assessment.

Secondary Focus: Antiviral this compound (Mpro/Cathepsin L Inhibitor)

For clarity, this section addresses the this compound compound investigated for COVID-19 treatment. This peptide aldehyde inhibitor has a dual mechanism, targeting both the SARS-CoV-2 main protease (Mpro) and the host's cathepsin L, an enzyme involved in viral entry.

Potential Off-Target Effects

The primary off-target concern for this this compound is its potential to inhibit other human cathepsins, which could lead to toxicity. However, studies have shown that this compound is highly selective for cathepsin L over other related enzymes like cathepsin B and K. This selectivity is a key feature that is thought to reduce the likelihood of off-target effects.

Quantitative Selectivity Data
Target Enzyme Selectivity Index vs. Cathepsin L Comment
Cathepsin B 192-foldThis compound is 192 times more selective for Cathepsin L than Cathepsin B.
Cathepsin K 150-foldThis compound is 150 times more selective for Cathepsin L than Cathepsin K.

Note: The selectivity index indicates how many times more potent the inhibitor is against the target (Cathepsin L) compared to the potential off-target.

Visualization (Graphviz Diagram)

cluster_virus SARS-CoV-2 Lifecycle cluster_drug This compound Dual-Target Inhibition Virus Virus Viral Entry Viral Entry Virus->Viral Entry Host Cell Host Cell Viral Replication Viral Replication Viral Entry->Viral Replication Cathepsin L Cathepsin L Cathepsin L->Viral Entry Facilitates Mpro Mpro Mpro->Viral Replication Essential for This compound This compound This compound->Cathepsin L Inhibits This compound->Mpro Inhibits

Caption: Dual-target mechanism of antiviral this compound.

References

Technical Support Center: Troubleshooting MPI8 Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the instability of MPI8 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become cloudy and/or I see visible precipitates. What is happening and how can I prevent it?

A1: Cloudiness or precipitation is a strong indicator of this compound aggregation. Protein aggregation occurs when individual protein molecules clump together to form larger, often insoluble, complexes. This can be triggered by a variety of factors that destabilize the native protein structure.

Common Causes of this compound Aggregation:

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can significantly impact this compound stability. If the buffer pH is too close to this compound's isoelectric point (pI), the protein will have a neutral net charge, reducing repulsion between molecules and promoting aggregation.

  • High Protein Concentration: At high concentrations, the proximity of this compound molecules to each other increases the likelihood of intermolecular interactions that can lead to aggregation.

  • Temperature Stress: Both elevated temperatures and freeze-thaw cycles can disrupt the delicate structure of this compound, exposing hydrophobic regions that can interact and cause aggregation.[1]

  • Mechanical Stress: Vigorous vortexing or shearing forces during purification and handling can also induce denaturation and aggregation.

Strategies to Prevent Aggregation:

  • Optimize Buffer pH: Ensure your buffer's pH is at least one unit away from the pI of this compound.

  • Screen Additives: Incorporate stabilizing agents into your buffer. These can include:

    • Sugars and Polyols (e.g., sucrose, glycerol): These act as stabilizers, protecting the protein from denaturation.

    • Amino Acids (e.g., L-arginine, L-proline): These can help to solubilize the protein and prevent aggregation.[2][3]

    • Non-denaturing detergents (e.g., Tween-20, Triton X-100): At low concentrations, these can prevent hydrophobic interactions that lead to aggregation.

  • Control Protein Concentration: If possible, work with lower concentrations of this compound. If a high concentration is necessary, a thorough screening of stabilizing additives is crucial.

  • Minimize Temperature and Mechanical Stress: Store this compound at the recommended temperature, aliquot to avoid repeated freeze-thaw cycles, and handle the solution gently.

Q2: I'm observing a loss of this compound activity in my assays over time. What could be the cause?

A2: A decline in this compound activity suggests that the protein is either degrading or denaturing, leading to a loss of its functional three-dimensional structure.

Potential Causes for Loss of Activity:

  • Proteolytic Degradation: Contaminating proteases from the expression host or endogenous to the sample can cleave this compound into smaller, inactive fragments.

  • Denaturation: The protein may be unfolding due to suboptimal buffer conditions (pH, ionic strength), exposure to denaturants, or temperature instability.

  • Oxidation: If this compound has exposed cysteine or methionine residues, they can be susceptible to oxidation, which can alter the protein's structure and function.

Troubleshooting Steps:

  • Add Protease Inhibitors: Incorporate a protease inhibitor cocktail into your lysis and purification buffers to prevent degradation.

  • Include Reducing Agents: If oxidation is a concern, add reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) to your buffers.

  • Optimize Storage Conditions: Ensure this compound is stored in a buffer that maintains its stability and at the correct temperature. For long-term storage, -80°C is generally recommended. The inclusion of cryoprotectants like glycerol (10-50%) can prevent damage from ice crystal formation.

  • Perform a Thermal Shift Assay (TSA): This experiment can help you identify buffer conditions and additives that increase the thermal stability of this compound, which often correlates with improved functional stability.

Q3: My SDS-PAGE gel shows multiple bands for my purified this compound, including bands at lower molecular weights. What does this indicate?

A3: The presence of multiple bands, especially at molecular weights lower than that of full-length this compound, is a classic sign of proteolytic degradation. Higher molecular weight bands or smears can be indicative of protein aggregation.

Interpreting Your SDS-PAGE Results:

  • Lower Molecular Weight Bands: These are likely fragments of this compound that have been cleaved by proteases.

  • Higher Molecular Weight Bands/Smears: These often represent aggregated forms of this compound that have not been fully denatured by SDS or are too large to enter the gel properly.

Solutions:

  • For Degradation:

    • Add a broad-spectrum protease inhibitor cocktail to your buffers during purification.

    • Perform all purification steps at low temperatures (4°C) to minimize protease activity.

    • Consider using a protease-deficient expression strain for this compound production.

  • For Aggregation:

    • Optimize your buffer with stabilizing additives as discussed in Q1.

    • Before loading on the gel, ensure your sample is fully denatured by heating it in SDS-PAGE loading buffer with a reducing agent.

    • If aggregation persists, consider analyzing the sample using Dynamic Light Scattering (DLS) to characterize the size of the aggregates.

Quantitative Data Summary

The stability of a protein is highly dependent on its environment. The following tables provide a summary of the expected effects of common buffer components on the stability of a model protein, as measured by the change in its melting temperature (ΔTm). A positive ΔTm indicates stabilization, while a negative ΔTm suggests destabilization.

Table 1: Effect of pH on Protein Thermal Stability

Buffer pHRepresentative ΔTm (°C) vs. Optimal pHGeneral Observation
pH 4.0-5 to -10Significant destabilization for most proteins.
pH 5.0-2 to -5Often suboptimal, can lead to instability.
pH 6.00 to +2Approaching optimal for many proteins.
pH 7.0 - 8.00 (Reference)Often the optimal range for stability.
pH 9.0-2 to -5Can lead to deamidation and instability.

Note: The optimal pH is protein-specific and should be determined empirically.

Table 2: Effect of Common Additives on Protein Thermal Stability

AdditiveConcentration RangeRepresentative ΔTm (°C)Mechanism of Action
Glycerol 10 - 30% (v/v)+2 to +5Preferential hydration, increases solvent viscosity.
NaCl 50 - 250 mM+1 to +3Shields surface charges, can reduce aggregation.
L-Arginine 50 - 500 mM+1 to +4Suppresses aggregation by interacting with hydrophobic patches.
Sucrose 0.25 - 1 M+3 to +7Stabilizes the native state through preferential exclusion.
Tween-20 0.005 - 0.05% (v/v)+0.5 to +2Non-denaturing detergent that prevents hydrophobic aggregation.

Note: These values are illustrative. The actual ΔTm will vary depending on the specific protein and buffer system.

Experimental Protocols

1. Thermal Shift Assay (TSA) for this compound Stability Screening

This protocol allows for the rapid screening of buffer conditions to identify those that enhance the thermal stability of this compound. The principle is that as a protein unfolds with increasing temperature, a fluorescent dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).

Methodology:

  • Prepare a Master Mix: In a microcentrifuge tube, prepare a master mix containing your purified this compound and the fluorescent dye (e.g., SYPRO Orange) in a base buffer. A typical final concentration is 2-5 µM for the protein and 5x for the dye.

  • Aliquot Master Mix: Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add Screening Conditions: To each well, add a small volume of the different buffers, salts, or additives you wish to screen. Ensure the final volume in each well is the same. Include a control with no added compound.

  • Seal and Centrifuge: Seal the plate with an optical seal and centrifuge briefly to mix the contents.

  • Run the Assay: Place the plate in a real-time PCR instrument. Set up a melt curve experiment, which typically involves a temperature ramp from 25°C to 95°C, with fluorescence readings taken at every 0.5°C increment.

  • Data Analysis: The instrument software will generate melt curves. The midpoint of the transition in each curve corresponds to the Tm. A higher Tm in the presence of a particular additive indicates a stabilizing effect.

2. SDS-PAGE for Analysis of this compound Degradation

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight. It is a powerful tool to visualize protein degradation.

Methodology:

  • Sample Preparation: Mix your this compound sample with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load the Gel: Load the denatured samples and a molecular weight marker into the wells of a pre-cast or hand-cast polyacrylamide gel.

  • Electrophoresis: Place the gel in an electrophoresis chamber filled with running buffer and apply an electric current. The negatively charged proteins will migrate towards the positive electrode.

  • Staining: After the electrophoresis is complete, stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.

  • Analysis: Analyze the banding pattern. The presence of bands at molecular weights lower than the expected size of this compound indicates degradation.

3. Dynamic Light Scattering (DLS) for this compound Aggregation Analysis

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.

Methodology:

  • Sample Preparation: The this compound solution should be prepared in the desired buffer. The concentration should be optimized, but typically ranges from 0.1 to 1.0 mg/mL.

  • Filter the Sample: To remove dust and other contaminants that can interfere with the measurement, filter the sample through a low protein-binding 0.1 or 0.22 µm syringe filter directly into a clean DLS cuvette.[4]

  • Equilibrate the Sample: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature for at least 5-10 minutes.

  • Data Acquisition: Initiate the DLS measurement. The instrument's software will collect data on the fluctuations in scattered light intensity caused by the Brownian motion of the this compound molecules and any aggregates present.

  • Data Analysis: The software will analyze the data to generate a size distribution profile. The presence of particles with a significantly larger hydrodynamic radius than that of monomeric this compound is indicative of aggregation. The polydispersity index (PDI) will also provide information on the heterogeneity of the sample.

Visualizations

MPI8_Signaling_Pathway Extracellular_Ligand External Signal MPI8_Receptor This compound Receptor Extracellular_Ligand->MPI8_Receptor This compound This compound MPI8_Receptor->this compound activates Downstream_Kinase_1 Kinase A This compound->Downstream_Kinase_1 phosphorylates Downstream_Kinase_2 Kinase B Downstream_Kinase_1->Downstream_Kinase_2 activates Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor activates Nucleus Nucleus Transcription_Factor->Nucleus translocates to Cellular_Response Cellular Response Nucleus->Cellular_Response gene expression Stability_Factors cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors MPI8_Stability This compound Stability Amino_Acid_Sequence Amino Acid Sequence Amino_Acid_Sequence->MPI8_Stability Post_Translational_Modifications Post-Translational Modifications Post_Translational_Modifications->MPI8_Stability Temperature Temperature Temperature->MPI8_Stability pH pH pH->MPI8_Stability Ionic_Strength Ionic Strength Ionic_Strength->MPI8_Stability Protein_Concentration Protein Concentration Protein_Concentration->MPI8_Stability Additives Additives Additives->MPI8_Stability

References

Technical Support Center: Improving the Efficacy of MPI8 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MPI8 in animal studies. Due to the existence of two distinct compounds referred to as this compound in recent literature, this guide is divided into two sections. The primary focus is on the novel antithrombotic agent this compound , which targets polyphosphate (polyP) and has published preclinical data in animal models. A secondary section addresses the antiviral compound this compound , a potent inhibitor of SARS-CoV-2 main protease (MPro) and host Cathepsin L, for which animal study data is not yet publicly available.

Section 1: Antithrombotic this compound (Polyphosphate Inhibitor)

This section is designed for researchers working on the prevention of thrombosis. This compound is a novel macromolecular polyanion inhibitor that has demonstrated significant antithrombotic efficacy in mouse models without the increased risk of bleeding typically associated with traditional anticoagulants.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the antithrombotic this compound?

A: this compound is a "smart" molecule designed with positively charged binding groups that are specifically drawn to the negative charge of polyphosphate (polyP).[2] PolyP is a molecule that accelerates blood clotting but is not essential for the natural clotting process required for wound healing.[3] By binding to and inhibiting polyP, this compound effectively slows down thrombosis without disrupting essential hemostasis, thereby reducing the risk of bleeding.[1]

Q2: What are the key advantages of this compound over traditional anticoagulants like heparin?

A: The primary advantage of this compound is its ability to prevent blood clots without a corresponding increase in bleeding risk.[2] In mouse models, even at high doses (up to 300 mg/kg), this compound did not significantly prolong bleeding time, unlike unfractionated heparin (UFH), which showed significantly longer bleeding times. This is attributed to its specific targeting of polyP, leaving the essential blood clotting pathways intact.

Q3: In which animal models has this compound been shown to be effective?

A: this compound has demonstrated remarkable effectiveness in preventing blood clots in several mouse models of thrombosis:

  • Cremaster Arteriolar Thrombosis Model (Laser-Induced Injury): this compound reduced the accumulation of both fibrin and platelets at the injury site.

  • Carotid Artery Thrombosis Model (FeCl₃-Induced Injury): this compound was effective in delaying the time to vessel occlusion.

  • Inferior Vena Cava (IVC) Thrombosis Model (Stenosis-Induced): Mice treated with this compound produced thrombi that were significantly lighter in mass compared to untreated mice.

Q4: What is the safety profile of this compound in animal studies?

A: Preclinical studies in mice have shown that this compound is well-tolerated and exhibits no signs of toxicity, even at high doses. An escalating dose study demonstrated that this compound was well tolerated up to 500 mg/kg. Furthermore, in a mouse tail bleeding model, this compound did not cause a significant increase in bleeding time or hemoglobin loss compared to the control group.

Quantitative Data from Murine Studies

The following tables summarize the key quantitative findings from animal experiments with the antithrombotic this compound.

Table 1: Efficacy of this compound in Carotid Artery Thrombosis Model (FeCl₃ Injury)

Treatment GroupDose (mg/kg)OutcomeStatistical Significance
Saline Control-Rapid vessel occlusion-
This compound100More effective at delaying time to occlusion than UHRA-10p < 0.0005 (vs UHRA-10)
This compound200Similar level of patency as UHRA-10 (likely maximal effect)p < 0.005 (vs Saline)

Data extracted from a log-rank analysis of artery patency over time.

Table 2: Efficacy of this compound in Inferior Vena Cava (IVC) Thrombosis Model

Treatment GroupOutcome (Thrombus Weight)Statistical Significance
Vehicle ControlHeavier thrombi-
This compoundSignificantly lighter thrombip = 0.0003 (unpaired, two-tailed T-test with Welch's correction)

Data based on thrombus weights from n=8 mice per group, after removal of 2 outliers.

Table 3: Safety Assessment of this compound in Mouse Tail Bleeding Model

Treatment GroupDoseBleeding TimeHemoglobin Loss
Saline Control-BaselineBaseline
This compoundUp to 300 mg/kgNo significant increase vs. controlMinimal effect vs. control
Unfractionated Heparin (UFH)200 U/kgSignificantly prolonged-

Results from a blinded study with n=8 mice per group.

Experimental Protocols

Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

  • Animal Preparation: Anesthetize the mouse (e.g., with a ketamine/xylazine mixture). Perform a midline incision in the neck to expose the common carotid artery.

  • Baseline Measurement: Place a Doppler flow probe on the artery to measure baseline blood flow.

  • Injury Induction: Apply a piece of filter paper (e.g., 1x2 mm) saturated with FeCl₃ solution (concentration may need optimization, e.g., 3.5-10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Drug Administration: Administer this compound (e.g., 100 or 200 mg/kg) or vehicle control, typically via intravenous injection, at a specified time before or after injury induction.

  • Efficacy Assessment: Continuously monitor blood flow using the Doppler probe. The primary endpoint is the time to occlusion, defined as the cessation of blood flow for a set duration (e.g., 30 seconds).

Protocol 2: Inferior Vena Cava (IVC) Stenosis Model for Venous Thrombosis

  • Animal Preparation: Anesthetize the mouse and perform a midline laparotomy to expose the inferior vena cava.

  • Stenosis Induction: To induce partial flow restriction, carefully place a ligature (e.g., 7-0 Prolene suture) around the IVC, typically just below the renal veins. The degree of stenosis can be standardized by tying the ligature around a spacer (e.g., a 30-gauge needle) which is then removed.

  • Drug Administration: Administer this compound or vehicle control to the mice as per the study design.

  • Thrombus Formation: Close the abdominal incision and allow the thrombus to form over a specified period (e.g., 48 hours).

  • Efficacy Assessment: Euthanize the mouse, carefully dissect the IVC, and excise the thrombus. The primary endpoint is the wet weight of the thrombus.

Troubleshooting Guide

Issue 1: High variability in thrombus size or time to occlusion within the same treatment group.

  • Question: Is the surgical procedure for inducing thrombosis consistent?

    • Answer: In the FeCl₃ model, ensure the concentration of the FeCl₃ solution is fresh and consistent, and that the filter paper size and application time are strictly controlled. In the IVC stenosis model, the degree of ligation is critical; using a standardized spacer is highly recommended to ensure a consistent level of stenosis. Anatomical variations in mouse veins can also contribute to variability.

  • Question: Is the administration of this compound accurate and consistent?

    • Answer: Ensure the formulation of this compound is homogenous and that the compound has not precipitated. Use precise administration techniques, such as calibrated syringes for intravenous injections, and ensure consistent injection volumes and timing relative to the thrombosis induction.

Issue 2: this compound does not appear to be effective in my model.

  • Question: Is the dose of this compound appropriate for the chosen thrombosis model?

    • Answer: The required dose may vary depending on the severity of the thrombotic challenge. The published effective doses in mice are in the range of 100-200 mg/kg. Consider performing a dose-response study to determine the optimal dose for your specific experimental setup.

  • Question: Could there be issues with the formulation and bioavailability of this compound?

    • Answer: this compound is a macromolecule. Ensure it is fully dissolved in a suitable vehicle (e.g., saline) before administration. While detailed pharmacokinetic data is not publicly available, poor solubility or rapid clearance could affect efficacy. A pilot pharmacokinetic study to assess plasma concentrations of this compound in your animal strain could be beneficial.

Issue 3: I am observing unexpected side effects or toxicity.

  • Question: Are the observed effects due to this compound or the experimental procedure?

    • Answer: While this compound has been reported to be well-tolerated at high doses, it is crucial to include a vehicle-only control group to rule out toxicity from the formulation. Also, ensure the surgical procedures are performed under sterile conditions to avoid infection-related complications.

  • Question: Could there be off-target effects in my specific animal model or strain?

    • Answer: Although this compound is designed for high selectivity to polyP, off-target effects can never be completely ruled out without extensive testing. If you observe unexpected phenotypes, consider performing detailed histopathological analysis of major organs and monitoring blood chemistry parameters.

Visualizations

G cluster_0 Coagulation Cascade cluster_1 This compound Mechanism of Action Contact Pathway Contact Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X activates (with FVIIIa) Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin activates (with FVa) Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin Clot Clot Fibrin->Clot polyP polyP polyP->Factor XII accelerates activation This compound This compound This compound->polyP binds & inhibits

Caption: Mechanism of antithrombotic this compound.

G Start Start Anesthetize Mouse Anesthetize Mouse Start->Anesthetize Mouse Expose Artery/Vein Expose Artery/Vein Anesthetize Mouse->Expose Artery/Vein Administer this compound or Vehicle Administer this compound or Vehicle Expose Artery/Vein->Administer this compound or Vehicle Induce Thrombosis Induce Thrombosis Administer this compound or Vehicle->Induce Thrombosis Monitor/Allow Clot Formation Monitor/Allow Clot Formation Induce Thrombosis->Monitor/Allow Clot Formation Assess Efficacy Endpoint Assess Efficacy Endpoint Monitor/Allow Clot Formation->Assess Efficacy Endpoint End End Assess Efficacy Endpoint->End

Caption: General experimental workflow for this compound in mouse thrombosis models.

Section 2: Antiviral this compound (SARS-CoV-2 MPro/Cathepsin L Inhibitor)

This section is for researchers interested in the potential antiviral applications of this compound. It is important to note that, to date, there are no publicly available data from animal studies for this compound. The information provided is based on in vitro findings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the antiviral this compound?

A: The antiviral this compound is a peptidomimetic aldehyde that exhibits a dual mechanism of action against SARS-CoV-2. It potently inhibits:

  • SARS-CoV-2 Main Protease (MPro): An essential viral enzyme for processing viral polyproteins, making it a crucial target for stopping viral replication.

  • Host Cathepsin L: A host protease that plays a key role in the entry of SARS-CoV-2 into host cells. By targeting both a viral and a host factor, this compound has the potential for synergistic antiviral effects.

Q2: How potent is the antiviral this compound in vitro?

A: this compound has shown high potency in cellular and antiviral assays.

Table 4: In Vitro Potency of Antiviral this compound

AssayCell LineTarget/VirusPotency (IC₅₀ / EC₅₀)
Cellular MPro InhibitionHuman host cellSARS-CoV-2 MProIC₅₀ = 31 nM
Antiviral ActivityVero E6 cellsSARS-CoV-2EC₅₀ = 30 nM

Data from in vitro studies.

Q3: Has the antiviral this compound been tested in animal models?

A: As of the latest available information, there are no published reports of in vivo efficacy or pharmacokinetic studies for the antiviral this compound in animal models. The existing literature calls for preclinical and clinical investigations to be conducted based on its promising in vitro results.

Considerations for Future Animal Studies

Researchers planning to evaluate the antiviral this compound in animal models (e.g., transgenic mice expressing human ACE2) should consider the following:

  • Pharmacokinetics: A thorough investigation of this compound's absorption, distribution, metabolism, and excretion (ADME) profile will be a critical first step to determine appropriate dosing regimens.

  • Formulation: As a peptidomimetic aldehyde, formulation for in vivo delivery (e.g., ensuring solubility and stability) will be crucial for achieving therapeutic concentrations.

  • Toxicity: Although it shows high selectivity for Cathepsin L over other cathepsins in vitro, a comprehensive in vivo toxicity study will be necessary to establish a safe therapeutic window.

  • Efficacy Endpoints: In a relevant animal model of COVID-19, key efficacy endpoints would include reduction in viral lung titers, improvement in clinical signs (e.g., weight loss), and reduction in lung pathology.

Visualization

G cluster_0 Viral Entry cluster_1 Viral Replication SARS-CoV-2 SARS-CoV-2 Endosome Endosome SARS-CoV-2->Endosome Endocytosis Host Cell Host Cell Viral RNA Release Viral RNA Release Endosome->Viral RNA Release mediated by Cathepsin L Cathepsin L Cathepsin L Viral Polyprotein Viral Polyprotein Viral RNA Release->Viral Polyprotein Functional Viral Proteins Functional Viral Proteins Viral Polyprotein->Functional Viral Proteins cleavage by MPro MPro MPro New Virions New Virions Functional Viral Proteins->New Virions MPI8_antiviral MPI8_antiviral MPI8_antiviral->Cathepsin L inhibits MPI8_antiviral->MPro inhibits

Caption: Dual mechanism of action of antiviral this compound.

References

Technical Support Center: Identifying Potential MPI8 Off-Target Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying potential off-target protease inhibition of MPI8.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent inhibitor of the SARS-CoV-2 main protease (MPro), also known as 3C-like protease (3CLpro). MPro is a cysteine protease crucial for the replication of the SARS-CoV-2 virus.[1][2]

Q2: What are the known off-target proteases inhibited by this compound?

A2: this compound has been shown to have a dual-target mechanism, also inhibiting the host cysteine protease, Cathepsin L.[1][3] It also shows inhibitory activity against Cathepsin B and Cathepsin K, though with lower potency compared to Cathepsin L.[1]

Q3: Why is it important to investigate the off-target effects of this compound?

A3: While the dual inhibition of MPro and Cathepsin L by this compound may offer a synergistic antiviral effect, understanding its broader off-target profile is critical for predicting potential side effects and ensuring therapeutic safety. Off-target inhibition can lead to unintended biological consequences.

Q4: What class of inhibitor is this compound?

A4: this compound is a peptide aldehyde inhibitor. The aldehyde warhead forms a reversible covalent bond with the catalytic cysteine residue in the active site of its target proteases.

Q5: Is this compound selective for Cathepsin L over other cathepsins?

A5: Yes, this compound demonstrates selectivity for Cathepsin L over Cathepsin B and Cathepsin K.

Data Presentation

Table 1: Summary of this compound Inhibition Data

Target ProteaseInhibitorIC50 (nM)Notes
SARS-CoV-2 MProThis compound31Cellular MPro inhibition IC50.
Cathepsin LThis compound0.079 - 2.3High potency inhibition.
Cathepsin BThis compound4.1 - 380Moderate to low potency inhibition.
Cathepsin KThis compound0.35 - 180Moderate to low potency inhibition.

Experimental Protocols

Protocol: Fluorogenic Substrate-Based Assay for Off-Target Protease Inhibition

This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of candidate off-target proteases using a fluorogenic substrate.

Materials:

  • Purified recombinant protease of interest

  • Specific fluorogenic substrate for the protease of interest (e.g., a peptide conjugated to 7-amino-4-methylcoumarin (AMC))

  • Assay buffer (optimized for the specific protease)

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (for the specific protease)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of this compound in assay buffer. The final concentration of DMSO in the assay should be kept below 1% to avoid solvent effects.

    • Prepare the protease solution in assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

    • Prepare the fluorogenic substrate solution in assay buffer. The optimal concentration is typically at or below the Michaelis constant (Km) for the enzyme.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Blank (no enzyme): Assay buffer and substrate.

      • Vehicle Control (no inhibitor): Protease solution, assay buffer with the same final concentration of DMSO as the inhibitor wells, and substrate.

      • Positive Control: Protease solution, a known inhibitor of the protease, and substrate.

      • Test Wells: Protease solution and the desired concentration of this compound.

    • Pre-incubate the plate with the enzyme and inhibitor (or vehicle) for 15-30 minutes at the optimal temperature for the protease.

  • Initiate Reaction and Measure Fluorescence:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

MPI8_Dual_Inhibition cluster_virus SARS-CoV-2 Infected Host Cell cluster_host Host Cell Endosome Viral Polyprotein Viral Polyprotein MPro MPro Viral Polyprotein->MPro cleavage Viral Replication Viral Replication MPro->Viral Replication enables Viral Entry Viral Entry Cathepsin L Cathepsin L Viral Entry->Cathepsin L mediated by This compound This compound This compound->MPro inhibits This compound->Cathepsin L inhibits

Caption: Dual-inhibition mechanism of this compound targeting both viral and host proteases.

Off_Target_Workflow Start Start Select Candidate Proteases Select Candidate Off-Target Proteases Start->Select Candidate Proteases Primary Screening Primary Screening Assay (e.g., Fluorogenic Substrate) Select Candidate Proteases->Primary Screening Hit Identification Inhibition Observed? Primary Screening->Hit Identification Dose-Response Analysis Dose-Response and IC50 Determination Hit Identification->Dose-Response Analysis Yes End End Hit Identification->End No Secondary Assays Secondary Assays (e.g., ABPP) Dose-Response Analysis->Secondary Assays Validate in Cellular Context Validate in Cellular Context Secondary Assays->Validate in Cellular Context Validate in Cellular Context->End

Caption: Experimental workflow for identifying and validating off-target protease inhibition.

Troubleshooting Guide

Q: My fluorescent signal is very low or absent.

A:

  • Inactive Enzyme: Ensure the protease has been stored and handled correctly to maintain its activity. Repeated freeze-thaw cycles can inactivate enzymes. Run a positive control with a known active substrate to verify enzyme activity.

  • Suboptimal Assay Conditions: Verify that the pH, temperature, and buffer composition are optimal for your specific protease. Consult the literature or manufacturer's data sheet for the recommended conditions.

  • Incorrect Reagent Concentrations: The concentrations of the enzyme or fluorogenic substrate may be too low. Titrate both to find the optimal concentrations that give a robust and linear signal.

  • Instrument Settings: Check that the excitation and emission wavelengths on the plate reader are correctly set for the fluorophore being used.

Q: I am observing high background fluorescence.

A:

  • Substrate Autohydrolysis: The fluorogenic substrate may be unstable in the assay buffer and hydrolyzing spontaneously. Prepare fresh substrate solution and check the pH of the buffer.

  • Contaminated Reagents: Use high-purity reagents and sterile, new microplates to avoid fluorescent contaminants.

  • Compound Interference: this compound or other components in the sample may be autofluorescent. Run a control well with the compound but without the enzyme to measure its intrinsic fluorescence.

Q: The dose-response curve is not sigmoidal or has a very shallow slope.

A:

  • Incorrect Concentration Range: The range of this compound concentrations tested may be too narrow or not centered around the IC50. Test a wider range of concentrations.

  • Inhibitor Solubility: this compound may be precipitating at higher concentrations. Visually inspect the wells and consider using a lower concentration of DMSO or adding a surfactant to the assay buffer if solubility is an issue.

  • Time-Dependent Inhibition: If this compound is a slow-binding inhibitor, the pre-incubation time may not be sufficient to reach equilibrium. Increase the pre-incubation time and assess if the IC50 value changes.

  • Nonspecific Inhibition: At high concentrations, some compounds can cause nonspecific inhibition through aggregation. Consider including a non-ionic detergent like Triton X-100 in the assay buffer to mitigate this.

Q: How can I confirm that the observed inhibition is specific to the active site of the protease?

A:

  • Competitive Assays: Perform a competition experiment with a known active-site inhibitor of the protease. If this compound is an active-site inhibitor, its binding should be competed off by the known inhibitor.

  • Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active site of enzymes. In a competitive ABPP experiment, pre-incubation with an active-site inhibitor will block the binding of the probe, which can be visualized by techniques like gel electrophoresis or mass spectrometry.

Troubleshooting_Flowchart Start Problem Encountered Problem What is the issue? Start->Problem LowSignal Low/No Signal Problem->LowSignal Fluorescence HighBackground High Background Problem->HighBackground Fluorescence BadCurve Poor Dose-Response Curve Problem->BadCurve Data Analysis CheckEnzyme Verify Enzyme Activity (Positive Control) LowSignal->CheckEnzyme CheckSubstrate Assess Substrate Stability (Autohydrolysis) HighBackground->CheckSubstrate CheckConcRange Adjust Inhibitor Concentration Range BadCurve->CheckConcRange CheckConditions Optimize Assay Conditions (pH, Temp, Conc.) CheckEnzyme->CheckConditions CheckInstrument Verify Instrument Settings CheckConditions->CheckInstrument CheckReagents Use Fresh/Pure Reagents CheckSubstrate->CheckReagents CheckCompound Test for Compound Autofluorescence CheckReagents->CheckCompound CheckSolubility Verify Inhibitor Solubility CheckConcRange->CheckSolubility CheckIncubation Increase Pre-incubation Time CheckSolubility->CheckIncubation

Caption: A decision-making flowchart for troubleshooting common experimental issues.

References

Technical Support Center: Assessment of MPI8 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of MPI8 in various cell lines. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a compound that has been investigated for its antithrombotic and antiviral properties. Its primary mechanism of action as an antithrombotic involves the inhibition of polyphosphate (polyP), a molecule that accelerates blood clotting.[1][2][3] Additionally, this compound has been shown to be a potent inhibitor of the SARS-CoV-2 main protease (Mpro) and the host cysteine protease, Cathepsin L.[4][5] It has also been observed to inhibit lysosomal activity in cells.

Q2: Is this compound expected to be cytotoxic?

A2: While some in vivo studies in mice have suggested that this compound has a good safety profile with no observed toxicity even at high doses for its antithrombotic application, its effect on the viability of various cell lines, particularly cancer cell lines, requires empirical determination. The inhibition of critical enzymes like Cathepsin L and general lysosomal function can potentially lead to cytotoxic effects, depending on the cell type and experimental conditions.

Q3: What are the first steps to take when assessing the cytotoxicity of this compound?

A3: The initial step is to perform a dose-response and time-course experiment to determine the concentration range and exposure duration over which this compound affects cell viability. A broad range of concentrations should be tested, for instance, from nanomolar to high micromolar, based on its known inhibitory concentrations for its targets (e.g., EC50 of 30 nM for antiviral activity and lysosomal inhibition at 2.5 µM). It is recommended to use multiple cell viability assays that measure different cellular parameters to get a comprehensive understanding of this compound's cytotoxic profile.

Q4: Which cell lines should I use for my cytotoxicity assessment?

A4: The choice of cell lines should be guided by your research question. If you are investigating this compound's potential as an anti-cancer agent, a panel of cancer cell lines from different tissues would be appropriate. If you are studying its safety profile, non-cancerous cell lines, such as normal human fibroblasts or specific organ-derived cell lines (e.g., hepatocytes, renal cells), should be included.

Q5: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A5: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without directly causing cell death. To distinguish between these, you can perform cell counting assays (e.g., using a hemocytometer with trypan blue exclusion) over a time course. A cytotoxic compound will cause a reduction in the number of viable cells, while a cytostatic compound will result in a plateau of cell numbers compared to the untreated control. Assays that specifically measure markers of cell death, such as apoptosis (caspase activity) or necrosis (LDH release), can provide more definitive evidence of cytotoxicity.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Pipette carefully and consistently into each well.
Edge Effects Evaporation from wells on the edge of the plate can concentrate this compound and media components. To minimize this, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.
Compound Precipitation High concentrations of this compound may precipitate in the culture medium. Visually inspect the wells under a microscope. If precipitation is observed, consider using a lower top concentration or a different solvent system (ensure to have a proper vehicle control).
Pipetting Errors Calibrate your pipettes regularly. Use fresh tips for each replicate to avoid carryover.
Issue 2: Inconsistent Dose-Response Curve (e.g., U-shaped curve)
Potential Cause Troubleshooting Step
Assay Interference This compound might directly interact with the assay reagents. For example, it could have reducing properties that affect tetrazolium-based assays (MTT, MTS). Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions.
Off-Target Effects At high concentrations, this compound might have off-target effects that stimulate cell proliferation or metabolic activity, leading to an apparent increase in viability. Consider using an alternative cytotoxicity assay that measures a different endpoint (e.g., membrane integrity via LDH release).
Cellular Resistance Mechanisms Cells may activate pro-survival pathways at certain concentrations of this compound. Investigating key signaling pathways (e.g., Akt, ERK) may provide insights.
Issue 3: No Cytotoxicity Observed
Potential Cause Troubleshooting Step
Insufficient Concentration or Incubation Time The concentrations tested may be too low, or the incubation time too short to induce a cytotoxic response. Extend the concentration range and the duration of the experiment.
Cell Line Resistance The chosen cell line may be inherently resistant to the cytotoxic mechanisms of this compound. Test a different cell line with a potentially more sensitive phenotype.
Compound Inactivity Ensure the this compound stock solution is correctly prepared and stored to maintain its activity.

Experimental Protocols & Data Presentation

A critical aspect of assessing cytotoxicity is the use of robust and reproducible experimental protocols. Below are detailed methodologies for key assays.

General Workflow for Assessing this compound Cytotoxicity

G cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate add_this compound Add this compound Dilutions to Cells seed_plate->add_this compound prep_this compound Prepare Serial Dilutions of this compound incubate Incubate for Defined Time Points (e.g., 24, 48, 72 hours) add_this compound->incubate add_controls Include Vehicle and Positive Controls add_controls->incubate viability_assay Perform Cell Viability Assay (e.g., MTS, CellTiter-Glo) incubate->viability_assay cytotoxicity_assay Perform Cytotoxicity Assay (e.g., LDH, Caspase-Glo) incubate->cytotoxicity_assay read_plate Read Plate on Plate Reader viability_assay->read_plate cytotoxicity_assay->read_plate calc_viability Calculate Percent Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General experimental workflow for assessing this compound cytotoxicity.
Protocol 1: Cell Viability Assessment using MTS Assay

The MTS assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium compound MTS into a colored formazan product that is soluble in cell culture media.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well clear-bottom tissue culture plates

  • This compound stock solution

  • Vehicle (e.g., DMSO)

  • Positive control (e.g., doxorubicin)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or positive control.

    • Include "medium only" wells for background control.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" wells from all other values.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the % Viability against the log concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cells treated with this compound as described in the MTS protocol.

  • LDH cytotoxicity detection kit.

  • Lysis buffer (provided in the kit, for maximum LDH release control).

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 490 nm).

Procedure:

  • Prepare Controls:

    • Spontaneous LDH release: Supernatant from vehicle-treated cells.

    • Maximum LDH release: Add lysis buffer to untreated control wells 30-45 minutes before the assay endpoint.

    • Background control: Culture medium alone.

  • Sample Collection:

    • Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume of supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Measurement and Analysis:

    • Add the stop solution if required by the kit.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.

Materials:

  • Cells treated with this compound in a white-walled 96-well plate.

  • Caspase-Glo® 3/7 Reagent.

  • Luminometer.

Procedure:

  • Reagent Preparation:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.

  • Assay Execution:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.

    • Incubate at room temperature for 1 to 3 hours.

  • Measurement and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the fold increase in caspase activity relative to the vehicle control.

Quantitative Data Presentation

As of the latest literature review, specific IC50 values for this compound cytotoxicity across a range of cell lines are not widely published. However, this compound is a known inhibitor of Cathepsin L. The following table provides example IC50 values for other known Cathepsin L inhibitors to serve as a reference for designing experimental concentration ranges for this compound.

Table 1: Example IC50 Values of Various Cathepsin L Inhibitors in Cell-Free and Cell-Based Assays

InhibitorAssay TypeTargetIC50 ValueReference
SID 26681509Cell-freeHuman Cathepsin L56 ± 4 nM
MDL28170Cell-freeHuman Cathepsin L2.5 nM
Z-Phe-Phe-HCell-freeCathepsin L0.74 nM
This compoundCellularSARS-CoV-2 Mpro31 nM
This compoundAntiviral Assay (Vero E6 cells)SARS-CoV-2EC50 = 30 nM
MPI5, this compound, 11a, GC376Cellular Lysosomal ActivityLysosomesInhibition at 2.5 µM

Note: The EC50 value for this compound in Vero E6 cells reflects its antiviral efficacy and not necessarily direct cytotoxicity. The inhibition of lysosomal activity at 2.5 µM provides a starting point for cytotoxicity testing.

Signaling Pathway Visualization

This compound's inhibition of Cathepsin L and lysosomal function can trigger a cascade of events leading to apoptosis. The following diagram illustrates a potential signaling pathway for this compound-induced cytotoxicity.

G cluster_0 This compound Action cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Apoptosis Execution This compound This compound cathepsin_l Cathepsin L Inhibition This compound->cathepsin_l inhibits lysosome Lysosomal Dysfunction (e.g., pH increase) This compound->lysosome induces lmp Lysosomal Membrane Permeabilization (LMP) cathepsin_l->lmp lysosome->lmp ros Increased Reactive Oxygen Species (ROS) lmp->ros cyto_c Cytochrome c Release from Mitochondria lmp->cyto_c via Bid truncation (potential mechanism) ros->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Potential signaling pathway of this compound-induced cytotoxicity.

References

Technical Support Center: Refining MPI8 Dosage for Optimal Antithrombotic Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MPI8 in antithrombotic studies. The information is designed to assist in optimizing experimental design and interpreting results effectively.

Troubleshooting Guides

In Vivo Thrombosis Models
Observed Issue Potential Cause Recommended Solution
High variability in thrombus formation time between subjects in the same treatment group. Inconsistent vessel injury: The extent of injury in models like the ferric chloride or laser-induced thrombosis models can be highly variable.[1][2][3][4]- Standardize injury application: For the ferric chloride model, ensure consistent filter paper size, saturation, and application time.[5] For the laser-injury model, precisely control laser power, pulse duration, and focus. - Normalize data: Measure the injury size and normalize the thrombus size or formation time to the injury area to reduce variability.
No significant difference in occlusion time between this compound-treated and control groups. Suboptimal this compound dosage: The administered dose may be too low to elicit a significant antithrombotic effect.- Perform a dose-response study: Test a range of this compound concentrations to determine the optimal dose for your specific model. - Verify this compound administration: Ensure proper intravenous or other route of administration and allow sufficient circulation time before inducing thrombosis.
Rapid this compound clearance: The pharmacokinetic profile of this compound might lead to rapid clearance from circulation.- Consider a continuous infusion: Instead of a bolus injection, a continuous infusion of this compound may maintain a more stable and effective plasma concentration.
Unexpected bleeding in this compound-treated animals. Off-target effects at high concentrations: Although preclinical studies show a good safety profile, very high doses might interfere with hemostasis.- Re-evaluate dosage: If bleeding is observed, reduce the this compound dose. The goal is to find a therapeutic window that provides antithrombotic efficacy without inducing bleeding. - Use a standardized bleeding assay: Employ a validated method like the tail transection model to accurately quantify bleeding time and blood loss.
Inconsistent blood flow readings with Doppler probe. Probe positioning and contact: Improper placement or movement of the Doppler probe can lead to inaccurate blood flow measurements.- Secure the probe: Ensure the Doppler probe is securely fixed in place over the vessel of interest. - Use acoustic gel: Apply a sufficient amount of acoustic gel to ensure good contact between the probe and the vessel.
In Vitro Platelet Aggregation Assays
Observed Issue Potential Cause Recommended Solution
Precipitation or cloudiness in the sample upon adding this compound. This compound solubility issues: The compound may have limited solubility in the assay buffer at the tested concentration.- Optimize solvent: Test different biocompatible solvents for initial this compound stock solution preparation. - Pre-warm solutions: Gently warming the buffer and this compound solution may improve solubility. - Sonication: Brief sonication of the this compound stock solution can aid in dissolution.
No inhibition of platelet aggregation with this compound. Inappropriate agonist: this compound's mechanism is to inhibit polyphosphate-mediated coagulation, which may not be the primary pathway for all platelet agonists.- Use a polyP-dependent agonist: Since this compound targets polyphosphate, its inhibitory effects will be most pronounced when platelet aggregation is triggered by agonists that involve the contact pathway. - Verify agonist activity: Ensure the platelet agonist is fresh and active by running a positive control without any inhibitor.
Platelet preparation issues: Platelets may have been activated during preparation, rendering them less responsive to inhibitors.- Handle with care: Use wide-bore pipette tips and avoid vigorous mixing to prevent premature platelet activation. - Maintain temperature: Keep platelet-rich plasma (PRP) at room temperature, as cooling can activate platelets.
High baseline platelet aggregation before adding agonist. Spontaneous platelet activation: This can be caused by improper blood collection or processing.- Proper venipuncture: Ensure a clean and quick venipuncture to minimize platelet activation. - Correct anticoagulant: Use the appropriate anticoagulant (e.g., sodium citrate) at the correct ratio. - Prompt processing: Process blood samples promptly after collection.
Inconsistent results between experimental repeats. Variability in platelet donors: Platelet reactivity can vary significantly between individuals.- Pool platelet samples: If possible, pool PRP from multiple donors to average out individual differences. - Use a consistent donor pool: For comparative studies, try to source platelets from the same group of healthy donors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a macromolecular polyanion inhibitor. It functions by binding to and neutralizing inorganic polyphosphate (polyP), a molecule that accelerates blood clotting through the contact pathway. By targeting polyP, this compound can prevent thrombosis without significantly impacting the pathways essential for normal hemostasis, thereby reducing the risk of bleeding.

Q2: What is a recommended starting dose for in vivo mouse studies?

A2: Based on published preclinical data, effective doses of this compound in mouse models of thrombosis have been reported at 100 mg/kg and 200 mg/kg. A dose-response study is recommended to determine the optimal dose for your specific experimental model and endpoint.

Q3: How can I assess the antithrombotic activity of this compound in vivo?

A3: Common in vivo models to evaluate antithrombotic efficacy include the ferric chloride-induced carotid artery thrombosis model and the laser-induced cremaster arteriole thrombosis model. In these models, you can measure parameters such as the time to vessel occlusion or the accumulation of platelets and fibrin at the injury site.

Q4: What is the best way to evaluate the bleeding risk associated with this compound?

A4: The mouse tail bleeding model is a widely used and accepted method to assess bleeding risk. In this assay, the tail is transected, and the time to cessation of bleeding and the total blood loss (measured by hemoglobin content) are quantified. Preclinical studies have shown that this compound does not significantly increase bleeding time compared to controls, unlike traditional anticoagulants like heparin.

Q5: Can this compound be used in in vitro platelet aggregation assays?

A5: Yes, this compound can be evaluated in vitro. However, its inhibitory effect will be most apparent when platelet aggregation is initiated by agonists that activate the contact pathway, where polyP plays a significant role. Standard light transmission aggregometry can be used to measure the extent of platelet aggregation in the presence of this compound.

Data Presentation

In Vivo Efficacy of this compound in Mouse Thrombosis Models
Model This compound Dosage Key Findings Reference
Cremaster Arteriole Laser-Induced Thrombosis Not specifiedReduced fibrin clot formation and platelet accumulation.
Carotid Artery FeCl3-Induced Thrombosis 100 mg/kgMore effective at delaying time to occlusion compared to UHRA-10.
200 mg/kgSimilar level of patency as UHRA-10, suggesting a maximal effect.
Inferior Vena Cava Thrombosis Not specifiedSignificantly reduced thrombus weight compared to vehicle control.
Saphenous Vein Hemostasis Model 200 mg/kgDid not decrease platelet recruitment and fibrin formation in hemostatic clot formation.
In Vivo Safety of this compound in Mouse Bleeding Model
Model This compound Dosage Key Findings Reference
Mouse Tail Bleeding Model Up to 300 mg/kgNo significant increase in bleeding time or hemoglobin loss compared to saline control.

Experimental Protocols

Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model
  • Animal Preparation: Anesthetize a mouse according to approved institutional protocols. Surgically expose the common carotid artery.

  • Baseline Blood Flow: Place a Doppler flow probe over the artery to measure and record baseline blood flow.

  • This compound Administration: Administer this compound or vehicle control (e.g., saline) via intravenous injection (e.g., tail vein). Allow for a circulation period (e.g., 5-10 minutes).

  • Vessel Injury: Apply a small piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (e.g., 10% FeCl3) to the surface of the carotid artery for a standardized time (e.g., 3 minutes).

  • Monitor Blood Flow: After removing the filter paper, continuously monitor and record blood flow using the Doppler probe until the artery is occluded (defined as cessation of blood flow) or for a predetermined observation period (e.g., 30-60 minutes).

  • Data Analysis: The primary endpoint is the time to occlusion. Compare the time to occlusion between the this compound-treated and control groups.

Protocol 2: In Vitro Light Transmission Aggregometry
  • Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.

  • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

  • Assay Preparation: Pipette the adjusted PRP into aggregometer cuvettes with a stir bar. Allow the PRP to equilibrate at 37°C for at least 5 minutes.

  • This compound Incubation: Add the desired concentration of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).

  • Initiate Aggregation: Add a platelet agonist (e.g., ADP, collagen, or a polyP-related agonist) to the cuvette to induce aggregation.

  • Data Acquisition: Record the change in light transmission through the PRP sample over time using a platelet aggregometer. The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis: Calculate the maximum aggregation percentage and the slope of the aggregation curve. Compare these parameters between the this compound-treated and control samples.

Visualizations

MPI8_Mechanism_of_Action cluster_VesselInjury Vessel Injury cluster_CoagulationCascade Coagulation Cascade Subendothelial Collagen Subendothelial Collagen Platelet Activation Platelet Activation Subendothelial Collagen->Platelet Activation Tissue Factor Tissue Factor Thrombin Generation Thrombin Generation Tissue Factor->Thrombin Generation Contact Pathway Contact Pathway Contact Pathway->Thrombin Generation accelerates Fibrin Formation Fibrin Formation Thrombin Generation->Fibrin Formation Thrombus Formation Thrombus Formation Fibrin Formation->Thrombus Formation Platelet Activation->Thrombus Formation PolyP PolyP Platelet Activation->PolyP releases PolyP->Contact Pathway activates This compound This compound This compound->PolyP inhibits

Caption: Mechanism of action of this compound in inhibiting polyphosphate-mediated thrombosis.

Experimental_Workflow_Thrombosis_Model cluster_Preparation Preparation cluster_Treatment Treatment cluster_Injury_and_Monitoring Injury and Monitoring cluster_Analysis Analysis A Anesthetize Animal B Surgical Exposure of Artery A->B C Baseline Flow Measurement B->C D Administer this compound or Vehicle C->D E Induce Vessel Injury (e.g., FeCl3 or Laser) D->E F Monitor Blood Flow E->F G Determine Time to Occlusion F->G H Compare Treatment Groups G->H

Caption: Workflow for in vivo thrombosis model to evaluate this compound efficacy.

References

Validation & Comparative

MPI8 vs. Heparin: An In Vivo Efficacy and Safety Comparison for Antithrombotic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anticoagulant therapy is continually evolving, with a significant focus on developing agents that offer a favorable balance between antithrombotic efficacy and bleeding risk. This guide provides a comparative analysis of MPI8, a novel polyphosphate (polyP) inhibitor, and heparin, a widely used anticoagulant, based on available in vivo experimental data.

Executive Summary

This compound demonstrates comparable or superior antithrombotic efficacy to heparin in preclinical models of arterial and venous thrombosis.[1][2] A key differentiating feature of this compound is its significantly improved safety profile, exhibiting a minimal impact on bleeding time compared to the pronounced anticoagulant effect of heparin.[3][4] This suggests that this compound could represent a safer therapeutic alternative for the prevention and treatment of thrombotic disorders.

Quantitative Data Comparison

The following table summarizes the in vivo efficacy and safety data for this compound and heparin across various mouse models of thrombosis.

Experimental ModelParameter MeasuredThis compoundUnfractionated Heparin (UFH)Source
Arterial Thrombosis
Ferric Chloride-Induced Carotid Artery ThrombosisTime to OcclusionDelayed time to occlusion (100 mg/kg this compound comparable to 200 U/kg UFH)Delayed time to occlusion (200 U/kg resulted in retained vascular patency)[1]
Laser-Induced Cremaster Arteriole ThrombosisFibrin & Platelet AccumulationSignificantly reduced fibrin and platelet accumulation (100 mg/kg)Data not available in the same direct comparative study
Venous Thrombosis
Inferior Vena Cava (IVC) StenosisThrombus WeightSignificantly reduced thrombus weight (at 200 mg/kg)Data not available in the same direct comparative study
Safety
Mouse Tail Bleeding ModelBleeding Time & Hemoglobin LossMinimal effect on bleeding time and hemoglobin loss (up to 300 mg/kg)Significantly increased bleeding time and hemoglobin loss (200 U/kg)

Signaling Pathways

The mechanisms of action for this compound and heparin are distinct, targeting different aspects of the coagulation cascade.

MPI8_Pathway cluster_coagulation Coagulation Cascade PolyP Polyphosphate (polyP) FXII Factor XII PolyP->FXII Activates FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI FXIa Factor XIa FXI->FXIa Thrombin_gen Thrombin Generation FXIa->Thrombin_gen Amplifies This compound This compound This compound->Inhibition

This compound Signaling Pathway

This compound acts by inhibiting polyphosphate (polyP), a pro-inflammatory and pro-coagulant polymer released from activated platelets. PolyP contributes to thrombosis by activating Factor XII and accelerating the contact pathway of coagulation. By neutralizing polyP, this compound effectively dampens this amplification loop of the coagulation cascade.

Heparin_Pathway cluster_coagulation Coagulation Cascade Thrombin Thrombin (Factor IIa) Fibrinogen Fibrinogen Thrombin->Fibrinogen FXa Factor Xa FXa->Thrombin Activates Fibrin Fibrin (Clot) Fibrinogen->Fibrin Heparin Heparin Complex Heparin-ATIII Complex Heparin->Complex ATIII Antithrombin III (ATIII) ATIII->Complex Complex->Inhibition1 Complex->Inhibition2 Inhibition1->Thrombin Inhibition2->FXa

Heparin Signaling Pathway

Heparin's anticoagulant effect is primarily mediated through its interaction with antithrombin III (ATIII). By binding to ATIII, heparin potentiates its inhibitory activity against several coagulation factors, most notably thrombin (Factor IIa) and Factor Xa. This leads to a broad inhibition of the coagulation cascade.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Ferric Chloride-Induced Carotid Artery Thrombosis Model

This model is used to evaluate arterial thrombosis.

FeCl3_Workflow Start Anesthetize Mouse Isolate Isolate Carotid Artery Start->Isolate Apply_FeCl3 Apply FeCl3-soaked Filter Paper Isolate->Apply_FeCl3 Monitor Monitor Blood Flow (Doppler Probe) Apply_FeCl3->Monitor Endpoint Measure Time to Occlusion Monitor->Endpoint Laser_Workflow Start Anesthetize Mouse & Exteriorize Cremaster Inject_Ab Inject Fluorescently Labeled Antibodies (Anti-platelet, Anti-fibrin) Start->Inject_Ab Induce_Injury Induce Vascular Injury (Pulsed Nitrogen Dye Laser) Inject_Ab->Induce_Injury Visualize Visualize & Record Thrombus Formation (Intravital Microscopy) Induce_Injury->Visualize Analyze Quantify Fibrin & Platelet Accumulation Visualize->Analyze IVC_Workflow Start Anesthetize Mouse Isolate_IVC Isolate Inferior Vena Cava (IVC) Start->Isolate_IVC Induce_Stenosis Ligate IVC to Induce Stenosis Isolate_IVC->Induce_Stenosis Incubation Allow Thrombus Formation (e.g., 48h) Induce_Stenosis->Incubation Harvest Harvest & Weigh Thrombus Incubation->Harvest

References

MPI8: A Novel Antithrombotic Agent with a Superior Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in antithrombotic therapy, MPI8, demonstrates potent efficacy in preventing blood clots without the inherent bleeding risks associated with traditional anticoagulants. Developed by researchers at the University of British Columbia and the University of Michigan, this innovative molecule targets a non-essential component of the coagulation cascade, offering a promising alternative for researchers, scientists, and drug development professionals.

This compound is a macromolecular polyanion inhibitor designed to selectively neutralize polyphosphate (polyP), a molecule that accelerates blood clotting but is not crucial for hemostasis.[1][2] This targeted approach allows this compound to effectively slow down thrombosis without disrupting the body's natural ability to form clots in response to injury, a significant drawback of current therapies like heparin, warfarin, and direct oral anticoagulants (DOACs).[1][3]

Comparative Efficacy and Safety of this compound

Preclinical studies in murine models have consistently demonstrated the antithrombotic activity of this compound across various thrombosis models, alongside a remarkable lack of bleeding side effects.

Antithrombotic Efficacy

This compound has shown significant efficacy in reducing thrombus formation in models of both arterial and venous thrombosis.

Experimental ModelParameterVehicle ControlThis compound (100 mg/kg)This compound (200 mg/kg)
FeCl3-induced Carotid Artery Thrombosis Time to Occlusion~10 minSignificantly delayed (>30 min)Maximally delayed (>30 min)
Inferior Vena Cava Thrombosis Thrombus Weight (mg)~15 mg~5 mgNot reported
Laser-induced Cremaster Arteriole Thrombosis Fibrin Accumulation (Median Fluorescence Intensity)HighSignificantly reducedFurther reduced
Laser-induced Cremaster Arteriole Thrombosis Platelet Accumulation (Median Fluorescence Intensity)HighSignificantly reducedFurther reduced

Data synthesized from graphical representations in publicly available research.[1]

Bleeding Risk Assessment

A critical differentiator for this compound is its safety profile. In a standardized mouse tail bleeding model, this compound did not increase bleeding time or blood loss compared to a saline control, even at high doses. In stark contrast, the widely used anticoagulant, unfractionated heparin (UFH), significantly prolonged bleeding.

Treatment GroupBleeding Time (seconds)Hemoglobin Loss (mg)
Saline Control ~200~2
This compound (300 mg/kg) ~200~2
Unfractionated Heparin (200 U/kg) >600~10

Data synthesized from graphical representations in publicly available research.

Mechanism of Action: Targeting Polyphosphate

This compound's unique mechanism of action is central to its efficacy and safety. It operates by selectively binding to and neutralizing polyphosphate (polyP), a procoagulant polyanion.

MPI8_Mechanism cluster_coagulation Coagulation Cascade cluster_hemostasis Essential Hemostasis Platelet Activation Platelet Activation polyP Release polyP Release Platelet Activation->polyP Release Factor XII Activation Factor XII Activation polyP Release->Factor XII Activation accelerates Thrombin Generation Thrombin Generation Factor XII Activation->Thrombin Generation Fibrin Clot Formation Fibrin Clot Formation Thrombin Generation->Fibrin Clot Formation Vessel Injury Vessel Injury Platelet Plug Formation Platelet Plug Formation Stable Clot Stable Clot Essential Pathways Essential Pathways This compound This compound This compound->polyP Release Inhibits

This compound selectively inhibits polyphosphate, a key accelerator of thrombosis, without affecting essential hemostasis pathways.

Experimental Protocols

The following are summaries of the key experimental methodologies used to validate the antithrombotic activity and safety of this compound.

Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

This model assesses arterial thrombosis.

  • Mice are anesthetized, and the common carotid artery is surgically exposed.

  • A small piece of filter paper saturated with FeCl3 solution (typically 5-10%) is applied to the artery for a defined period (e.g., 3 minutes) to induce endothelial injury.

  • Blood flow is monitored using a Doppler flow probe.

  • The time to complete occlusion of the artery is recorded as the primary endpoint.

FeCl3_Workflow Anesthetize Mouse Anesthetize Mouse Expose Carotid Artery Expose Carotid Artery Anesthetize Mouse->Expose Carotid Artery Apply FeCl3 Apply FeCl3 Expose Carotid Artery->Apply FeCl3 Monitor Blood Flow Monitor Blood Flow Apply FeCl3->Monitor Blood Flow Record Time to Occlusion Record Time to Occlusion Monitor Blood Flow->Record Time to Occlusion

Workflow for the FeCl3-induced carotid artery thrombosis model.
Laser-Induced Cremaster Arteriole Thrombosis Model

This intravital microscopy model allows for real-time visualization of thrombus formation.

  • The mouse cremaster muscle is exteriorized and prepared for microscopy.

  • Fluorescently labeled antibodies against platelets (e.g., anti-CD41) and fibrin are administered intravenously.

  • A focused laser is used to induce a precise injury to the wall of a cremaster arteriole.

  • The accumulation of platelets and fibrin at the injury site is recorded over time using fluorescence microscopy.

  • The median fluorescence intensity is quantified to assess the extent of thrombus formation.

Laser_Workflow Prepare Cremaster Muscle Prepare Cremaster Muscle Administer Fluorescent Antibodies Administer Fluorescent Antibodies Prepare Cremaster Muscle->Administer Fluorescent Antibodies Laser-induced Injury Laser-induced Injury Administer Fluorescent Antibodies->Laser-induced Injury Visualize & Record Thrombus Visualize & Record Thrombus Laser-induced Injury->Visualize & Record Thrombus Quantify Fluorescence Quantify Fluorescence Visualize & Record Thrombus->Quantify Fluorescence

Workflow for the laser-induced cremaster arteriole thrombosis model.
Inferior Vena Cava (IVC) Stenosis Model

This model is used to study venous thrombosis.

  • Mice are anesthetized, and the abdomen is opened to expose the inferior vena cava.

  • A ligature is placed around the IVC and tightened to a specific degree to induce stenosis and reduced blood flow.

  • After a set period (e.g., 48 hours), the thrombus formed in the IVC is harvested and weighed.

IVC_Workflow Anesthetize Mouse Anesthetize Mouse Expose IVC Expose IVC Anesthetize Mouse->Expose IVC Induce Stenosis Induce Stenosis Expose IVC->Induce Stenosis Harvest Thrombus Harvest Thrombus Induce Stenosis->Harvest Thrombus Weigh Thrombus Weigh Thrombus Harvest Thrombus->Weigh Thrombus

Workflow for the inferior vena cava stenosis model.
Mouse Tail Transection Bleeding Assay

This is a standard method to assess bleeding risk.

  • Mice are anesthetized, and the distal tip of the tail (e.g., 3 mm) is transected.

  • The tail is immediately immersed in warm saline.

  • The time until bleeding ceases for a defined period (e.g., 30 seconds) is recorded as the bleeding time.

  • The amount of blood lost can be quantified by measuring the hemoglobin content of the saline.

Bleeding_Workflow Anesthetize Mouse Anesthetize Mouse Transect Tail Tip Transect Tail Tip Anesthetize Mouse->Transect Tail Tip Immerse in Saline Immerse in Saline Transect Tail Tip->Immerse in Saline Record Bleeding Time Record Bleeding Time Immerse in Saline->Record Bleeding Time Quantify Blood Loss Quantify Blood Loss Record Bleeding Time->Quantify Blood Loss

Workflow for the mouse tail transection bleeding assay.

Comparison with Other Antithrombotic Agents

FeatureThis compoundUnfractionated Heparin (UFH)WarfarinDirect Oral Anticoagulants (DOACs)
Target PolyphosphateAntithrombin III, Thrombin, Factor XaVitamin K-dependent clotting factorsThrombin or Factor Xa
Mechanism Neutralizes a non-essential acceleratorPotentiates antithrombin, broadly inhibiting coagulationInhibits synthesis of clotting factorsDirectly inhibits key clotting enzymes
Bleeding Risk Not increasedHighHighLower than warfarin, but still significant
Monitoring Not expected to require routine monitoringRequired (aPTT)Required (INR)Generally not required
Reversal Agent Not applicable (due to safety profile)Protamine sulfateVitamin K, KcentraSpecific reversal agents available

Future Directions

The promising preclinical data for this compound positions it as a strong candidate for further development. Future research will likely focus on confirming its safety and efficacy in larger animal models before progressing to human clinical trials. The unique "charge switchable" design of this compound may also serve as a platform for the development of other targeted therapies. The potential for an antithrombotic agent that effectively prevents thrombosis without causing bleeding would represent a paradigm shift in the management of cardiovascular diseases.

References

A New Frontier in Anticoagulation: Comparative Analysis of MPI8 and Direct Oral Anticoagulants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the novel polyphosphate inhibitor MPI8 against established Direct Oral Anticoagulants (DOACs), supported by experimental data and methodologies.

In the landscape of anticoagulant therapy, the emergence of this compound, a novel macromolecular polyanion inhibitor, presents a paradigm shift from the mechanism of action of established Direct Oral Anticoagulants (DOACs). While DOACs such as Apixaban, Rivaroxaban, Edoxaban, and Dabigatran achieve their effects by directly targeting specific enzymes in the coagulation cascade, this compound introduces a new strategy by inhibiting polyphosphate (polyP), a potent accelerant of blood clotting.[1][2][3] This guide provides a comparative analysis of this compound and other leading DOACs, focusing on their distinct mechanisms, pharmacologic profiles, and the experimental protocols used for their evaluation.

Differentiating Mechanisms of Action

Standard DOACs directly inhibit key serine proteases in the coagulation cascade.[4] Factor Xa inhibitors—Apixaban, Rivaroxaban, and Edoxaban—bind to and inhibit both free and clot-bound Factor Xa, thereby preventing the conversion of prothrombin to thrombin.[1] Dabigatran is a direct thrombin inhibitor that binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin and subsequent clot formation.

In contrast, this compound does not target the enzymatic components of the coagulation pathway. Instead, it selectively binds to and inhibits polyphosphate (polyP), a negatively charged polymer released from activated platelets. PolyP is known to accelerate the activation of several key clotting factors, but it is not essential for the fundamental coagulation pathways. By neutralizing polyP, this compound effectively dampens this acceleration, providing an antithrombotic effect. Preclinical studies in mouse models suggest this unique mechanism may prevent thrombosis without significantly increasing bleeding risk, a primary side effect of current anticoagulants.

The following diagram illustrates the targets of this compound and other DOACs within the coagulation cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX X Factor Xa IX->X Prothrombin Prothrombin (II) X->Prothrombin TF Tissue Factor VIIa Factor VIIa TF->VIIa VIIa->X Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin FXa_Inhibitors Apixaban, Rivaroxaban, Edoxaban FXa_Inhibitors->X Dabigatran Dabigatran Dabigatran->Thrombin This compound This compound polyP Polyphosphate (accelerant) This compound->polyP polyP->XI polyP->IX

Caption: Mechanism of action of this compound vs. other DOACs.

Comparative Pharmacologic and Pharmacodynamic Profiles

The following tables summarize the key characteristics of this compound and established DOACs. It is important to note that this compound is an investigational compound, and the data presented are based on preclinical studies. Quantitative human data are not yet available.

Table 1: Mechanism of Action and Target

Anticoagulant Class Target Mechanism
This compound Macromolecular Polyanion InhibitorPolyphosphate (polyP)Binds to and neutralizes polyP, preventing polyP-mediated acceleration of clotting factor activation.
Apixaban Direct Factor Xa InhibitorFactor XaDirectly and reversibly inhibits free and clot-bound Factor Xa.
Rivaroxaban Direct Factor Xa InhibitorFactor XaDirectly and reversibly inhibits free and clot-bound Factor Xa.
Edoxaban Direct Factor Xa InhibitorFactor XaDirectly and reversibly inhibits free and clot-bound Factor Xa.
Dabigatran Direct Thrombin InhibitorThrombin (Factor IIa)Directly and competitively inhibits free and clot-bound thrombin.

Table 2: Pharmacokinetic Properties

Property This compound Apixaban Rivaroxaban Edoxaban Dabigatran Etexilate
Bioavailability Data not available>50%~80-100% (dose-dependent)~62%~6.5%
Time to Peak (Tmax) Data not available3-4 hours2-4 hours1-2 hours~2 hours
Plasma Half-life Data not available~12 hours5-9 hours (younger), 11-13 hours (elderly)10-14 hours12-17 hours
Metabolism Data not availablePrimarily CYP3A4~66% via CYP3A4/2J2Minor via hydrolysis, CYP3A4Prodrug hydrolyzed to active form; no CYP metabolism
Renal Excretion (%) Data not available~27%~36% (active drug)~50%~80%

Table 3: Effects on Standard Coagulation Assays

Assay This compound Apixaban Rivaroxaban Edoxaban Dabigatran
Prothrombin Time (PT) Did not interfere with human plasma clotting in assaysMinimal to slight prolongation; reagent-dependentProlongs; concentration-dependent and reagent-dependentProlongs; concentration-dependent and reagent-dependentMinimal to no effect
Activated Partial Thromboplastin Time (aPTT) Did not interfere with human plasma clotting in assaysMinimal to slight prolongation; reagent-dependentSlight to moderate prolongation; less sensitive than PTSlight to moderate prolongation; less sensitive than PTProlongs; concentration-dependent
Anti-Factor Xa Activity No effectLinear concentration-dependent increaseLinear concentration-dependent increaseLinear concentration-dependent increaseNo effect
Thrombin Time (TT) No effect expectedNo effectNo effectNo effectMarkedly prolongs; very sensitive

Experimental Protocols

Accurate assessment of anticoagulant effects relies on standardized laboratory procedures. Below are detailed methodologies for the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays, which are fundamental in coagulation research.

Prothrombin Time (PT) Assay Protocol

The PT assay evaluates the integrity of the extrinsic and common pathways of coagulation.

  • Specimen Collection and Preparation:

    • Collect whole blood in a tube containing 3.2% buffered sodium citrate anticoagulant (blue-top tube), maintaining a 9:1 blood-to-anticoagulant ratio.

    • Immediately mix the sample by gentle inversion 6-8 times.

    • Centrifuge the specimen at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

    • Separate the plasma from cells into a plastic tube. Testing should be performed within 4 hours if stored at room temperature.

  • Assay Procedure (Manual Method):

    • Pre-warm an aliquot of the PPP and the PT reagent (containing thromboplastin and calcium) to 37°C.

    • Pipette 100 µL of PPP into a pre-warmed test tube.

    • Rapidly add 200 µL of the PT reagent to the tube and simultaneously start a timer.

    • Observe for clot formation by gently tilting the tube. Stop the timer as soon as the first fibrin strands are visible. The time recorded in seconds is the Prothrombin Time.

Activated Partial Thromboplastin Time (aPTT) Assay Protocol

The aPTT assay screens for abnormalities in the intrinsic and common coagulation pathways.

  • Specimen Collection and Preparation:

    • Follow the same procedure as for the PT assay to obtain platelet-poor plasma (PPP).

  • Assay Procedure (Manual Method):

    • Pipette 100 µL of PPP into a pre-warmed test tube.

    • Add 100 µL of aPTT reagent (containing a contact activator like kaolin or silica, and phospholipids).

    • Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) as per the reagent manufacturer's instructions to allow for optimal activation of contact factors.

    • Rapidly add 100 µL of pre-warmed 0.025 M calcium chloride solution and simultaneously start a timer.

    • Observe for clot formation. The time from the addition of calcium chloride to clot formation is the aPTT in seconds.

The following diagram illustrates a generalized workflow for these in vitro coagulation assays.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Coagulation Assay A 1. Venous Blood Collection (3.2% Sodium Citrate Tube) B 2. Centrifugation (e.g., 2500 x g for 15 min) A->B C 3. Isolate Platelet-Poor Plasma (PPP) B->C D 4. Pre-warm PPP and Reagents to 37°C C->D E 5. Mix PPP with Assay-Specific Reagent (e.g., aPTT activator or PT thromboplastin) D->E F 6. Incubate at 37°C (for aPTT) E->F aPTT only G 7. Initiate Coagulation (Add CaCl2) E->G PT F->G H 8. Time to Fibrin Clot Formation G->H I Result (seconds) H->I

Caption: Generalized workflow for in vitro coagulation assays.

Conclusion and Future Directions

This compound represents an innovative approach to antithrombotic therapy with a mechanism of action fundamentally distinct from current DOACs. Its targeted inhibition of polyphosphate holds the potential for a safer anticoagulant profile by uncoupling antithrombotic efficacy from bleeding risk. While preclinical data are promising, further research, including rigorous clinical trials, is necessary to establish the safety, efficacy, and quantitative pharmacologic profile of this compound in humans. The continued development of novel agents like this compound underscores the dynamic nature of anticoagulant research and the ongoing pursuit of safer and more effective therapies for thromboembolic diseases.

References

MPI8 vs. Other SARS-CoV-2 Protease Inhibitors: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global scientific community has intensely focused on developing effective therapeutics against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. A key target in this endeavor is the viral main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[1][2][3] This guide provides an objective in vitro comparison of MPI8, a potent SARS-CoV-2 inhibitor, with other notable protease inhibitors. The information herein is supported by experimental data to aid researchers in their ongoing efforts to combat COVID-19.

Performance Comparison of SARS-CoV-2 Protease Inhibitors

This compound has demonstrated significant potency against the SARS-CoV-2 main protease in in vitro studies. A key finding is its dual-inhibitory mechanism, targeting both the viral Mpro and the host's cathepsin L, a protease involved in viral entry.[4] This dual action could potentially contribute to a synergistic antiviral effect.

The following table summarizes the in vitro efficacy of this compound and other selected SARS-CoV-2 protease inhibitors. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of the enzyme in an enzymatic assay, while the half-maximal effective concentration (EC50) indicates the concentration required for 50% reduction of viral activity in a cell-based assay.

InhibitorTarget(s)Enzymatic IC50 (nM)Cellular Mpro Inhibition IC50 (nM)Antiviral EC50 (nM)Cell Line
This compound Mpro, Cathepsin L 105 [2]31 30 Vero E6
MPI3Mpro8.5->5000Vero E6
MPI5Mpro--73Vero E6
MPI6Mpro--210Vero E6
MPI7Mpro--170Vero E6
GC376Mpro----
BoceprevirMpro4100---
11aMpro-Weak to undetectable--
Calpain Inhibitor IIMpro-Weak to undetectable--
Calpain Inhibitor XIIMpro-Weak to undetectable--
EbselenMpro-Weak to undetectable--
BepridilMpro-Weak to undetectable--
ChloroquineMpro-Weak to undetectable--
HydroxychloroquineMpro-Weak to undetectable--

Mechanism of Action of SARS-CoV-2 Main Protease Inhibitors

The SARS-CoV-2 main protease (Mpro) plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins (nsps), which are essential for viral replication and transcription. Protease inhibitors act by binding to the active site of Mpro, thereby preventing this cleavage and halting the viral replication process.

SARS_CoV_2_Mpro_Inhibition cluster_virus SARS-CoV-2 Life Cycle cluster_inhibition Inhibition Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Mpro Main Protease (Mpro) Polyproteins->Mpro Autocatalytic cleavage Protease_Inhibitor Protease Inhibitor (e.g., this compound) nsps Functional Non-structural Proteins (nsps) Mpro->nsps Cleavage of Polyproteins Inhibited_Mpro Inhibited Mpro Replication_Complex Replication-Transcription Complex nsps->Replication_Complex New_Viruses Progeny Viruses Replication_Complex->New_Viruses Protease_Inhibitor->Mpro Binding to active site

Caption: Mechanism of SARS-CoV-2 Mpro inhibition.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to evaluate the efficacy of SARS-CoV-2 protease inhibitors.

FRET-Based Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Mpro. It utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore is released, resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant, purified SARS-CoV-2 Mpro

  • FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS)

  • Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Anhydrous DMSO

  • Positive control inhibitor (e.g., GC376)

  • Test compounds

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized Mpro in an appropriate buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C.

    • Dissolve the FRET substrate in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

    • On the day of the experiment, prepare a working solution of Mpro by diluting the stock in cold Assay Buffer to the desired final concentration (e.g., 40 nM).

  • Assay Protocol:

    • Add 10 µL of the test compound, positive control, or solvent to the appropriate wells of the microplate.

    • Add 20 µL of the Mpro working solution to all wells except the "no enzyme" control wells. Add 20 µL of Assay Buffer to these wells instead.

    • Mix gently and pre-incubate the plate for a set period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the Substrate Working Solution to all wells. The total reaction volume will be 100 µL.

    • Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 30-60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

  • Data Analysis:

    • For each well, determine the initial velocity of the reaction by plotting fluorescence intensity against time and calculating the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction Assay)

This assay evaluates the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE).

Materials:

  • Vero E6 or ACE2+ A549 cells

  • SARS-CoV-2 virus stock

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • Test compounds

  • 96-well cell culture plates

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero E6 or ACE2+ A549 cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period that allows for the development of a clear cytopathic effect in the virus control wells (typically 2-3 days).

  • Quantification of CPE:

    • After the incubation period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Stain the cells with crystal violet solution.

    • Wash the plates to remove excess stain and allow them to dry.

    • Solubilize the stain with a solvent (e.g., methanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • The absorbance is proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated, uninfected control cells.

    • Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Inhibitor Evaluation

The following diagram illustrates a typical workflow for the in vitro evaluation of SARS-CoV-2 protease inhibitors.

Inhibitor_Evaluation_Workflow cluster_screening Initial Screening cluster_validation Hit Validation & Characterization cluster_mechanism Mechanism of Action Studies cluster_preclinical Preclinical Development Compound_Library Compound Library HTS High-Throughput Screening (e.g., FRET assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination (Enzymatic Assay) Hit_Identification->Dose_Response Cell_Based_Assay Cell-Based Antiviral Assay (CPE or Reporter Assay) Dose_Response->Cell_Based_Assay EC50_Determination EC50 Determination Cell_Based_Assay->EC50_Determination Selectivity_Profiling Selectivity Profiling (against other proteases) EC50_Determination->Selectivity_Profiling Dual_Target_Validation Dual-Target Validation (e.g., Cathepsin L assay for this compound) Selectivity_Profiling->Dual_Target_Validation Lead_Optimization Lead Optimization Dual_Target_Validation->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies

References

MPI8: A Dual-Target Inhibitor for SARS-CoV-2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of SARS-CoV-2 has necessitated the rapid development of effective antiviral therapies. One promising strategy is the inhibition of viral and host factors essential for viral replication. MPI8 is a potent small molecule inhibitor that demonstrates a dual-targeting mechanism, inhibiting both the SARS-CoV-2 main protease (Mpro) and the host cysteine protease, cathepsin L.[1][2][3][4][5] This guide provides a comprehensive comparison of this compound with other relevant inhibitors, supported by experimental data and detailed protocols to validate its mechanism of action.

Dual-Target Mechanism of this compound

This compound's efficacy stems from its ability to simultaneously block two critical pathways in the SARS-CoV-2 lifecycle:

  • Inhibition of SARS-CoV-2 Main Protease (Mpro): Mpro is a viral enzyme essential for cleaving the viral polyproteins into functional proteins required for viral replication. This compound acts as a potent inhibitor of Mpro.

  • Inhibition of Host Cathepsin L: Cathepsin L is a host protease located in the endosomes that facilitates the entry of SARS-CoV-2 into host cells by cleaving the viral spike protein. By inhibiting cathepsin L, this compound effectively blocks a key route of viral entry.

This dual-target approach offers a significant advantage by potentially reducing the likelihood of the virus developing resistance.

MPI8_Mechanism cluster_host_cell Host Cell cluster_virus SARS-CoV-2 endosome Endosome viral_replication Viral Replication endosome->viral_replication RNA Release cathepsin_L Cathepsin L endosome->cathepsin_L contains polyprotein Viral Polyprotein viral_replication->polyprotein Mpro SARS-CoV-2 Mpro Mpro->viral_replication cleaves polyprotein to enable replication viral_entry Viral Entry cathepsin_L->viral_entry facilitates entry via Spike protein cleavage viral_entry->endosome Endocytosis polyprotein->Mpro translates This compound This compound This compound->Mpro inhibits This compound->cathepsin_L inhibits

Fig. 1: Dual-target mechanism of this compound against SARS-CoV-2.

Comparative Performance of this compound

The following tables summarize the inhibitory potency of this compound in comparison to other known SARS-CoV-2 Mpro and host protease inhibitors.

Table 1: Inhibition of SARS-CoV-2 Main Protease (Mpro)

CompoundMpro IC50 (nM)Cellular Mpro IC50 (nM)Antiviral EC50 (nM, Vero E6 cells)Citation(s)
This compound 1053130
MPI3 8.5-Weakly active
MPI5 --73
GC-376 ---
11a ---
Calpain Inhibitor II ---
Calpain Inhibitor XII --490

Table 2: Inhibition of Host Cathepsins and Selectivity

CompoundCathepsin L IC50 (nM)Cathepsin B IC50 (nM)Cathepsin K IC50 (nM)Selectivity Index (L vs. B)Selectivity Index (L vs. K)Citation(s)
This compound 2.3380180192150
GC-376 ----1.5
11a -----

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.

FRET-Based SARS-CoV-2 Mpro Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant Mpro.

Mpro_Assay_Workflow reagents Prepare Reagents: - Mpro Enzyme - FRET Substrate - Assay Buffer - Test Compound (this compound) - Controls plate_prep Plate Preparation: - Add Assay Buffer - Add Test Compound/Controls - Add Mpro Enzyme reagents->plate_prep reaction Initiate Reaction: - Add FRET Substrate plate_prep->reaction incubation Incubate at Room Temperature reaction->incubation measurement Measure Fluorescence (Ex: ~340nm, Em: ~490nm) incubation->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->analysis

Fig. 2: Workflow for the Mpro FRET-based inhibition assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute recombinant SARS-CoV-2 Mpro enzyme in assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Dissolve a fluorogenic FRET substrate (e.g., Dabcyl-KTSAVLQ/SGFRKME-Edans) in DMSO.

    • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then further dilute in assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well black plate, add the assay buffer.

    • Add the diluted test compounds or control (DMSO vehicle).

    • Add the diluted Mpro enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature.

    • Initiate the reaction by adding the FRET substrate to all wells.

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm).

    • Calculate the initial reaction velocities.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Calculate the IC50 value by fitting the dose-response curve.

Cathepsin L Inhibition Assay

This assay determines the inhibitory effect of a compound on cathepsin L activity.

Methodology:

  • Reagent Preparation:

    • Use a commercially available Cathepsin L Assay Kit or prepare the following reagents.

    • Prepare a reaction buffer (e.g., 50 mM ammonium acetate, pH 5.5, 0.1 mg/mL BSA, 4 mM EDTA, 2.5 mM TCEP).

    • Reconstitute purified human Cathepsin L enzyme in the reaction buffer.

    • Dissolve a fluorogenic substrate for Cathepsin L (e.g., Z-FR-AFC or a FRET peptide) in an appropriate solvent.

    • Prepare serial dilutions of the test compound (e.g., this compound).

  • Assay Procedure:

    • In a 96-well black plate, add the diluted Cathepsin L enzyme to wells containing the test compound or control.

    • Pre-incubate the enzyme and compound mixture at room temperature for approximately 10-30 minutes.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a fluorometer (e.g., Excitation: 400 nm, Emission: 505 nm for AFC-based substrates).

    • Calculate the percentage of inhibition and determine the IC50 value as described for the Mpro assay.

Cellular Antiviral Assay (Vero E6 cells)

This assay evaluates the ability of a compound to inhibit SARS-CoV-2 replication in a cellular context.

Antiviral_Assay_Workflow cell_seeding Seed Vero E6 cells in 96-well plates compound_treatment Treat cells with serial dilutions of this compound cell_seeding->compound_treatment viral_infection Infect cells with SARS-CoV-2 (specific MOI) compound_treatment->viral_infection incubation_period Incubate for a defined period (e.g., 48-72h) viral_infection->incubation_period cpe_assessment Assess Cytopathic Effect (CPE) (e.g., microscopy, cell viability assay) incubation_period->cpe_assessment data_analysis Data Analysis: - Determine EC50 cpe_assessment->data_analysis

Fig. 3: Workflow for the cellular antiviral assay.

Methodology:

  • Cell Culture:

    • Culture Vero E6 cells in appropriate media and conditions.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the test compound (this compound) in the culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation and Assessment:

    • Incubate the plates for a period sufficient to observe a cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).

    • Assess the CPE visually using a microscope or quantify cell viability using a colorimetric assay (e.g., MTT, MTS) or by measuring ATP content (e.g., CellTiter-Glo).

  • Data Analysis:

    • Calculate the percentage of protection from CPE for each compound concentration.

    • Determine the half-maximal effective concentration (EC50) by fitting the dose-response curve.

Conclusion

This compound presents a compelling profile as a dual-target inhibitor of SARS-CoV-2. Its ability to potently inhibit both the viral main protease and the host's cathepsin L provides a synergistic approach to combating the virus. The high selectivity of this compound for cathepsin L over other cathepsins, such as B and K, suggests a favorable safety profile with reduced potential for off-target effects. The experimental data clearly demonstrates its low nanomolar efficacy in both enzymatic and cellular assays. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of this compound in the treatment of COVID-19.

References

MPI8 Demonstrates Potent Cross-Cell Line Antiviral Efficacy Through Dual Inhibition of Viral and Host Targets

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals MPI8 as a potent antiviral agent against SARS-CoV-2, exhibiting significant efficacy across different cell lines. Its unique dual-inhibitory mechanism, targeting both the viral main protease (MPro) and the host's cathepsin L, underpins its broad effectiveness. This guide provides a comparative overview of this compound's performance against other antivirals, supported by detailed experimental protocols and pathway visualizations.

This compound, a peptidyl aldehyde inhibitor, has emerged as a promising candidate in the landscape of SARS-CoV-2 therapeutics. Studies have demonstrated its ability to potently neutralize the virus in both Vero E6, a kidney epithelial cell line from an African green monkey, and A549, a human alveolar basal epithelial cell line, particularly when engineered to express the ACE2 receptor. The robust performance of this compound is attributed to its synergistic attack on two critical components of the viral lifecycle: the SARS-CoV-2 main protease (MPro), essential for viral replication, and the host cell's cathepsin L, a key protease involved in viral entry.

Comparative Antiviral Efficacy

The antiviral activity of this compound has been quantified in various cell-based assays, with results consistently showing high potency. In Vero E6 cells, this compound exhibits a half-maximal effective concentration (EC50) in the nanomolar range, positioning it as a highly effective inhibitor of SARS-CoV-2. Its efficacy is notably pronounced in human lung A549 cells expressing the ACE2 receptor, where it can completely prevent the virus-induced cytopathic effect at sub-micromolar concentrations. When compared to other compounds within the same series and other known protease inhibitors, this compound consistently demonstrates superior or comparable antiviral activity.

CompoundCell LineEC50 / CPE InhibitionCitation
This compound Vero E630 nM[1]
A549/ACE2Complete CPE inhibition at 0.2 µM
MPI5 Vero E673 nM[1]
A549/ACE2Complete CPE inhibition at 0.16-0.31 µM[2]
GC376 Vero E60.9 µM - 3.37 µM

Dual-Inhibitory Mechanism of Action

The enhanced antiviral potency of this compound stems from its ability to simultaneously inhibit two distinct proteases.[1] This dual-action mechanism not only hinders viral replication within the host cell but also impedes the initial entry of the virus.

MPI8_Mechanism cluster_virus SARS-CoV-2 Lifecycle cluster_inhibitor This compound Action cluster_host Host Cell Viral_Entry Viral Entry Endocytosis Endocytosis Viral_Entry->Endocytosis via ACE2 Viral_RNA_Release Viral RNA Release Endocytosis->Viral_RNA_Release Translation Translation & Polyprotein Synthesis Viral_RNA_Release->Translation Proteolysis Polyprotein Cleavage by MPro Translation->Proteolysis Replication Viral Replication & Assembly Proteolysis->Replication New_Virions New Virions Replication->New_Virions This compound This compound This compound->Proteolysis Inhibits Viral MPro Cathepsin_L Host Cathepsin L This compound->Cathepsin_L Inhibits Host Protease Cathepsin_L->Viral_RNA_Release Facilitates S-protein cleavage

Dual-inhibitory mechanism of this compound against SARS-CoV-2.

Experimental Protocols

The evaluation of this compound's antiviral efficacy relies on established in vitro assays. Below are detailed methodologies for key experiments.

Cytopathic Effect (CPE) Assay

This assay qualitatively and quantitatively assesses the ability of a compound to protect cells from virus-induced damage and death.

  • Cell Seeding : Plate a monolayer of susceptible cells (e.g., Vero E6 or A549/ACE2) in a 96-well plate and incubate until confluent.

  • Compound Preparation : Prepare serial dilutions of this compound and control compounds in cell culture medium.

  • Infection and Treatment : Infect the cell monolayers with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Immediately after infection, add the diluted compounds to the respective wells.

  • Incubation : Incubate the plates for a period sufficient for the virus to induce a cytopathic effect in the untreated control wells (typically 3-5 days).

  • Visualization and Quantification : Stain the cells with a viability dye (e.g., crystal violet or neutral red). The amount of dye uptake is proportional to the number of viable cells. The EC50 value is calculated as the compound concentration that inhibits the viral cytopathic effect by 50%.

Plaque Reduction Neutralization Test (PRNT)

The PRNT provides a quantitative measure of the inhibition of infectious virus particles.

  • Cell Seeding : Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation : Pre-incubate a standardized amount of SARS-CoV-2 with serial dilutions of this compound or control compounds for a specified time.

  • Infection : Inoculate the cell monolayers with the virus-compound mixtures.

  • Overlay : After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread and allow for the formation of localized plaques.

  • Incubation : Incubate the plates until visible plaques are formed.

  • Plaque Visualization : Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. The number of plaques is compared to the untreated virus control to determine the percentage of inhibition.

Cellular MPro Inhibition Assay

This assay specifically measures the inhibition of the viral main protease within a cellular context.

  • Cell Transfection : Transfect host cells (e.g., HEK293T) with a plasmid expressing a reporter system linked by an MPro cleavage site. This can be a fluorescent protein-based reporter (e.g., FRET) or a luciferase-based system.

  • Compound Treatment : Treat the transfected cells with various concentrations of this compound or control inhibitors.

  • Incubation : Incubate the cells to allow for reporter expression and potential cleavage by MPro.

  • Signal Measurement : Measure the reporter signal (e.g., fluorescence or luminescence). Inhibition of MPro will prevent cleavage of the reporter, leading to a measurable change in the signal.

  • Data Analysis : Calculate the IC50 value, which is the concentration of the inhibitor required to reduce MPro activity by 50%.

Antiviral_Assay_Workflow cluster_assays Assay-Specific Steps start Start cell_seeding 1. Cell Seeding (Vero E6 or A549/ACE2) start->cell_seeding compound_prep 2. Compound Dilution (this compound & Controls) cell_seeding->compound_prep infection 3. SARS-CoV-2 Infection compound_prep->infection treatment 4. Compound Treatment infection->treatment incubation 5. Incubation treatment->incubation cpe_assay CPE Assay: Stain with Viability Dye incubation->cpe_assay prnt_assay PRNT Assay: Overlay & Plaque Staining incubation->prnt_assay mpro_assay MPro Assay: Measure Reporter Signal incubation->mpro_assay data_analysis 6. Data Analysis (EC50 / IC50 Calculation) cpe_assay->data_analysis prnt_assay->data_analysis mpro_assay->data_analysis end End data_analysis->end

Generalized workflow for antiviral efficacy testing.

References

A Comprehensive Guide to Mim8 and its Impact on Thrombin Generation

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

Introduction

This guide provides a detailed examination of Mim8, a next-generation, subcutaneously administered, bispecific antibody in development for the prophylactic treatment of hemophilia A, with or without inhibitors.[1] As a factor VIIIa (FVIIIa) mimetic, Mim8's primary mechanism of action is to restore the body's capacity for thrombin generation, a critical step in achieving hemostasis.[1] This document will delve into the experimental data supporting Mim8's effect on thrombin generation, provide detailed experimental protocols for assessment, and visualize the key pathways and workflows.

It is important to note that a comparative analysis with "UHRA-8" as requested could not be conducted, as no scientific literature or publicly available information could be found for a compound of that name. The focus of this guide is therefore solely on Mim8.

Performance Data: Mim8 and Thrombin Generation

Mim8 has demonstrated potent activity in normalizing thrombin generation in in vitro and ex vivo studies.[2][3] Its efficacy is attributed to its unique design, which bridges activated factor IX (FIXa) and factor X (FX), thereby enhancing the catalytic activity of FIXa in the conversion of FX to activated factor X (FXa).[3] This action effectively mimics the function of missing or deficient FVIII in patients with hemophilia A.

Key Performance Parameters from Thrombin Generation Assays (TGA)

The following tables summarize quantitative data from various studies assessing the impact of Mim8 on key thrombin generation parameters.

ParameterDescriptionMim8 EffectReference
Peak Thrombin The maximum concentration of thrombin generated.Dose-dependent increase.
Endogenous Thrombin Potential (ETP) The total amount of thrombin generated over time.Significantly improved in severe hemophilia A plasma.
Lag Time The time until the start of thrombin generation.Shortened in the presence of Mim8.
Time to Peak The time to reach the maximum thrombin concentration.Shortened in the presence of Mim8.
Comparative Potency of Mim8

In vitro studies have highlighted the enhanced potency of Mim8 compared to the first-generation FVIII mimetic, emicizumab.

Comparison MetricFindingReference
Potency vs. Emicizumab Mim8 demonstrated approximately 15 times greater potency than emicizumab in normalizing thrombin generation in congenital hemophilia A plasma.
FIXa Stimulation The monovalent anti-FIXa arm of Mim8 stimulates the proteolytic activity of FIXa by approximately 15,000-fold.
Concentration for Normalization Normal thrombin generation was restored at a concentration of 5 µg/mL of Mim8 in a low tissue factor system.
Higher TG Capacity Mim8 at 6 μg/mL demonstrated a higher thrombin generation capacity compared to emicizumab at 50 μg/mL.

Experimental Protocols

The following section details a typical experimental protocol for a thrombin generation assay (TGA) used to evaluate the efficacy of Mim8. This protocol is a synthesis of methodologies described in the referenced literature.

Thrombin Generation Assay (TGA) Protocol

Objective: To measure the effect of Mim8 on thrombin generation in human plasma.

Materials:

  • Platelet-poor plasma (PPP) from patients with severe hemophilia A.

  • Mim8 at various concentrations (e.g., 0-20 µg/mL).

  • TGA reagents:

    • Trigger solution (e.g., low concentration of tissue factor [TF], such as 1 pM, with phospholipids).

    • Alternatively, a trigger of activated factor XI (FXIa) can be used.

    • Fluorogenic thrombin substrate.

    • Calcium chloride solution.

  • Thrombin calibrator.

  • Fluorometer microplate reader.

  • 96-well plates.

Procedure:

  • Sample Preparation:

    • Thaw frozen platelet-poor plasma at 37°C.

    • Spike the plasma with varying concentrations of Mim8 or a vehicle control.

    • Incubate the plasma-Mim8 mixture for a specified time at 37°C.

  • Assay Setup:

    • Pipette 80 µL of the plasma sample (spiked with Mim8 or control) into a 96-well plate.

    • Add 20 µL of the trigger solution (TF/phospholipids or FXIa) to each well.

  • Initiation and Measurement:

    • Pre-heat the plate to 37°C.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate/calcium chloride solution to each well.

    • Immediately place the plate in a pre-warmed (37°C) fluorometer.

    • Measure the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes).

  • Data Analysis:

    • Generate a thrombin generation curve by plotting fluorescence intensity versus time.

    • Convert the fluorescence signal to thrombin concentration (nM) using a thrombin calibrator.

    • Calculate key thrombin generation parameters: Lag Time, Time to Peak, Peak Thrombin, and Endogenous Thrombin Potential (ETP).

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows relevant to the study of Mim8 and thrombin generation.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIa FXIa FXI->FXIa FXIIa FIX FIX FIXa FIXa FIX->FIXa FXIa FXa FXa FIXa->FXa FVIIIa FIXa_Mim8_FX FIXa-Mim8-FX Complex FIXa->FIXa_Mim8_FX TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa FVIIa FVIIa->TF_FVIIa FX FX TF_FVIIa->FXa FX->FXa FX->FIXa_Mim8_FX Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin FXa, FVa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Mim8 Mim8 Mim8->FIXa_Mim8_FX FIXa_Mim8_FX->FXa Enhanced Activation FVIIIa FVIIIa

Figure 1: Coagulation Cascade and Mim8 Mechanism of Action.

G cluster_prep Sample Preparation cluster_assay TGA Plate Setup cluster_measurement Measurement & Analysis Start Start: Obtain PPP Spike Spike PPP with Mim8 or Vehicle Control Start->Spike Incubate Incubate at 37°C Spike->Incubate Pipette_Plasma Pipette 80 µL of Sample to 96-well Plate Incubate->Pipette_Plasma Add_Trigger Add 20 µL of Trigger (TF/PL or FXIa) Pipette_Plasma->Add_Trigger Initiate Initiate with 20 µL Substrate/CaCl2 Add_Trigger->Initiate Read Read Fluorescence in Plate Reader (37°C) Initiate->Read Analyze Analyze Data: - Thrombin Curve - Calculate Parameters Read->Analyze End End Analyze->End

Figure 2: Thrombin Generation Assay (TGA) Experimental Workflow.

G cluster_problem Hemophilia A Pathophysiology cluster_solution Mim8 Therapeutic Intervention No_FVIII Deficient or Absent FVIIIa Impaired_Tenase Impaired Tenase Complex Formation No_FVIII->Impaired_Tenase Reduced_Thrombin Reduced Thrombin Generation Impaired_Tenase->Reduced_Thrombin Bleeding Increased Bleeding Risk Reduced_Thrombin->Bleeding Mim8 Mim8 Administration Mimics_FVIIIa Mimics FVIIIa Function: Bridges FIXa and FX Mim8->Mimics_FVIIIa Restored_Tenase Restored Tenase Activity Mimics_FVIIIa->Restored_Tenase Normalized_Thrombin Normalized Thrombin Generation Restored_Tenase->Normalized_Thrombin Hemostasis Improved Hemostasis Normalized_Thrombin->Hemostasis

Figure 3: Logical Relationship of Mim8's Therapeutic Action.

References

Safety Operating Guide

Navigating the Disposal of MPI8: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of laboratory chemicals is a critical component of ensuring the safety of personnel and protecting the environment. For a substance identified as "MPI8," it is crucial to recognize that this designation is not universally standardized and may refer to different chemical products. The correct disposal procedure is entirely dependent on the specific chemical composition and associated hazards of the material in use. Always refer to the manufacturer's Safety Data Sheet (SDS) for specific guidance.

This guide provides essential safety and logistical information for the proper disposal of laboratory waste, drawing on general best practices and specific information for products that may be identified as "MPI."

General Principles of Laboratory Chemical Disposal

Regardless of the specific identity of "this compound," a set of fundamental principles for hazardous waste management should always be followed. These practices are designed to minimize risks and ensure compliance with regulatory standards[1][2][3].

  • Waste Minimization : Before beginning any experiment, plan to minimize the generation of hazardous waste. This can be achieved by ordering only the necessary quantities of chemicals, using smaller-scale experiments, and avoiding the mixing of different waste streams[1][3].

  • Segregation : Never mix incompatible wastes. Chemical wastes should be segregated based on their hazard class (e.g., flammable, corrosive, reactive, toxic). Keep halogenated and non-halogenated solvents in separate containers.

  • Labeling : All waste containers must be clearly and accurately labeled with their contents. The label should identify the chemical constituents without using abbreviations or formulas and indicate the start date of accumulation.

  • Containment : Use appropriate, leak-proof, and chemically compatible containers for waste storage. Containers must be kept closed except when adding waste. If a container is damaged, it should be placed in a larger, secure overpack container with a new label.

  • Storage : Store chemical waste in a designated and well-ventilated satellite accumulation area. Do not store hazardous liquids on shelves above eye level.

Specific Disposal Guidance for Products Identified as "MPI"

Since "this compound" can refer to different substances, the following table summarizes the disposal recommendations found for various products with similar names.

Product NameChemical NatureDisposal Recommendations
MEGA-8 Octanoyl-N-methylglucamide (a non-ionic detergent)Place in appropriate containers for disposal. Incompatible with strong oxidizing agents. Consult local, regional, and national regulations.
MicroPoly® MPI-0800 Porous solid with oil-filled poresConsult federal, state, and local authorities for proper disposal procedures. Dispose of absorbed oil at an approved waste site or facility.
Mold Platen Insulation (MPI) Cured polyester with glass fiber and mineral fibersDispose of contents/container to an approved waste disposal plant in accordance with all applicable regulations.
MAGNAVIS® 8A Red Dark red powder (no specific chemical composition provided)Dispose of waste and residues in accordance with local authority requirements. Seek the advice of an approved waste disposal contractor.

Step-by-Step Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste. This procedure should be adapted to comply with your institution's specific policies and local regulations.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Waste Pickup and Disposal A 1. Identify Waste & Consult SDS B 2. Select Appropriate Waste Container A->B C 3. Label Container Accurately B->C D 4. Add Waste to Container in Fume Hood C->D E 5. Securely Close Container D->E F 6. Store in Designated Satellite Accumulation Area E->F G 7. Request Waste Pickup from EHS F->G Container is full or accumulation time limit reached H 8. EHS Transports Waste to Central Facility G->H I 9. Waste is Manifested for Off-site Disposal H->I J 10. Licensed Contractor Performs Final Disposal (e.g., Incineration) I->J

Caption: General workflow for laboratory chemical waste disposal.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure : If the spill is significant or involves highly toxic material, evacuate the immediate area and restrict access.

  • Don Appropriate PPE : At a minimum, this should include gloves, eye protection, and a lab coat. For certain materials, respiratory protection may be necessary.

  • Contain and Clean : For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp cloth to prevent dust from becoming airborne.

  • Decontaminate : Clean the spill area with an appropriate decontaminating solution.

  • Dispose of Cleanup Materials : All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

Disclaimer : The information provided here is for general guidance only. Always consult the Safety Data Sheet (SDS) for the specific "this compound" product you are using and adhere to the waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department.

References

Essential Safety and Handling Protocols for the Novel Compound MPI8

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As MPI8 is a novel compound, a specific Safety Data Sheet (SDS) with comprehensive handling and safety information is not yet publicly available. The following guidelines are based on established best practices for handling new or uncharacterized chemical substances and are intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. A thorough, substance-specific risk assessment should be conducted by qualified safety professionals before any handling, storage, or disposal of this compound.

A conservative approach, assuming the compound is potentially hazardous, is crucial to ensure personnel safety and minimize environmental impact.[1] This guide provides a framework for the safe handling, use, and disposal of novel research compounds like this compound.

Risk Assessment and Planning

Before beginning any work with this compound, a comprehensive risk assessment is paramount.[1][2][3][4] This involves a multi-step process to identify potential hazards and establish appropriate safety protocols.

Key Risk Assessment Steps:

  • Literature Review: Conduct an exhaustive search for any available data on this compound or structurally similar compounds to anticipate potential hazards.

  • Hazard Identification: In the absence of specific data, treat this compound as a substance with high acute toxicity, and as a potential carcinogen and mutagen.

  • Exposure Evaluation: Consider all potential routes of exposure, including inhalation of aerosols, skin contact, and accidental ingestion.

  • Designation of a Controlled Area: All work involving this compound should be performed in a designated and clearly marked area, such as a certified chemical fume hood, to contain any potential contamination.

Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for handling novel compounds. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Recommended Personal Protective Equipment (PPE)
Handling Powder (weighing, aliquoting) - Full-face respirator with P100 (or equivalent) particulate filters.- Chemical-resistant gloves (e.g., Nitrile, Neoprene), with double-gloving recommended.- Disposable lab coat or gown.- Safety goggles (in addition to the full-face respirator).
Preparing Solutions - Certified Chemical Fume Hood.- Chemical-resistant gloves (e.g., Nitrile, Neoprene).- Lab coat.- Safety glasses with side shields or chemical splash goggles.
Conducting Reactions - Certified Chemical Fume Hood or other ventilated enclosure.- Chemical-resistant gloves (e.g., Nitrile, Neoprene).- Lab coat.- Safety glasses with side shields or chemical splash goggles.
General Laboratory Work - Lab coat.- Safety glasses with side shields.- Appropriate street clothing (long pants, closed-toe shoes).

Experimental Protocols: Handling Procedures

A systematic approach is necessary to minimize exposure and ensure safety when working with this compound.

Protocol 1: Weighing and Aliquoting of Solid this compound

  • Preparation: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure the chemical fume hood or powder-containment balance enclosure is functioning correctly.

  • Weighing: Perform all weighing operations within a certified chemical fume hood or a powder-containment balance enclosure to minimize aerosol generation. Use a dedicated spatula and weighing paper or a tared container.

  • Handling: Handle the compound with care to prevent the generation of dust. Close the primary container immediately after dispensing.

Protocol 2: Solution Preparation

  • Preparation: All solutions should be prepared within a certified chemical fume hood.

  • Solubilization: Slowly add the solvent to the weighed compound to avoid splashing. If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.

  • Labeling: Clearly label the resulting solution with the compound ID (this compound), concentration, solvent, and the date of preparation.

Protocol 3: Storage

  • Container: Store this compound in a clearly labeled, tightly sealed container.

  • Location: Keep the compound in a designated, ventilated, and access-controlled storage area. If the compound is light-sensitive or hygroscopic, store it in an amber vial within a desiccator.

Operational and Disposal Plans

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated, clearly labeled hazardous waste container.
Liquid Waste Collect all liquid waste containing this compound in a designated, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Sharps Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.
Final Disposal Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.

Emergency Procedures

Ensure that an emergency plan is in place and that all personnel are familiar with these procedures.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Visualizations

The following diagrams illustrate the key workflows for handling novel compounds like this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Verify Fume Hood Operation prep_ppe->prep_setup weigh Weigh Compound in Containment Enclosure prep_setup->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve storage Store in Labeled, Sealed Container dissolve->storage decon Decontaminate Work Area and Equipment storage->decon waste Dispose of Waste in Labeled Containers decon->waste PPE_Decision_Logic cluster_ppe Select Personal Protective Equipment start Start: New Compound Handling Task risk_assessment Perform Risk Assessment: Assume High Toxicity start->risk_assessment eye_protection Eye Protection: Safety Goggles/Face Shield risk_assessment->eye_protection hand_protection Hand Protection: Chemical-Resistant Gloves (Double Gloving) risk_assessment->hand_protection body_protection Body Protection: Lab Coat/Gown risk_assessment->body_protection respiratory_protection Respiratory Protection: Respirator (for powders) risk_assessment->respiratory_protection end Proceed with Task eye_protection->end hand_protection->end body_protection->end respiratory_protection->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.